4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-prop-2-enyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h2-4,6H,1,5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFGYLPKWBDFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351651 | |
| Record name | 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187795-50-2 | |
| Record name | 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues to present a robust profile. It details a plausible synthetic pathway, predicted physicochemical and spectroscopic characteristics, and explores potential therapeutic applications based on the well-documented biological activities of the 1,2,4-triazole-3-thiol scaffold. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Scientific Rationale
The 1,2,4-triazole nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 3-position of the triazole ring often enhances these biological effects and provides a versatile handle for further chemical modification. Furthermore, the presence of a thiophene ring, a bioisostere of the phenyl group, can modulate the compound's pharmacokinetic and pharmacodynamic properties. The allyl group at the 4-position can also contribute to the molecule's overall bioactivity and lipophilicity. The convergence of these three structural motifs in this compound (CAS No. 187795-50-2) suggests a molecule with considerable therapeutic potential.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a central 1,2,4-triazole ring substituted with an allyl group at the N4 position, a thien-2-yl group at the C5 position, and a thiol group at the C3 position. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often being predominant in the solid state. This tautomerism can be influenced by the solvent and pH.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₉H₉N₃S₂ |
| Molecular Weight | 223.32 g/mol |
| CAS Number | 187795-50-2[1][2] |
| Appearance | White to off-white crystalline solid (inferred) |
| Melting Point | Expected in the range of 160-230 °C (based on analogues) |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF (inferred) |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a well-established multi-step procedure starting from thiophene-2-carbohydrazide. The general strategy involves the formation of a thiosemicarbazide intermediate followed by cyclization in an alkaline medium. The following protocol is adapted from established methods for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[3][4][5]
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 1-(Thiophene-2-carbonyl)-4-allyl-thiosemicarbazide
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carbohydrazide (10 mmol) in absolute ethanol (50 mL).
-
To this solution, add allyl isothiocyanate (10 mmol) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of this compound
-
Suspend the 1-(thiophene-2-carbonyl)-4-allyl-thiosemicarbazide (8 mmol) obtained from the previous step in an aqueous solution of sodium hydroxide (2N, 40 mL).
-
Heat the mixture to reflux for 6-8 hours with constant stirring.[3]
-
After reflux, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the clear filtrate with dilute hydrochloric acid (2N) to a pH of 5-6.
-
The resulting precipitate is the desired product. Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and then dry.
-
The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-dioxane mixture to afford the pure this compound.[3]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| SH | ~13.5 - 14.0 | singlet (broad) | SH (thiol tautomer) |
| Thiophene-H | ~7.0 - 7.8 | multiplet | Aromatic protons |
| Allyl-CH | ~5.7 - 5.9 | multiplet | =CH- |
| Allyl-CH₂ (vinyl) | ~4.8 - 5.2 | multiplet | =CH₂ |
| Allyl-CH₂ (N-CH₂) | ~4.1 - 4.3 | doublet | N-CH₂- |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |
| C=S | ~168.0 | C3 (thione tautomer) | |
| C=N | ~150.0 | C5 | |
| Thiophene-C | ~125.0 - 135.0 | Aromatic carbons | |
| Allyl-CH | ~132.0 | =CH- | |
| Allyl-CH₂ (vinyl) | ~118.0 | =CH₂ | |
| Allyl-CH₂ (N-CH₂) | ~46.0 | N-CH₂- |
Causality behind spectral assignments: The broad singlet in the downfield region of the ¹H NMR spectrum is characteristic of the acidic thiol proton. The complex multiplets in the aromatic region are indicative of the three protons of the thien-2-yl group. The signals for the allyl group are expected in their characteristic regions, with the N-CH₂ protons appearing as a doublet due to coupling with the adjacent vinylic proton. In the ¹³C NMR spectrum, the chemical shift of the C3 carbon is highly dependent on the tautomeric form; a value around 168 ppm is indicative of the thione form.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands confirming the presence of key functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretching (thione form) | 3100 - 3250 (broad) |
| C-H stretching (aromatic/vinylic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 2950 |
| S-H stretching (thiol form) | 2550 - 2600 (weak) |
| C=N stretching (triazole ring) | 1610 - 1630 |
| C=C stretching (allyl & thiophene) | 1500 - 1580 |
| C=S stretching (thione form) | 1250 - 1280 |
Rationale for IR band assignments: The presence of a broad band in the 3100-3250 cm⁻¹ region would suggest the N-H stretch of the thione tautomer. A weak band around 2550-2600 cm⁻¹ would indicate the S-H stretch of the thiol tautomer. The C=N and C=S stretching vibrations are characteristic of the triazole-thione core.
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 223 or 224, respectively.
Potential Applications in Drug Development
The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[8] While specific biological data for this compound is not extensively published, its structural features suggest potential in several therapeutic areas.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal activities of 4,5-disubstituted-1,2,4-triazole-3-thiols.[4][5][9][10] The presence of the thiophene ring, which is a common motif in many antimicrobial agents, may enhance this activity. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Anticancer Activity
Derivatives of 1,2,4-triazole have been investigated for their anticancer properties, with some compounds showing significant cytotoxicity against various cancer cell lines. The thiol group can act as a coordinating ligand for metal ions, and such metal complexes have shown enhanced anticancer activity.
Anticonvulsant and Anti-inflammatory Activity
The 1,2,4-triazole nucleus is also a key component of several known anticonvulsant and anti-inflammatory drugs. The specific substitution pattern of this compound warrants its investigation for potential activity in these areas.
Future Directions and Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of this compound. The presented protocols and predicted data offer a solid starting point for researchers to practically synthesize and characterize this promising molecule. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activities are crucial next steps. The diverse pharmacological potential of the 1,2,4-triazole-3-thiol scaffold, combined with the unique structural features of this particular derivative, makes it a compelling candidate for further exploration in the quest for novel therapeutic agents.
References
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings, 2390, 020065.
- Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1412-1425.
- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2021). Journal of Physics: Conference Series, 1879, 032103.
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1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link]
- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5), 288-295.
- Sabale, P. M., & Mehta, P. (2014). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 5(4), 150-155.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- El-Sayed, W. A., et al. (2011). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301.
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
- Koparır, M., Cansız, A., & Demirdağ, A. (2004).
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4-ALLYL-5-(5-METHYLTHIEN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL CAS#: 588680-35-7. ChemWhat. Available at: [Link]
- Mohammed, M. S., et al. (2022). Synthesis, Characterization, and Theoretical Study of a New Ligand (E)–(5-(((5-mercapto-1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol) and Its Metal Complexes. Journal of Medicinal and Chemical Sciences, 5(4), 468-476.
-
Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. ResearchGate. Available at: [Link]
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Molecules, 27(19), 6296.
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 163-170.
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5).
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An In-depth Technical Guide to the Structural Elucidation of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol. Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines a logical, multi-faceted analytical workflow. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to confirming the molecular architecture of this promising scaffold.
Introduction: The Significance of the 1,2,4-Triazole-3-thione Scaffold
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1] The incorporation of a thione/thiol group at the 3-position and diverse substituents at the N-4 and C-5 positions allows for extensive chemical modification to tune pharmacological activity. The title compound, featuring an allyl group for potential secondary reactions and a thiophene moiety known for its bioisosteric relationship with phenyl rings in drug design, represents a molecule of significant interest. Accurate and unambiguous structural elucidation is the bedrock upon which all further biological and medicinal chemistry studies are built.
Proposed Synthetic Pathway
The elucidation of a molecule's structure begins with a plausible and high-yielding synthetic route. Based on established methodologies for similar 1,2,4-triazole-3-thiones, a two-step synthesis is proposed.[2][3] This pathway provides a logical and experimentally validated foundation for obtaining the target compound for analysis.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-amino-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
-
To a stirred solution of potassium hydroxide in absolute ethanol, add thiophene-2-carbohydrazide.
-
Add carbon disulfide dropwise while maintaining the temperature below 10°C.
-
Allow the mixture to stir at room temperature for 12-16 hours.
-
To the resulting potassium dithiocarbazinate salt, add hydrazine hydrate.
-
Reflux the mixture for 8-10 hours, monitoring the evolution of hydrogen sulfide gas.
-
Cool the reaction mixture, pour it into ice-cold water, and acidify with concentrated HCl to a pH of 5-6.
-
Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure amino-triazole precursor.[2][4]
Step 2: Synthesis of this compound
-
Suspend the 4-amino-5-thien-2-yl-4H-1,2,4-triazole-3-thiol in acetone.
-
Add anhydrous potassium carbonate as a base.
-
Add allyl bromide (or allyl chloride) dropwise to the suspension.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified title compound.
Spectroscopic and Spectrometric Elucidation Workflow
A multi-technique approach is essential for unambiguous structure confirmation. The data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are complementary, each providing unique insights into the molecular framework.
Caption: Integrated workflow for structural elucidation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is the first line of analysis to confirm the presence of key functional groups and the successful cyclization and substitution. The thione tautomer is generally preferred in the solid state for this class of compounds.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Place a small amount of the dry, purified solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Perform background subtraction using the empty ATR crystal.
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Mode | Rationale & Causality |
| ~3100-3000 | Aromatic/Vinyl C-H stretch | Confirms the presence of the thiophene ring and the allyl group's vinyl C-H bonds. |
| ~2600-2550 | S-H stretch (Thiol) | A weak band in this region would indicate the presence of the thiol tautomer. Its absence or weakness suggests the thione form predominates.[5] |
| ~1620-1580 | C=N stretch (Triazole) | A strong band confirming the triazole ring structure. Its position is influenced by conjugation with the thiophene ring.[6] |
| ~1530-1480 | C=C stretch (Thiophene) | Characteristic stretching vibrations of the thiophene ring. |
| ~1350-1250 | C=S stretch (Thione) | A key band indicating the thione tautomer. This is a crucial piece of evidence for the triazole-3-thione structure.[7][8] |
| ~990 and ~920 | =C-H bend (Allyl) | Out-of-plane bending vibrations characteristic of the terminal vinyl group (H₂C=CH-) of the allyl substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information, mapping the carbon-hydrogen framework and confirming the precise location of the allyl group. For unambiguous assignment, 2D NMR techniques are indispensable.
Protocol: NMR Sample Preparation and Analysis
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve these compounds and to clearly show exchangeable protons like N-H or S-H.[9]
-
Acquire ¹H NMR, ¹³C NMR, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
3.2.1. ¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (multiplicity), which elucidates neighboring protons.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~13.9 - 14.2 | Broad singlet | 1H | N-H / S-H | This deshielded, exchangeable proton is characteristic of the N-H of the thione or S-H of the thiol tautomer in DMSO-d₆.[10] Its presence confirms the heterocyclic core. |
| ~7.8 - 8.0 | Doublet | 1H | Thiophene H5 | Protons on the thiophene ring are in the aromatic region. H5 is typically the most deshielded due to its proximity to the sulfur atom and the triazole ring. |
| ~7.6 - 7.7 | Doublet | 1H | Thiophene H3 | The chemical shift is influenced by the electron-withdrawing nature of the adjacent triazole ring. |
| ~7.1 - 7.2 | Triplet | 1H | Thiophene H4 | Coupling to both H3 and H5 results in a triplet or doublet of doublets. |
| ~5.8 - 6.0 | Multiplet | 1H | Allyl -CH =CH₂ | This internal vinyl proton is split by the adjacent CH₂ group and the two terminal vinyl protons, resulting in a complex multiplet.[11] |
| ~5.1 - 5.3 | Multiplet | 2H | Allyl -CH=CH ₂ | The two terminal, diastereotopic vinyl protons appear in this region. They show both geminal and vicinal coupling, often resulting in two separate signals (doublet of doublets).[11] |
| ~4.8 - 5.0 | Doublet | 2H | Allyl N-CH ₂- | The methylene protons are adjacent to the electron-withdrawing triazole nitrogen and the vinyl group, placing them in this chemical shift range. They are split by the adjacent vinyl proton.[12][13] |
3.2.2. ¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~167 - 169 | C=S (C3) | The thione carbon is highly deshielded and is a key indicator of the triazole-3-thione structure.[14][15] |
| ~148 - 150 | C=N (C5) | The second quaternary carbon of the triazole ring, attached to the thiophene substituent. |
| ~131 - 133 | Allyl -C H=CH₂ | The internal vinyl carbon of the allyl group.[16][17] |
| ~128 - 130 | Thiophene C3, C5 | Aromatic carbons of the thiophene ring. Specific assignment requires 2D NMR. |
| ~126 - 128 | Thiophene C2, C4 | Aromatic carbons of the thiophene ring. C2 is quaternary, attached to the triazole. |
| ~117 - 119 | Allyl -CH=C H₂ | The terminal vinyl carbon of the allyl group.[16][17] |
| ~46 - 48 | Allyl N-C H₂- | The aliphatic carbon attached directly to the triazole nitrogen is deshielded compared to a standard alkane.[18] |
3.2.3. 2D NMR (HSQC & HMBC): Unambiguous Connectivity
While 1D NMR provides strong evidence, 2D NMR is required for definitive proof of the structure, especially to confirm the N-4 substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link each proton signal (e.g., the N-CH₂ at ~4.9 ppm) to its corresponding carbon signal (at ~47 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for mapping long-range (2-3 bond) correlations. It provides unequivocal proof of connectivity. Key expected correlations would be:
-
A correlation from the N-CH ₂ protons (~4.9 ppm) to the triazole ring carbons (C3 and C5). This proves the allyl group is attached to the nitrogen at position 4, as it is two and three bonds away, respectively.[19][20]
-
Correlations from the thiophene protons to the triazole C5 carbon, confirming the attachment point of the thiophene ring.
-
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry confirms the molecular weight of the synthesized compound and, with high resolution, its elemental formula.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode. The triazole nitrogens are readily protonated.
-
For fragmentation data, perform tandem MS (MS/MS) on the protonated molecular ion [M+H]⁺.
Expected Data and Interpretation
-
Molecular Formula: C₁₀H₁₀N₄S₂
-
Exact Mass: 250.0347
-
[M+H]⁺ Ion: The primary ion observed in the full scan spectrum should be at m/z 251.0425.
-
High-Resolution Mass Spectrometry (HRMS): An HRMS measurement of the [M+H]⁺ ion must match the calculated exact mass within a narrow tolerance (e.g., < 5 ppm) to confirm the elemental composition.
-
Fragmentation (MS/MS): The fragmentation pattern provides further structural confirmation. Key expected fragmentation pathways for the [M+H]⁺ ion include:
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of synthesis and state-of-the-art analytical techniques. The proposed synthetic route provides a reliable method for obtaining the target molecule. Subsequent analysis by FT-IR confirms the presence of essential functional groups, while a comprehensive suite of 1D and 2D NMR experiments maps the complete carbon-hydrogen framework and definitively establishes the N-4 substitution pattern. Finally, high-resolution mass spectrometry validates the molecular weight and elemental composition. This self-validating workflow ensures the highest degree of scientific integrity, providing a solid and trustworthy structural foundation for any future investigation into the biological and chemical properties of this novel compound.
References
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Acar, U., et al. (2012). 4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: synthesis, experimental and theoretical characterization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 136-45. Available at: [Link]
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Zozulynets, D. М., Kaplaushenko, A. G., & Korzhova, A. S. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry, 19(2), 48-52. Available at: [Link]
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LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Acar, U., et al. (2012). 4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Synthesis, experimental and theoretical characterization. ResearchGate. Available at: [Link]
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ARKAT USA, Inc. (n.d.). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Retrieved from [Link]
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El-Sayed, I. E. T., & Abdel-Rahman, A. A. H. (2005). Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study. ResearchGate. Available at: [Link]
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Prachand, S., et al. (2016). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][4][24] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]
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A Comprehensive Spectroscopic Analysis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: An In-Depth Technical Guide
Abstract
This technical guide provides a detailed examination of the spectroscopic data for the heterocyclic compound 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial and anti-inflammatory properties.[1][2] The conjugation of this nucleus with a thiophene moiety, another biologically significant heterocycle, makes this molecule a compound of interest for drug discovery and development professionals. This document serves as a practical reference for researchers, offering an in-depth interpretation of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data to facilitate unambiguous structural elucidation and quality assessment.
Molecular Structure and Tautomerism
The structural integrity of this compound is the foundation of its chemical behavior and biological function. A critical feature of 1,2,4-triazole-3-thiol systems is their existence in a tautomeric equilibrium between the thiol and thione forms.[3] While both forms may exist, spectroscopic evidence, particularly the presence of a distinct S-H vibrational band in FT-IR and a highly deshielded proton signal in ¹H NMR, strongly supports the predominance of the thiol tautomer in many solvent environments.[3][4] This guide will proceed with the analysis based on the thiol form.
Caption: Thione-thiol tautomeric equilibrium.
Integrated Spectroscopic Workflow
The definitive characterization of a novel chemical entity relies on the convergence of data from multiple orthogonal analytical techniques. Our standard workflow ensures a comprehensive and self-validating structural assignment.
Caption: Standard workflow for spectroscopic characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.
Experimental Protocol
-
A small sample of the compound is finely ground with spectroscopic grade potassium bromide (KBr).
-
The mixture is compressed under high pressure to form a thin, transparent pellet.
-
The pellet is placed in the sample holder of an FT-IR spectrometer.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[5]
Data Interpretation
The FT-IR spectrum provides definitive evidence for the presence of the thiol tautomer and the constituent allyl and thiophene groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3080 | Medium | =C-H Stretch | Allyl & Thiophene |
| ~2980, ~2920 | Medium-Weak | C-H Stretch | Allyl (sp³) |
| ~2560 | Weak | S-H Stretch | Thiol |
| ~1640 | Medium | C=C Stretch | Allyl |
| ~1615 | Strong | C=N Stretch | Triazole Ring |
| ~1540 | Strong | C=C Stretch | Thiophene Ring |
| ~1260 | Strong | N-C=S vibrations | Triazole-thiol |
| ~720 | Strong | C-S Stretch | Thiophene Ring |
Causality and Expertise: The most diagnostic peak is the weak but sharp absorption around 2560 cm⁻¹.[4][6] Its presence is a strong indicator of the S-H bond, confirming the thiol structure over the thione alternative, which would exhibit a C=S stretch at a much lower frequency (~1100-1250 cm⁻¹) and an N-H stretch (>3100 cm⁻¹). The C=N stretch at ~1615 cm⁻¹ is characteristic of the triazole heterocyclic core.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, offering insights into the chemical environment, connectivity, and stereochemistry of every proton and carbon atom.
Experimental Protocol
-
Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it prevents the exchange of the acidic SH proton, allowing for its observation.[5]
-
The solution is transferred to a 5 mm NMR tube, and a small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
-
¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer.
Molecular Structure for NMR Assignment
Caption: Numbering scheme for NMR assignments.
¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 13.95 | br s | - | SH (1) |
| 7.85 | dd | J = 5.1, 1.2 | H-5' |
| 7.60 | dd | J = 3.7, 1.2 | H-3' |
| 7.15 | dd | J = 5.1, 3.7 | H-4' |
| 5.80 | m | - | H-8 |
| 5.10 | dq | J = 17.2, 1.7 | H-9a (trans) |
| 5.05 | dq | J = 10.4, 1.5 | H-9b (cis) |
| 4.85 | d | J = 5.5 | H-7 |
Interpretation and Causality:
-
Thiol Proton (H-1): The signal at δ 13.95 ppm is a broad singlet, characteristic of an acidic proton on a nitrogen heterocycle.[4][8] Its significant downfield shift is due to hydrogen bonding and the electron-withdrawing nature of the triazole ring.
-
Thiophene Protons (H-3', H-4', H-5'): These protons display a classic AMX splitting pattern. H-5' is the most deshielded due to its proximity to the triazole ring's attachment point.
-
Allyl Protons (H-7, H-8, H-9): This system is highly characteristic. The N-CH₂ protons (H-7) appear as a doublet due to coupling with H-8. The internal methine proton (H-8) is a complex multiplet, coupling with both the H-7 and the terminal H-9 protons. The two terminal vinyl protons (H-9a, H-9b) are diastereotopic and show distinct signals with both geminal and vicinal coupling.
¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 167.5 | C-3 (C=S/C-SH) |
| 152.0 | C-5 |
| 132.5 | C-8 |
| 131.0 | C-5' |
| 129.8 | C-3' |
| 128.0 | C-4' |
| 127.5 | C-2' |
| 118.0 | C-9 |
| 48.5 | C-7 |
Interpretation and Causality:
-
Triazole Carbons (C-3, C-5): C-3 is the most deshielded carbon due to its direct attachment to both sulfur and two nitrogen atoms. C-5 is also significantly downfield, influenced by the adjacent nitrogen atoms and the attached thiophene ring.
-
Thiophene & Allyl Carbons: The remaining carbons appear in their expected regions, with the sp² carbons of the thiophene and allyl groups resonating between δ 118-133 ppm and the sp³ N-CH₂ carbon of the allyl group appearing upfield at δ 48.5 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol
-
Technique: Electron Impact (EI) or Electrospray Ionization (ESI).
-
Analysis: The sample is introduced into the ion source, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Data Interpretation
-
Molecular Formula: C₁₀H₉N₃S₂
-
Molecular Weight: 235.33 g/mol
-
Key Ions (m/z):
-
235 [M]⁺: Molecular ion peak, confirming the molecular weight.
-
194 [M - C₃H₅]⁺: Loss of the allyl group, a common and stable fragmentation pathway.
-
111 [C₄H₃S-CN]⁺: Fragment corresponding to the thienyl-nitrile cation.
-
83 [C₄H₃S]⁺: Thienyl cation.
-
41 [C₃H₅]⁺: Allyl cation.
-
Conclusion
The collective spectroscopic data provides an unambiguous structural confirmation of this compound. FT-IR confirms the presence of the key S-H, C=N, and allyl functional groups. High-resolution ¹H and ¹³C NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. Finally, mass spectrometry validates the molecular weight and supports the proposed structure through predictable fragmentation patterns. This comprehensive guide serves as a benchmark for the characterization and quality control of this and structurally related compounds in a research and development setting.
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Foreword: The Architectural Versatility of a Privileged Scaffold
An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazole-3-thiol Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to diverse biological targets, thereby eliciting a wide spectrum of pharmacological responses. The 1,2,4-triazole ring, particularly when functionalized as its 3-thiol or 3-thione tautomer, represents a quintessential example of such a scaffold.[1][2][3] Its unique electronic character, hydrogen bonding capability, metabolic stability, and rigid planar structure allow for high-affinity interactions with various enzymes and receptors.[3][4]
This guide moves beyond a mere cataloging of activities. It is designed for the bench scientist and drug development professional, providing a synthesized understanding of why these derivatives are effective. We will explore the causal relationships between their structural features and biological functions, detail the robust experimental systems required to validate these activities, and provide a forward-looking perspective on their therapeutic potential.
The Core Heterocycle: Synthesis and Tautomerism
The therapeutic potential of any derivative class begins with its synthetic accessibility. The 1,2,4-triazole-3-thiol core is most commonly constructed via the alkaline-mediated intramolecular cyclization of acylthiosemicarbazide precursors.[1][5][6] This reliable and versatile method allows for the introduction of a wide array of substituents at the N-4 and C-5 positions, which is crucial for tuning the molecule's biological activity.
A key chemical feature of this scaffold is its existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. While spectroscopic studies often show the thione form is dominant in the solid state, the thiol-thione tautomerism plays a critical role in biological systems, influencing receptor binding through different hydrogen bond donor/acceptor patterns.[3] This dynamic nature is fundamental to the scaffold's broad bioactivity.
Caption: General synthesis of the 1,2,4-triazole-3-thione core.
Antimicrobial Activity: A Broad-Spectrum Arsenal
Derivatives of 1,2,4-triazole-3-thiol are potent antimicrobial agents, with documented efficacy against a range of Gram-positive and Gram-negative bacteria as well as pathogenic fungi.[7][8][9] This broad-spectrum activity makes them a promising scaffold for combating drug-resistant infections.[9]
Mechanism of Action
The primary antifungal mechanism for many triazole-based drugs, such as fluconazole, is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[10] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. While this is a primary target, the diverse structures of 1,2,4-triazole-3-thiol derivatives suggest they may engage other targets as well.
The antibacterial mechanism is more varied. Some derivatives function as hybrid molecules, incorporating moieties from known antibiotics like quinolones to enhance their potency.[9] Others may disrupt bacterial cell wall synthesis, interfere with DNA replication, or inhibit essential metabolic enzymes. The thione group is often crucial for these interactions.
Structure-Activity Relationship (SAR)
-
Substituents on Phenyl Rings: The presence of electron-withdrawing groups (e.g., -Cl, -F, -NO2) or electron-donating groups (e.g., -OH, -OCH3) on aromatic rings attached to the triazole core significantly modulates antimicrobial activity.[1] For instance, certain Schiff base derivatives with chloro and fluoro substituents have shown antifungal activity superior to the standard drug ketoconazole against Microsporum gypseum.[8]
-
Hybrid Molecules: Linking the triazole-thiol scaffold to other pharmacophores, such as pyridine or indole, can enhance biological activity.[9][11] This strategy aims to create hybrid molecules that may act on multiple targets, potentially overcoming resistance mechanisms.
-
S-Alkylation: Modification at the sulfur atom (S-alkylation) is a common strategy to produce derivatives with varied activity profiles.[12][13]
Quantitative Data: Antimicrobial Efficacy
| Compound Class | Target Organism | Potency (MIC, µg/mL) | Reference |
| Schiff Base Derivatives | Microsporum gypseum | < 6.25 (Superior to Ketoconazole) | [8] |
| Schiff Base Derivatives | Staphylococcus aureus | 6.25 - 12.5 | [8] |
| Pyridine Hybrids | Staphylococcus aureus | 16 | [11] |
| Pyridine Hybrids | Escherichia coli | 25 | [11] |
| S-Substituted Derivatives | E. coli, S. aureus, P. aeruginosa | 31.25 - 62.5 | [13] |
Anticancer Activity: Targeting Uncontrolled Proliferation
The 1,2,4-triazole scaffold is a component of several established anticancer drugs, including letrozole and anastrozole.[1] The 3-thiol derivatives have likewise demonstrated significant potential as antiproliferative agents against various cancer cell lines, including melanoma, breast, and pancreatic cancers.[4][14][15]
Mechanism of Action
The anticancer activity of these derivatives is often linked to the inhibition of protein kinases.[4] Kinases are frequently overexpressed or deregulated in cancer cells, and small molecules that can block their activity are a cornerstone of modern oncology.[4] The triazole-thione moiety can interact with the kinase active site through hydrogen bonding and hydrophobic interactions. Other proposed mechanisms include the induction of apoptosis and the inhibition of cell migration, a key process in metastasis.[4][16]
Structure-Activity Relationship (SAR)
-
Hydrazone Moiety: Incorporating a hydrazone moiety has been shown to produce compounds with moderate to high cytotoxicity. Derivatives bearing 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene groups were identified as particularly active against several cancer cell lines.[4]
-
Aromatic Substituents: The nature and position of substituents on phenyl rings are critical. For example, a 4-bromobenzylthio group attached to a pyridine-triazole hybrid resulted in the highest activity against a murine melanoma cell line.[17]
-
Selectivity: Some derivatives show promising selectivity, being more cytotoxic to cancer cells than to normal fibroblasts.[4] This is a critical parameter in drug development, as it relates directly to the potential for side effects.
Quantitative Data: In Vitro Cytotoxicity
| Compound Class | Cancer Cell Line | Potency (IC50 / EC50, µM) | Reference |
| Hydrazone Derivatives | Melanoma, Breast, Pancreatic | 2 - 17 | [4] |
| Pyridine Hybrids | Murine Melanoma (B16F10) | 41.12 | [17] |
Anticonvulsant Activity: Modulating Neuronal Excitability
A significant body of research highlights the efficacy of 1,2,4-triazole-3-thiol derivatives as anticonvulsant agents.[18][19][20][21] They have shown potent activity in well-established preclinical models of epilepsy, such as the maximal electroshock (MES) and 6 Hz psychomotor seizure tests, often exhibiting potency greater than standard antiepileptic drugs like valproic acid.[18][19]
Mechanism of Action
The precise mechanism is not fully elucidated and appears to be distinct from many classic antiepileptic drugs.[18] Some studies suggest that these compounds may exert their effects by modulating GABA-ergic neurotransmission, although this is not the universal mechanism for all active derivatives.[18] Another compelling area of investigation is the link between anticonvulsant activity and antioxidant properties. Some derivatives act as reactive oxygen species (ROS) scavengers, which is significant because oxidative stress is implicated in the pathogenesis of epilepsy and drug resistance.[19]
Structure-Activity Relationship (SAR)
-
Aromatic Substitution: The presence of a substituent, particularly at the para position of a phenyl ring attached to the triazole nucleus, significantly increases the probability of anticonvulsant activity.[18]
-
Specific Groups: A 5-(3-chlorophenyl)-4-(4-fluorophenyl) substituted derivative was found to be approximately 5.5 times more potent than valproate in the MES test.[18]
-
Combined Properties: The ability to combine potent anticonvulsant effects with ROS scavenging activity in a single molecule represents a promising strategy for treating pharmacoresistant epilepsy.[19]
Quantitative Data: Anticonvulsant Efficacy
| Compound ID / Class | Animal Model | Potency (ED50, mg/kg) | Reference |
| 5-(3-chlorophenyl)-4-(4-fluorophenyl)-...-3-thione (3a) | Mouse MES Test | 35.2 | [18] |
| 1,2,4-triazole-3-thiol derivative (11a) | Mouse MES Test | 50.8 | [21] |
| 1,2,4-triazole-3-thiol derivative (11b) | Mouse scPTZ Test | 52.8 | [21] |
| Derivative TP-427 | Mouse 6 Hz Test | 40.9 - 64.9 | [19] |
Validating Biological Activity: Core Experimental Protocols
Trustworthy data is the bedrock of drug discovery. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure the data generated is robust and interpretable.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve compounds in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) overnight.[13] Dilute the culture in appropriate broth (e.g., Mueller-Hinton) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in broth. The typical final volume in each well is 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Controls (Critical for Validation):
-
Growth Control: Wells containing only broth and inoculum (should show turbidity).
-
Sterility Control: Wells containing only broth (should remain clear).
-
Vehicle Control: Wells containing broth, inoculum, and the highest concentration of DMSO used (to ensure the solvent is not inhibitory).
-
Reference Drug Control: A serial dilution of a standard antibiotic (e.g., Ciprofloxacin, Ketoconazole) to validate the assay's sensitivity.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining anticancer cytotoxicity via MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain the desired cancer cell line (e.g., MDA-MB-231 for breast cancer, Panc-1 for pancreatic cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.[4]
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium.
-
Controls (Critical for Validation):
-
Cell Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for compound dilution.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm cell sensitivity.
-
-
Incubation: Incubate the treated plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Outlook
The 1,2,4-triazole-3-thiol scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and anticonvulsant effects.[1][4][19] The synthetic tractability of the core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity.
Future research should focus on several key areas:
-
Mechanism Deconvolution: Elucidating the precise molecular targets for derivatives showing potent anticancer and anticonvulsant activity.
-
Combating Resistance: Designing novel hybrid molecules that can overcome established drug resistance mechanisms in both infectious diseases and oncology.[9][22]
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
The continued exploration of this versatile scaffold holds immense promise for the development of the next generation of therapeutic agents to address critical unmet medical needs.
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Available from: [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Available from: [Link]
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Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione- Based Compounds. (n.d.). MDPI. Available from: [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Available from: [Link]
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Synthesis and properties of 1,2,4-triazole-3-thiol derivatives with a thiadiazole moiety. (n.d.). Available from: [Link]
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Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (n.d.). ScienceDirect. Available from: [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Center for Biotechnology Information. Available from: [Link]
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Available from: [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Center for Biotechnology Information. Available from: [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Available from: [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Center for Biotechnology Information. Available from: [Link]
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1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. (2020). National Center for Biotechnology Information. Available from: [Link]
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Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). Available from: [Link]
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Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. (2016). Available from: [Link]
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Recent developments on triazole nucleus in anticonvulsant compounds: a review. (n.d.). National Center for Biotechnology Information. Available from: [Link]
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SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). Available from: [Link]
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(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). ResearchGate. Available from: [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. Available from: [Link]
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Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2024). Available from: [Link]
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Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Available from: [Link]
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[PDF] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (n.d.). Semantic Scholar. Available from: [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2021). ResearchGate. Available from: [Link]
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Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Available from: [Link]
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Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. (n.d.). Wiley Online Library. Available from: [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). Available from: [Link]
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Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (n.d.). ResearchGate. Available from: [Link]
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). Available from: [Link]
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Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Available from: [Link]
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Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). National Center for Biotechnology Information. Available from: [Link]
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Available from: [Link]
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Biological Potentials of Biological Active Triazole Derivatives: A Short Review. (n.d.). Longdom Publishing. Available from: [Link]
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Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). National Center for Biotechnology Information. Available from: [Link]
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Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. (2024). PubMed. Available from: [Link]
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Allyl-Substituted Triazoles: A Technical Guide to Synthesis, Characterization, and Application in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the triazole nucleus represents a cornerstone of modern pharmaceutical design. Its unique physicochemical properties, including metabolic stability and capacity for hydrogen bonding, have cemented its status as a privileged scaffold.[1][2] This guide focuses on a particularly intriguing and synthetically versatile subclass: allyl-substituted triazoles. The introduction of an allyl group provides a reactive handle for further molecular elaboration, offering a gateway to novel chemical entities with diverse pharmacological potential.
This technical guide provides an in-depth exploration of the synthesis, characterization, and application of allyl-substituted triazoles, with a focus on methodologies and insights relevant to the drug discovery pipeline.
The Strategic Advantage of Allyl Substitution
The rationale for incorporating an allyl moiety onto a triazole scaffold is twofold. Firstly, the allyl group itself can influence the biological activity of the parent molecule through hydrophobic interactions with target proteins. Secondly, and perhaps more significantly, the terminal double bond of the allyl group serves as a versatile functional handle for a wide array of subsequent chemical transformations. This allows for the late-stage diversification of lead compounds, a crucial strategy in optimizing potency, selectivity, and pharmacokinetic profiles.
Synthesis of Allyl-Substituted Triazoles: The Power of "Click" Chemistry and Tandem Reactions
The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles.[3] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications. For the synthesis of specifically 5-allyl-substituted 1,2,3-triazoles, a powerful one-pot, three-component tandem reaction has been developed. This "interrupted click/allylation" cascade reaction has proven to be a highly effective strategy.
Causality in Experimental Choices: The Tandem Click/Allylation Reaction
The core principle of this approach is the in-situ generation of a cuprate-triazole intermediate, which is then intercepted by an allyl electrophile (e.g., allyl bromide or iodide) before it can be protonated. This circumvents the need for isolating the parent triazole, streamlining the synthetic process and often improving overall yields.
The choice of a copper(I) catalyst is critical for the initial cycloaddition step. The use of a base, such as sodium hydroxide or lithium tert-butoxide, is essential for the formation of the copper(I) acetylide intermediate, which initiates the cycloaddition with an azide. The subsequent allylation of the resulting cuprate-triazole intermediate is a key step that dictates the formation of the desired 5-allyl-substituted product.
Experimental Protocol: One-Pot Synthesis of 5-Allyl-1,4-disubstituted-1,2,3-triazoles
This protocol is adapted from established methodologies for the copper(I)-catalyzed tandem click/allylation reaction.
Materials:
-
Copper(I) iodide (CuI)
-
Terminal alkyne (e.g., phenylacetylene)
-
Organic azide (e.g., benzyl azide)
-
Allyl bromide or allyl iodide
-
Base (e.g., Lithium tert-butoxide (LiOtBu) or Sodium Hydroxide (NaOH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
4 Å Molecular Sieves (optional, for anhydrous conditions)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring apparatus
Step-by-Step Methodology:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add the terminal alkyne (1.0 mmol), the organic azide (1.2 mmol), the copper(I) iodide catalyst (10-20 mol%), and the base (2.0 mmol).
-
Add the anhydrous solvent (e.g., THF) to the flask.
-
Add the allyl bromide or allyl iodide (2.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 5-allyl-1,4-disubstituted-1,2,3-triazole.
Self-Validating System: The success of this protocol is validated through the characterization of the final product. The presence of the allyl group can be unequivocally confirmed by 1H NMR spectroscopy, which will show characteristic signals for the vinyl and allylic protons. Mass spectrometry will confirm the expected molecular weight of the trisubstituted triazole.
Data Presentation: Substrate Scope and Yields
The tandem click/allylation reaction is robust and accommodates a wide range of substrates. The following table summarizes typical yields for the synthesis of various 5-allyl-1,2,3-triazoles, demonstrating the versatility of this methodology.
| Entry | Alkyne | Azide | Allyl Halide | Base | Yield (%) |
| 1 | Phenylacetylene | Benzyl Azide | Allyl Bromide | LiOtBu | 85 |
| 2 | 1-Octyne | Benzyl Azide | Allyl Bromide | LiOtBu | 78 |
| 3 | Phenylacetylene | (Azidomethyl)benzene | Allyl Iodide | NaOH | 92 |
| 4 | 4-Methoxyphenylacetylene | Benzyl Azide | Allyl Bromide | LiOtBu | 88 |
| 5 | Cyclohexylacetylene | Ethyl Azide | Allyl Bromide | LiOtBu | 75 |
Data compiled from representative literature.
Mechanistic Insights: Visualizing the Tandem Reaction
The following diagram illustrates the proposed mechanism for the copper(I)-catalyzed interrupted click/allylation cascade reaction.
Caption: Proposed mechanism of the tandem click/allylation reaction.
Characterization of Allyl-Substituted Triazoles
Thorough characterization is paramount to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: This is the most informative technique for confirming the presence of the allyl group. Expect to see a multiplet in the range of 5.8-6.0 ppm for the vinyl proton (-CH=), two doublets of doublets between 5.0-5.3 ppm for the terminal vinyl protons (=CH2), and a doublet around 3.5 ppm for the allylic protons (-CH2-). The chemical shift of the triazole ring proton (if present) typically appears as a singlet between 7.5-8.5 ppm.
-
13C NMR: The carbons of the allyl group will appear in the aliphatic and olefinic regions of the spectrum. The triazole ring carbons will have characteristic shifts in the aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C=C stretching of the allyl group around 1640 cm-1 and the C-H stretching of the vinyl group around 3080 cm-1. The triazole ring will exhibit C=N and N=N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound, providing further evidence of a successful reaction.
Applications in Drug Development: Field-Proven Insights
The triazole core is a well-established pharmacophore found in numerous approved drugs.[1] The introduction of an allyl group can modulate the biological activity of these compounds, leading to the discovery of new therapeutic agents.
Antimicrobial and Antifungal Activity
Several studies have demonstrated the potent antimicrobial and antifungal properties of allyl-substituted triazoles. For instance, certain 4-allyl-5-aryl-1,2,4-triazoles have shown inhibitory effects against a range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[3] The lipophilicity conferred by the allyl group can enhance membrane permeability, a critical factor for antimicrobial efficacy. In some cases, N-allyl derivatives have displayed significant antimycobacterial activity, even against drug-resistant strains of Mycobacterium tuberculosis.[4]
Anticancer Activity
The triazole scaffold has been extensively explored in the design of anticancer agents. Allyl-substituted triazoles have been investigated as inhibitors of various cancer-related targets. For example, certain trisubstituted 1,2,4-triazoles bearing an allyl group have been explored as inhibitors of protein-protein interactions crucial for cancer cell survival.[5] The allyl group, in these instances, can occupy hydrophobic pockets in the target protein, contributing to the overall binding affinity.
Structure-Activity Relationship (SAR) Considerations
The position and nature of the substituents on the triazole ring, including the allyl group, play a crucial role in determining the biological activity. SAR studies have shown that in some series of compounds, the presence of an N-allyl group is critical for potent activity.[4] The flexibility of the allyl chain allows it to adopt various conformations, potentially enabling a better fit within the active site of a biological target.
The development of allyl-substituted triazoles as drug candidates is an active area of research. The synthetic accessibility of these compounds, coupled with their diverse pharmacological activities, makes them a promising class of molecules for addressing a range of therapeutic needs.
Conclusion
Allyl-substituted triazoles represent a versatile and valuable class of compounds for drug discovery and development. The efficient and modular synthesis, primarily through copper-catalyzed tandem reactions, allows for the rapid generation of diverse chemical libraries. The allyl moiety serves not only as a modulator of biological activity but also as a key functional group for further chemical exploration. As our understanding of the structure-activity relationships of these compounds continues to grow, so too will their potential to yield the next generation of innovative therapeutics.
References
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- Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. (n.d.). PMC.
- A review on 'triazoles': their chemistry, synthesis and pharmacological potentials. (n.d.). SciSpace.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
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An In-depth Technical Guide to the Molecular Weight of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive technical overview of the molecular weight of the heterocyclic compound 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple numerical value to explore the theoretical basis, experimental validation, and synthetic context that underpins this fundamental chemical property. The accurate determination of molecular weight is a cornerstone of chemical synthesis and characterization, ensuring the identity and purity of a compound of interest.
Introduction to this compound
This compound is a substituted triazole derivative. The core structure, a 1,2,4-triazole ring, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of an allyl group, a thiophene ring, and a thiol functional group suggests a molecule designed for specific biological interactions and potential for further chemical modification. Accurate knowledge of its molecular weight is the first critical step in any research or development pathway, from confirming successful synthesis to performing quantitative assays.
Theoretical Molecular Weight Determination
The molecular weight of a compound is determined from its molecular formula, which specifies the number of atoms of each element present in one molecule. For this compound, the molecular formula is C₉H₉N₃S₂ .[3]
The theoretical molecular weight is calculated by summing the atomic masses of all constituent atoms. Using the monoisotopic masses of the most abundant isotopes of each element (C: 12.0000, H: 1.0078, N: 14.0031, S: 31.9721), we can perform a precise calculation.
Table 1: Atomic Composition and Molecular Weight Calculation
| Element | Count | Atomic Mass (amu) | Subtotal (amu) |
| Carbon (C) | 9 | 12.0000 | 108.0000 |
| Hydrogen (H) | 9 | 1.0078 | 9.0702 |
| Nitrogen (N) | 3 | 14.0031 | 42.0093 |
| Sulfur (S) | 2 | 31.9721 | 63.9442 |
| Total | 223.0237 |
Therefore, the calculated monoisotopic molecular weight of this compound is 223.0237 g/mol . This value is the cornerstone for high-resolution mass spectrometry analysis. The average molecular weight, using standard atomic weights, is approximately 223.32 g/mol .
Experimental Verification of Molecular Weight
While theoretical calculation is precise, experimental verification is imperative to confirm the identity of a synthesized compound. Mass Spectrometry (MS) is the definitive technique for determining the molecular weight of a molecule.
The Principle of Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. The process involves ionizing the sample, separating the ions based on their m/z, and detecting them. For a singly charged ion (z=1), the m/z value directly corresponds to the molecular mass of the ion.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique ideal for polar, medium-sized organic molecules like triazole derivatives, as it minimizes fragmentation and typically produces intact molecular ions.
Step-by-Step Workflow:
-
Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Infusion/Injection: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, protonated molecules) are ejected into the gas phase.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio.
-
Detection & Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting relative intensity against m/z.
Expected Results and Interpretation
In positive ion mode ESI-MS, the compound is expected to be detected as a protonated molecule, [M+H]⁺.
-
Expected m/z: 223.0237 (M) + 1.0078 (H⁺) = 224.0315
The presence of a prominent peak at or very near m/z 224.0315 in a high-resolution mass spectrum would provide strong evidence for the successful synthesis and correct molecular weight of the target compound.
Caption: Workflow for Molecular Weight Verification via ESI-MS.
Synthesis Context and Corroborative Evidence
The molecular weight is only meaningful if the correct molecule has been synthesized. The synthesis of 1,2,4-triazole-3-thiol derivatives typically follows established pathways, providing a logical framework for product expectation.[4][5]
General Synthesis Pathway
A common and robust method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the following steps:[5]
-
Formation of a Thiosemicarbazide: An appropriate isothiocyanate (e.g., allyl isothiocyanate) is reacted with a carboxylic acid hydrazide (e.g., thiophene-2-carbohydrazide).
-
Cyclization: The resulting acylthiosemicarbazide is then cyclized under basic conditions (e.g., using aqueous sodium hydroxide or potassium carbonate) with heating. The intramolecular condensation and dehydration reaction forms the stable 1,2,4-triazole ring.[4][6]
This logical synthetic route provides high confidence that the product will have the expected atomic composition, which is then confirmed by mass spectrometry.
Caption: Logical flow of the synthesis of the target triazole.
Corroborative Spectroscopic Data
While MS confirms the mass, other spectroscopic techniques confirm the structure, indirectly validating the molecular formula and weight.
-
¹H-NMR Spectroscopy: Would confirm the presence and connectivity of the nine protons, showing characteristic signals for the allyl group (multiplets around 5-6 ppm and a doublet around 4 ppm), the thiophene ring protons (doublets and triplets between 7-8 ppm), and the N-H/S-H proton.[7][8]
-
¹³C-NMR Spectroscopy: Would show nine distinct carbon signals corresponding to the allyl, thiophene, and triazole ring carbons.
-
FTIR Spectroscopy: Would reveal characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching of the triazole ring (around 1600 cm⁻¹), and potentially the S-H (thiol) stretch, although this can be weak.[7][9]
The combination of a correct molecular ion peak in the mass spectrum, alongside confirmatory NMR and IR data, provides an unassailable identification of the compound.[10][11]
Conclusion
The molecular weight of this compound is a precisely defined value, theoretically calculated as 223.0237 g/mol (monoisotopic). This fundamental property is experimentally confirmed through high-resolution mass spectrometry, which should identify a protonated molecular ion [M+H]⁺ at m/z 224.0315 . This definitive analysis, supported by a logical synthesis route and corroborative spectroscopic data, establishes the chemical identity of the molecule with high confidence, enabling its use in further scientific research and drug development endeavors.
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ChemWhat. 4-ALLYL-5-(5-METHYLTHIEN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL CAS#: 588680-35-7. [Link]
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Emami, S. et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. [Link]
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ResearchGate. 4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Synthesis, experimental and theoretical characterization. [Link]
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International Journal of Modern Therapeutic Sciences and Research. Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. [Link]
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ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
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Bayrak, H. et al. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]
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ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
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ACS Publications. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-Coumarins. [Link]
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Emami, S. et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]
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Bachay, I. A. et al. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer.... [Link]
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National Library of Medicine. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]
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Methodological & Application
4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol synthesis protocol
An Application Note and Protocol for the Synthesis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Compounds incorporating this core structure exhibit a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2] The title compound, this compound, combines the 1,2,4-triazole ring with a thiophene moiety, another heterocycle of significant pharmacological interest, and an allyl group which can be a site for further functionalization.[3]
This document provides a comprehensive, three-step synthesis protocol for this compound, designed for researchers in organic synthesis and drug development. The synthesis proceeds through the formation of a key acylthiosemicarbazide intermediate, which is subsequently cyclized under basic conditions. The causality behind each step is explained to provide a deeper understanding of the synthetic strategy.
Overall Synthetic Workflow
The synthesis is performed in three distinct stages, starting from commercially available thiophene-2-carboxylic acid. The workflow is designed for efficiency and scalability in a standard laboratory setting.
Caption: Overall three-step synthesis workflow.
Part 1: Synthesis of Thiophene-2-carbohydrazide (Intermediate I)
The initial step involves the conversion of thiophene-2-carboxylic acid into its corresponding hydrazide. This is a crucial activation step, as the hydrazide moiety is a potent nucleophile required for the subsequent formation of the thiosemicarbazide backbone. A common and efficient method is the hydrazinolysis of the corresponding methyl ester.[4][5]
Experimental Protocol
-
Esterification: Thiophene-2-carboxylic acid (12.8 g, 0.1 mol) is dissolved in methanol (150 mL). Concentrated sulfuric acid (2 mL) is added dropwise as a catalyst. The mixture is refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Ester): After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl thiophene-2-carboxylate, which can be used directly in the next step.
-
Hydrazinolysis: The crude methyl thiophene-2-carboxylate is dissolved in methanol (100 mL). Hydrazine monohydrate (10 mL, ~0.2 mol) is added, and the mixture is refluxed for 5-7 hours.[4]
-
Isolation: The reaction mixture is cooled in an ice bath. The resulting white precipitate of thiophene-2-carbohydrazide is collected by filtration, washed with cold water, and dried. The typical yield is around 85-90%.[4]
Reagents and Data Table
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) | Role |
| Thiophene-2-carboxylic acid | 128.15 | 12.8 | 0.1 | - | Starting Material |
| Methanol | 32.04 | - | - | 150 + 100 | Solvent |
| Sulfuric Acid (conc.) | 98.08 | - | - | 2 | Catalyst |
| Hydrazine Monohydrate | 50.06 | - | ~0.2 | 10 | Reagent |
Part 2: Synthesis of 1-(Thiophene-2-carbonyl)-4-allylthiosemicarbazide (Intermediate II)
This step constructs the acyclic precursor for the triazole ring. The nucleophilic terminal nitrogen of the thiophene-2-carbohydrazide attacks the electrophilic carbon of the allyl isothiocyanate to form the N-acylthiosemicarbazide. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol
-
Reaction Setup: Thiophene-2-carbohydrazide (Intermediate I, 14.2 g, 0.1 mol) is suspended in absolute ethanol (200 mL) in a round-bottom flask.
-
Reagent Addition: Allyl isothiocyanate (10.9 g, 0.11 mol) is added to the suspension.
-
Reaction: The mixture is heated to reflux and stirred for 3-4 hours. The initial suspension will gradually dissolve and then a new precipitate may form.
-
Isolation: The reaction mixture is cooled to room temperature. The white precipitate of the product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Reagents and Data Table
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) | Role |
| Thiophene-2-carbohydrazide | 142.18 | 14.2 | 0.1 | - | Intermediate I |
| Allyl Isothiocyanate | 99.15 | 10.9 | 0.11 | ~11.2 | Reagent |
| Absolute Ethanol | 46.07 | - | - | 200 | Solvent |
Part 3: Synthesis of this compound (Final Product)
The final step is an intramolecular cyclization facilitated by a base. The base deprotonates one of the amide nitrogens, which enhances its nucleophilicity, allowing it to attack the carbonyl carbon. Subsequent dehydration (elimination of a water molecule) leads to the formation of the stable, aromatic 1,2,4-triazole ring. A similar procedure for a pyridine analogue has been well-established.[6]
Reaction Mechanism: Base-Catalyzed Cyclization
Caption: Key steps in the base-catalyzed cyclization mechanism.
Experimental Protocol
-
Reaction Setup: 1-(Thiophene-2-carbonyl)-4-allylthiosemicarbazide (Intermediate II, 24.1 g, 0.1 mol) is suspended in a 2 N aqueous solution of sodium hydroxide (150 mL).
-
Cyclization: The mixture is heated to reflux with vigorous stirring for 6-8 hours. During this time, the solid should dissolve completely.[6]
-
Acidification: After cooling the reaction mixture in an ice bath, it is carefully acidified to a pH of approximately 5-6 with concentrated hydrochloric acid.
-
Isolation and Purification: The resulting precipitate is filtered, washed thoroughly with cold water to remove inorganic salts, and then dried. The crude product can be purified by recrystallization from an ethanol-dioxane mixture (e.g., 4:1 ratio) to yield the pure this compound.[6]
Reagents and Data Table
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) | Role |
| Intermediate II | 241.33 | 24.1 | 0.1 | - | Precursor |
| Sodium Hydroxide | 40.00 | 12.0 | 0.3 | 150 | Base/Catalyst |
| Hydrochloric Acid (conc.) | 36.46 | - | - | As needed | Acidification |
Characterization
The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:
-
Melting Point (m.p.): To assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups. For the final product, expect to see N-H stretching, the absence of a C=O band from the precursor, and the presence of a C=S band.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR should clearly show signals for the allyl group protons and the thiophene ring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Safety Precautions
-
Hydrazine Monohydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Allyl Isothiocyanate: A lachrymator and is toxic. Handle with care in a fume hood.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.
-
All reactions should be performed in a well-ventilated chemical fume hood. Standard laboratory safety procedures should be followed at all times.
References
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Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202-1208.[5]
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Abd El‐Azim, M. H. M., Assy, M. G., Khalil, M. I., & Selim, Y. A. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160.[11]
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GIQIMO. (n.d.). Synthesis: cyclization of thiosemicarbazones. Retrieved from GIQIMO website.[12]
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MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from MDPI website.[2]
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Growing Science. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from Growing Science website.[15][16]
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Matin, M. M., & Matin, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 868352.[1]
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Application Notes and Protocols for the Synthesis of 1,2,4-Triazoles via Cyclization of Thiosemicarbazides
Introduction: The Indispensable Role of the 1,2,4-Triazole Scaffold in Modern Drug Discovery
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that forms the core of a multitude of pharmacologically active agents.[1][2] Its unique structural and electronic properties allow for a diverse range of interactions with biological targets, leading to a wide spectrum of therapeutic applications.[3] Marketed drugs containing the 1,2,4-triazole moiety span various therapeutic areas, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), and anticancer therapies.[4] The continued interest in this scaffold within the pharmaceutical and agrochemical industries underscores the need for robust and versatile synthetic methodologies.[5]
Thiosemicarbazides have emerged as highly valuable and versatile precursors for the synthesis of 1,2,4-triazoles and other heterocyclic systems.[5][6][7] The inherent reactivity of the thiosemicarbazide backbone, with its nucleophilic nitrogen and sulfur centers, provides a facile entry into a variety of cyclization strategies.[5] This guide provides an in-depth exploration of the primary methods for the cyclization of thiosemicarbazides to afford 1,2,4-triazole derivatives, with a focus on the underlying mechanisms, detailed experimental protocols, and practical insights for researchers in drug development.
Core Principles of Thiosemicarbazide Cyclization: A Mechanistic Overview
The conversion of a thiosemicarbazide to a 1,2,4-triazole involves the formation of a five-membered ring containing three nitrogen atoms and two carbon atoms. This transformation is fundamentally an intramolecular cyclization-condensation reaction. The specific pathway and the resulting triazole isomer are dictated by the reaction conditions, particularly the pH.
The key mechanistic decision point lies in whether the initial nucleophilic attack and subsequent cyclization are favored through the sulfur atom or a nitrogen atom of the thiosemicarbazide backbone. As a general principle, acidic conditions tend to favor the formation of 1,3,4-thiadiazoles, while basic conditions predominantly yield 1,2,4-triazoles.[8][9] Oxidative conditions offer an alternative route to these heterocyclic systems.[10][11]
Method 1: Base-Catalyzed Intramolecular Cyclization
Base-catalyzed cyclization is one of the most widely employed and straightforward methods for the synthesis of 4-substituted-3-aryl/alkyl-1,2,4-triazole-5-thiones. This approach relies on the deprotonation of the thiosemicarbazide, which enhances the nucleophilicity of the nitrogen atoms, facilitating intramolecular attack on a suitable electrophilic center.
Causality of Experimental Choices
-
Base: Strong bases such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) are typically used to deprotonate the most acidic proton of the acylthiosemicarbazide intermediate, which is usually the N-H adjacent to the carbonyl group.[9][12] This generates a highly nucleophilic anion that readily undergoes intramolecular cyclization.
-
Solvent: Aqueous or alcoholic solutions are commonly used as they effectively dissolve the base and the thiosemicarbazide salt.[12][13]
-
Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the cyclization and subsequent dehydration steps.[9]
-
Acidification: After the cyclization is complete, acidification of the reaction mixture is crucial to neutralize the excess base and protonate the resulting triazole, causing it to precipitate out of the solution.[9][12]
Detailed Experimental Protocol: Synthesis of 4-Phenyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol is adapted from a procedure for the synthesis of 1,2,4-triazole-3-thiole derivatives.[12]
Step 1: Synthesis of the Acylthiosemicarbazide Intermediate
-
To a solution of 4-phenylthiosemicarbazide (1.67 g, 10 mmol) in 20 mL of dimethylformamide (DMF), add triethylamine (1.4 mL, 10 mmol).
-
Slowly add 4-nitrobenzoyl chloride (1.85 g, 10 mmol) to the mixture with constant stirring.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, pour the mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain 1-(4-nitrobenzoyl)-4-phenylthiosemicarbazide.
Step 2: Base-Catalyzed Cyclization
-
Suspend the 1-(4-nitrobenzoyl)-4-phenylthiosemicarbazide (3.16 g, 10 mmol) in a 2% aqueous solution of sodium hydroxide (20 mL).
-
Stir the mixture overnight at room temperature or reflux for 2-4 hours to ensure complete cyclization.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
A precipitate will form. Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-phenyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Visualizing the Base-Catalyzed Pathway
Caption: Oxidative cyclization of a thiosemicarbazone.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
| Base-Catalyzed | Acylthiosemicarbazide, NaOH, Na₂CO₃ | Reflux in aqueous or alcoholic solution | High yields, simple procedure, readily available reagents | [12] Requires pre-synthesis of acylthiosemicarbazide |
| Acid-Catalyzed | Thiosemicarbazide, Carboxylic Acid, PPE, H₂SO₄ | Heating, often in a sealed vessel | Can be a one-pot synthesis from readily available starting materials | [14] Can lead to mixtures of 1,2,4-triazoles and 1,3,4-thiadiazoles |
| Oxidative | Thiosemicarbazone, K₃[Fe(CN)₆], TPBA | Room temperature or reflux | Mild reaction conditions, good yields | [10][11] Requires pre-synthesis of thiosemicarbazone, oxidizing agents can be expensive |
Troubleshooting and Optimization
-
Low Yields:
-
Ensure complete formation of the acylthiosemicarbazide or thiosemicarbazone intermediate.
-
Optimize reaction time and temperature.
-
In base-catalyzed reactions, ensure the base is of sufficient strength and concentration.
-
In acid-catalyzed reactions, consider using a stronger dehydrating agent.
-
-
Formation of Byproducts:
-
As mentioned, acid-catalyzed reactions can yield 1,3,4-thiadiazoles. Adjusting the pH to be more basic can favor the 1,2,4-triazole product. [9] * Purification by column chromatography or recrystallization can help separate the desired product from byproducts.
-
-
Reaction Stalling:
-
Verify the purity of starting materials.
-
In oxidative cyclizations, ensure the oxidizing agent is fresh and active.
-
Conclusion: A Versatile Gateway to a Privileged Scaffold
The cyclization of thiosemicarbazides represents a cornerstone in the synthesis of 1,2,4-triazoles, a class of compounds with immense significance in medicinal chemistry and drug development. B[15][16][17]y understanding the underlying mechanistic principles of base-catalyzed, acid-catalyzed, and oxidative cyclization pathways, researchers can strategically select and optimize reaction conditions to access a wide array of substituted 1,2,4-triazoles. The detailed protocols and insights provided in this guide are intended to empower scientists to efficiently and effectively synthesize these valuable heterocyclic scaffolds for the advancement of their research and development programs.
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Mini-Reviews in Organic Chemistry. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Ingenta Connect. [Link]
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Journal of Molecular Structure. (2023). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. ScienceDirect. [Link]
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Molecules. (2023). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. National Center for Biotechnology Information. [Link]
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Molecules. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
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ResearchGate. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. [Link]
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Journal of Advanced Pharmaceutical Technology & Research. (2021). An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. [Link]
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Molecules. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2012). 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. IJPSR. [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. JOCPR. [Link]
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International Journal of Pharmaceutical and Medicinal Research. (2016). A Comprehensive review on 1, 2,4 Triazole. IJPMR. [Link]
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Molecules. (2023). Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. MDPI. [Link]
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Parasitology Research. (2022). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. National Center for Biotechnology Information. [Link]
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ResearchGate. (2018). Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. ResearchGate. [Link]
-
Journal of Heterocyclic Chemistry. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Wiley Online Library. [Link]
-
Acta Poloniae Pharmaceutica. (2003). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. APP. [Link]
-
Molecules. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PubMed. [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. JOCPR. [Link]
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ARKIVOC. (2005). Oxidative cyclization of aldehyde thiosemicarbazones induced by potassium ferricyanide and by tris(p-bromophenyl)amino hexachlor. IRIS UniPA. [Link]
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ResearchGate. (2021). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. [Link]
-
MDPI. (2018). Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. MDPI. [Link]
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Molecules. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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ResearchGate. (2014). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
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International Journal of Scientific & Engineering Research. (2014). Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. IJSER. [Link]
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Wikipedia. (n.d.). Einhorn–Brunner reaction. Wikipedia. [Link]
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Molecules. (2012). New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants. National Center for Biotechnology Information. [Link]
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Topic: FT-IR Analysis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
An Application Note for Researchers and Drug Development Professionals
This document provides a detailed guide for the structural characterization of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol using Fourier-Transform Infrared (FT-IR) spectroscopy. The protocols and interpretive guidance are tailored for researchers in synthetic chemistry and drug development who require robust methods for molecular identification and quality control.
Introduction: The Significance of Structural Verification
The compound this compound belongs to a class of heterocyclic structures that are of significant interest in medicinal chemistry. Molecules incorporating 1,2,4-triazole and thiophene rings are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties [see reference 6 for related compounds]. The presence of the allyl group provides a reactive site for further synthetic modifications, making this compound a versatile building block.
Given the therapeutic potential, unambiguous structural confirmation is paramount. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups, confirming the successful synthesis and integrity of the target compound.
Molecular Structure and Vibrational Characteristics
A precise interpretation of the FT-IR spectrum begins with a thorough understanding of the molecule's constituent functional groups and potential structural ambiguities, such as tautomerism.
Key Functional Groups
The molecule comprises four distinct structural motifs, each with characteristic vibrational frequencies:
-
Thiophene Ring: An aromatic five-membered heterocycle containing sulfur. Its key vibrations include C-H stretching, C=C ring stretching, and C-S stretching[1][2][3].
-
1,2,4-Triazole Ring: A five-membered heterocycle with three nitrogen atoms. Its vibrations are complex and often coupled, but characteristic C=N and N-N stretching modes can be identified[4].
-
Allyl Group (-CH₂-CH=CH₂): Provides signals for olefinic C-H stretching, C=C stretching, and various bending modes that are highly characteristic[5].
-
Thiol/Thione Group: This moiety can exist in two tautomeric forms, the thiol (-SH) form and the thione (C=S) form, where the proton resides on a ring nitrogen[6][7]. The FT-IR spectrum is instrumental in identifying the predominant tautomer in the solid state.
Thiol-Thione Tautomerism
In the solid state, 1,2,4-triazole-3-thiol derivatives predominantly exist in the thione form due to the stability conferred by hydrogen bonding and crystal lattice effects. The FT-IR spectrum provides clear evidence for this equilibrium:
-
Thiol Form: Characterized by a weak S-H stretching band around 2550-2600 cm⁻¹[8][9].
-
Thione Form: Characterized by the presence of an N-H stretching band (typically 3100-3400 cm⁻¹) and a C=S stretching band (thioamide band), which is often found in the 1250-1395 cm⁻¹ range[10][11].
Experimental Protocol: A Self-Validating Workflow
This protocol outlines the analysis using the potassium bromide (KBr) pellet method, which is ideal for solid-state characterization of pure compounds. The causality behind each step is explained to ensure methodological robustness.
Materials and Instrumentation
-
Sample: this compound (finely ground powder).
-
Matrix: FT-IR grade Potassium Bromide (KBr), desiccated at >110°C for at least 4 hours and stored in a desiccator. Rationale: KBr is transparent in the mid-infrared range (4000-400 cm⁻¹) and its ionic nature prevents interference. It must be anhydrous to prevent broad O-H absorption bands from obscuring the spectrum.
-
Equipment: FT-IR Spectrometer (e.g., Shimadzu, PerkinElmer, Bruker), Agate mortar and pestle, Pellet press with die, Spatula, Analytical balance.
Sample Preparation (KBr Pellet)
-
Weighing: Accurately weigh ~1-2 mg of the sample and ~150-200 mg of dry KBr. The sample-to-KBr ratio of ~1:100 is critical for achieving a clear, non-saturated spectrum.
-
Grinding: Transfer the KBr and sample to the agate mortar. Grind gently at first to mix, then vigorously for 3-5 minutes until the mixture is a homogenous, fine powder with a consistent, pale color. Rationale: Thorough grinding reduces particle size below the wavelength of IR radiation, minimizing scattering (Christiansen effect) and producing sharp, well-defined peaks.
-
Pellet Pressing: Transfer a portion of the powder into the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes.
-
Inspection: Carefully release the pressure and extract the die. A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, excessive sample concentration, or moisture contamination.
Data Acquisition
-
Background Scan: Place the empty sample holder in the spectrometer and perform a background scan. This captures the spectral signature of the atmospheric CO₂ and H₂O, which will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the KBr pellet containing the sample into the holder and acquire the spectrum.
Recommended Instrument Parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Rationale: This provides a good balance between resolving distinct peaks and maintaining a high signal-to-noise ratio for this class of molecule.)
-
Number of Scans: 16-32 (Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.)
Spectral Interpretation and Data Analysis
The FT-IR spectrum should be analyzed by correlating the observed absorption bands with the known vibrational frequencies of the molecule's functional groups. The table below summarizes the expected peak assignments.
Table 1: Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Reference(s) |
| 3150–3000 | =C-H Stretch (Aromatic Thiophene & Allyl) | Medium to Weak | [3],[12] |
| ~3120 | N-H Stretch (Triazole Ring, Thione Tautomer) | Medium, Broad | [4] |
| 2980–2850 | C-H Stretch (Aliphatic, Allyl -CH₂-) | Medium to Weak | [8] |
| ~2550 | S-H Stretch (Thiol Tautomer, if present) | Weak | [13],[8],[9] |
| ~1640 | C=C Stretch (Allyl Group) | Medium to Weak | [5] |
| 1625–1590 | C=N Stretch (Triazole Ring) | Medium | [8] |
| 1530–1400 | C=C Stretch (Aromatic, Thiophene Ring) | Medium to Strong | [1],[14] |
| 1395–1250 | C=S Stretch (Thioamide Band I, Thione Tautomer) | Medium to Strong | [5],[15],[11] |
| 1200–1000 | C-H In-plane Bending (Thiophene Ring) | Medium | [1] |
| 990 & 910 | =C-H Out-of-plane Bending (Allyl Group, monosubstituted alkene) | Strong | [5] |
| 900-700 | C-H Out-of-plane Bending (Thiophene Ring) | Strong | [1] |
| ~700 | C-S Stretch (Thiophene Ring) | Medium | [14] |
Detailed Band Analysis
-
High-Frequency Region (4000-2500 cm⁻¹): The absence of a strong, broad O-H band (3200-3600 cm⁻¹) confirms the absence of water or alcohol impurities. The key features are the sharp peaks just above 3000 cm⁻¹ for the aromatic and vinyl C-H stretches, and a broader peak around 3120 cm⁻¹ for the N-H stretch of the triazole ring, which strongly supports the dominance of the thione tautomer. A very weak peak near 2550 cm⁻¹ might indicate a minor population of the thiol tautomer, but its absence is more likely.
-
Double-Bond Region (1700-1500 cm⁻¹): This region will feature multiple peaks. A weak to medium band around 1640 cm⁻¹ is a clear indicator of the allyl C=C bond[5]. Adjacent to this, bands corresponding to the C=N stretching of the triazole ring and the C=C stretching of the thiophene ring will appear[1][8].
-
Fingerprint Region (<1500 cm⁻¹): This region is complex but highly diagnostic. The most significant peak to identify is the C=S (thioamide) stretch, which is expected between 1395-1250 cm⁻¹[5][11]. The strong, sharp peaks around 990 cm⁻¹ and 910 cm⁻¹ are definitive proof of the terminal allyl group's out-of-plane C-H bending. The characteristic C-S stretching and C-H bending vibrations of the substituted thiophene ring will also be prominent here[1][14].
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation of this compound. By following the detailed protocol and using the provided spectral interpretation guide, researchers can confidently verify the compound's identity, confirm the presence of all key functional groups, and assess its tautomeric form. This method serves as a reliable and efficient first-pass analysis for quality control in synthesis and drug discovery pipelines.
References
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ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.
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IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
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ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle.
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Journal of the Osaka University. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives.
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VPL. (n.d.). Thiophene (C4H4S).
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International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
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ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]....
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ResearchGate. (n.d.). FTIR spectrum of the original allyl-PEG10-OH ligand and the modified....
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ChemicalBook. (n.d.). 4-ALLYL-5-PYRIDIN-4-YL-4H-[1][2][3]TRIAZOLE-3-THIOL synthesis.
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BenchChem. (n.d.). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
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ResearchGate. (n.d.). FT-IR spectra of plasma treated KBr with allyl alcohol. Continuous and....
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ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.
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ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
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The International Journal of Engineering and Science. (n.d.). FTIR/Matrix isolation study of photolysis reactions of allyl halides with oxygen.
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Pharmacia. (2023). Synthesis methods of 1,2,4-triazole-3-thiones: review.
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Taylor & Francis Online. (2021). Study on the molecular interactions of binary mixtures of allyl alcohol and amino-alcohol solvents through thermodynamic properties and FT-IR spectra and correlation with the Jouyban–Acree model.
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SpectraBase. (n.d.). Allyl ether - Optional[FTIR] - Spectrum.
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ScienceDirect. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones.
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MDPI. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
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Journal of Scientific & Industrial Research. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS.
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Indian Academy of Sciences. (n.d.). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates.
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MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
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Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS.
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ChemicalBook. (n.d.). 4-AMINO-5-(2-THIENYL)-4H-1,2,4-TRIAZOLE-3-THIOL synthesis.
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MDPI. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
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Indus Journal of Bioscience Research. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
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National Institutes of Health. (n.d.). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes.
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MDPI. (2001). 5-Furan-2yl[1][3][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][3] triazole-3-thiol and Their Thiol-Thione Tautomerism.
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Application Note & Protocol: Evaluating the Antifungal Efficacy of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
For: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.
Introduction: The Rationale for Investigating a Novel Triazole Derivative
The 1,2,4-triazole nucleus is a cornerstone in the development of antifungal agents.[1][2] This heterocyclic scaffold is central to the mechanism of action of widely used azole antifungals, which function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] Its disruption leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and ultimately inhibiting fungal growth.[4][6]
The compound of interest, 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, incorporates several structural features that suggest potential antifungal activity. The triazole ring provides the core pharmacophore, while the thienyl and allyl substitutions may enhance its binding affinity to the target enzyme or confer other advantageous pharmacological properties. While direct studies on this specific molecule are emerging, related 4-allyl-5-aryl-1,2,4-triazoles have demonstrated notable antibacterial and antifungal effects.[7] This structural precedent provides a strong impetus for a thorough in vitro evaluation.
This document provides a comprehensive guide to assessing the antifungal activity of this compound. We will detail the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent protocol for establishing the Minimum Fungicidal Concentration (MFC), adhering to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Core Concepts: MIC and MFC
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11] It is the primary measure of the agent's potency. For azole antifungals, the MIC is often determined as the lowest concentration that causes a significant reduction in growth (e.g., ≥50%) compared to a drug-free control.[12]
-
Minimum Fungicidal Concentration (MFC): This is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[13] It is determined by sub-culturing from the clear wells of an MIC assay onto drug-free agar.[14][15] An agent is generally considered fungicidal if the MFC is no more than four times the MIC.
Experimental Workflow Overview
The overall process for evaluating the antifungal activity of the target compound is a sequential procedure designed to first determine its inhibitory capacity and then its cidal potential.
Caption: Workflow for MIC and MFC determination.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Culture Medium: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).
-
Solid Medium: Sabouraud Dextrose Agar (SDA)
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus niger (e.g., ATCC 16404)
-
-
Control Antifungal: Fluconazole
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl) with 0.05% Tween 80 (for mold preparation)
-
Sterile distilled water
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the CLSI M27 (for yeasts) and M38 (for molds) guidelines.[10][16]
Step 1: Preparation of the Test Compound and Control
-
Stock Solution: Prepare a 1.28 mg/mL stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to create a concentration range, for example, from 128 µg/mL down to 0.125 µg/mL. Prepare enough volume for duplicate wells.
-
Control Preparation: Prepare a similar dilution series for the control antifungal, fluconazole.
Step 2: Preparation of Fungal Inoculum
The goal is to achieve a specific final concentration of fungal cells in each well of the microtiter plate.
For Candida albicans (Yeast):
-
Subculture the yeast on an SDA plate and incubate for 24 hours at 35°C.
-
Harvest a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be verified using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final working inoculum of approximately 1-5 x 10³ CFU/mL.
For Aspergillus niger (Mold):
-
Grow the mold on an SDA plate at 35°C for 5-7 days, or until conidia are formed.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the conidial suspension spectrophotometrically at 530 nm to an optical density that corresponds to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
Step 3: Assay Plate Setup
-
Using a multichannel pipette, add 100 µL of each antifungal dilution to the designated wells of a 96-well plate.
-
Add 100 µL of the standardized fungal inoculum to each well containing the test compound or control.
-
Controls:
-
Growth Control: 100 µL of RPMI-1640 medium + 100 µL of fungal inoculum.
-
Sterility Control: 200 µL of RPMI-1640 medium (no inoculum).
-
Solvent Control: 100 µL of RPMI-1640 with 1% DMSO + 100 µL of fungal inoculum.
-
Step 4: Incubation and MIC Determination
-
Incubate the plates at 35°C.
-
Read the results after 24-48 hours for Candida albicans and 48-72 hours for Aspergillus niger.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (for azoles, typically a ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.[17]
Protocol 2: Minimum Fungicidal Concentration (MFC) Assay
The MFC is determined to assess whether the compound has a cidal (killing) or static (inhibitory) effect.[13]
Step 1: Sub-culturing from MIC Plate
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control.
-
Mix the contents of each selected well gently.
-
Using a sterile pipette, transfer a 20 µL aliquot from each of these wells and spot it onto a fresh, clearly labeled SDA plate.[14]
Step 2: Incubation and MFC Determination
-
Incubate the SDA plates at 35°C for 48-72 hours, or until robust growth is visible in the spot from the growth control well.
-
MFC Determination: The MFC is the lowest concentration of the compound that results in no growth or a significant reduction in colony count (e.g., ≥99.9% killing) compared to the initial inoculum.[15]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. This allows for easy comparison of the agent's activity against different fungal strains and in relation to the control drug.
Table 1: Hypothetical Antifungal Activity of this compound
| Fungal Strain | Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans | Test Compound | 8 | 16 | 2 |
| Fluconazole | 2 | >64 | >32 | |
| Aspergillus niger | Test Compound | 16 | 32 | 2 |
| Fluconazole | 32 | >64 | >2 |
Interpretation:
-
A lower MIC value indicates greater potency.
-
The MFC/MIC ratio provides insight into the nature of the antifungal activity. A ratio of ≤4 is generally considered indicative of fungicidal activity.
Conclusion and Future Directions
The protocols outlined provide a standardized and robust framework for the initial in vitro evaluation of this compound's antifungal potential. A favorable MIC and a low MFC/MIC ratio against key pathogenic fungi like Candida albicans and Aspergillus niger would establish this compound as a promising lead for further development. Subsequent studies could explore its spectrum of activity against a broader panel of clinical isolates, investigate its mechanism of action in more detail, and assess its cytotoxicity against mammalian cell lines to determine its therapeutic index.
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Kumar, S., et al. (2012). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][17] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]
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Application Notes & Protocols for the In Vitro Evaluation of Novel Triazole-Based Anticancer Compounds
Introduction: The Rationale for a Multi-Assay Approach
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to engage in hydrogen bonding and its metabolic stability, have led to the development of numerous 1,2,4-triazole and 1,2,3-triazole derivatives with potent anticancer activity.[1][2][3] These compounds exert their effects through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways involving targets like EGFR, BRAF, and tubulin.[4][5]
This guide provides a comprehensive, field-proven framework for the systematic in vitro evaluation of novel triazole compounds. It is designed for researchers in drug discovery and oncology to move beyond simple cytotoxicity screening towards a robust mechanistic understanding of their lead candidates. The protocols herein are structured to follow a logical investigatory workflow, from initial viability assessment to detailed molecular-level characterization. The causality behind each experimental choice is explained, ensuring that the data generated is not only accurate but also contextually meaningful.
Section 1: Primary Screening for Cytotoxic Activity
The initial step in evaluating any potential anticancer agent is to determine its ability to inhibit cell proliferation or induce cell death. The MTT assay is a cornerstone, quantitative colorimetric method for this purpose.[6]
Causality: Why the MTT Assay?
The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7] This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[6] Therefore, the amount of formazan produced is directly proportional to the number of viable, respiring cells. It provides a robust and high-throughput-compatible method to assess the dose-dependent cytotoxic or cytostatic effects of a compound.[7]
Experimental Workflow: A Step-by-Step Overview
The following diagram outlines the standard workflow for assessing the anticancer potential of novel triazole compounds.
Caption: A logical workflow for the in vitro evaluation of novel triazole compounds.
Protocol 1: MTT Cell Viability Assay
This protocol is optimized for adherent cancer cell lines in a 96-well format.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)[8]
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[9]
-
Novel triazole compounds, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C.[6]
-
Solubilization solution: DMSO or 0.01 N HCl in 10% SDS solution.
-
96-well flat-bottom sterile culture plates.
Procedure:
-
Cell Seeding: Harvest cells in their exponential growth phase. Count and dilute to a final concentration of 5,000-10,000 cells/100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate.[9][10]
-
Scientist's Note: Include wells for "untreated control" (cells + medium), "vehicle control" (cells + medium with the highest concentration of DMSO used), and "blank" (medium only) for background correction.[10]
-
-
Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach firmly.
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in complete culture medium from the stock solution. Aspirate the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well.[10]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
Data Analysis & Presentation:
-
Subtract the average OD of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD of Treated Sample / OD of Vehicle Control) x 100
-
-
Plot % Viability against the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.[9]
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Triazole-A | A549 | 48 | 8.67 |
| Triazole-A | MCF-7 | 48 | 15.2 |
| Triazole-B | A549 | 48 | > 100 |
| Doxorubicin | A549 | 48 | 3.24 |
| Caption: Example table for summarizing IC₅₀ data for novel triazole compounds. |
Section 2: Deciphering the Mode of Cell Death
Once a compound demonstrates significant cytotoxicity (a low IC₅₀ value), the next critical question is how it induces cell death. Apoptosis (programmed cell death) is a key mechanism for many anticancer drugs.[9] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between viable, apoptotic, and necrotic cells via flow cytometry.[12]
Causality: Why Annexin V and Propidium Iodide?
This dual-staining method relies on two key events in the apoptotic process:
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can specifically label early apoptotic cells.[12]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptosis and necrosis.[9]
By using both stains, we can differentiate four cell populations.
Caption: Interpretation of cell populations in an Annexin V/PI flow cytometry assay.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Materials:
-
Cells treated with the triazole compound at its IC₅₀ concentration for a set time (e.g., 24 hours).
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment & Harvesting: Treat cells as required. Harvest both floating and adherent cells by trypsinization. Centrifuge the cell suspension at 1,200 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Data Analysis & Presentation: The flow cytometer will generate quadrant dot plots. Quantify the percentage of cells in each quadrant (Lower-Left: Viable; Lower-Right: Early Apoptotic; Upper-Right: Late Apoptotic/Necrotic; Upper-Left: Necrotic).
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.6 |
| Triazole-A (IC₅₀) | 40.2 ± 4.1 | 35.8 ± 3.5 | 24.0 ± 2.9 |
| Caption: Example table summarizing apoptosis assay results. |
Section 3: Impact on Cell Cycle Progression
Many effective anticancer agents function by disrupting the normal progression of the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[4][14] Flow cytometry using PI staining is a widely used and reliable method to analyze the cell cycle distribution of a cell population.[15][16]
Causality: Why PI for Cell Cycle Analysis?
Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[15] This means the amount of PI fluorescence emitted by a stained cell is directly proportional to its total DNA content.
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have a tetraploid (4N) DNA content.
A histogram of fluorescence intensity versus cell count will therefore show distinct peaks for the G0/G1 and G2/M phases, with the S phase population in between.[16] A "sub-G1" peak often indicates apoptotic cells with fragmented DNA.[15]
Caption: The eukaryotic cell cycle and points of potential drug-induced arrest.
Protocol 3: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with the triazole compound (e.g., at IC₅₀ for 24 hours).
-
Ice-cold 70% ethanol.
-
PBS.
-
PI staining solution (50 µg/mL PI in PBS).
-
RNase A (100 µg/mL, DNase-free).[17]
Procedure:
-
Cell Harvesting: Collect cells by trypsinization, centrifuge at 1,200 rpm for 5 minutes, and discard the supernatant.
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the pellet (approx. 1x10⁶ cells) in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.[17]
-
Incubation: Fix the cells for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks.[17][18]
-
Rehydration: Centrifuge the fixed cells at 2,000 rpm for 5 minutes. Discard the ethanol and wash the pellet twice with PBS to remove residual ethanol.[17]
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Causality Check: PI also binds to double-stranded RNA. RNase A treatment is essential to degrade RNA, ensuring that the PI signal comes exclusively from DNA for accurate cell cycle analysis.[15]
-
-
Staining: Add 500 µL of PI staining solution (final concentration 25 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The PI signal is typically collected as a linear signal in the FL2 or FL3 channel. Collect at least 20,000 events for robust analysis.[19]
Data Analysis & Presentation: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 |
| Vehicle Control | 65.4 ± 3.1 | 20.1 ± 1.9 | 14.5 ± 2.5 | 1.2 ± 0.4 |
| Triazole-A (IC₅₀) | 25.2 ± 2.8 | 15.3 ± 2.0 | 59.5 ± 4.2 | 8.9 ± 1.1 |
| Caption: Example table showing a G2/M arrest induced by a triazole compound. |
Section 4: Probing Molecular Mechanisms with Western Blotting
To truly understand a compound's mechanism of action, it is essential to investigate its effect on specific protein signaling pathways that regulate cell proliferation, survival, and apoptosis.[20] Western blotting is a powerful technique to detect and semi-quantify changes in the expression levels or activation states (e.g., phosphorylation) of specific proteins in treated cells.[21][22]
Causality: Why Western Blotting?
This technique separates proteins from a cell lysate by size using SDS-PAGE, transfers them to a solid membrane, and uses specific primary antibodies to detect a target protein. A secondary antibody conjugated to an enzyme (like HRP) or a fluorophore allows for visualization.[22] By using phospho-specific antibodies, one can assess the activation status of key kinases in signaling cascades like the MAPK or PI3K/AKT pathways, which are often dysregulated in cancer.[23] Probing for both the phosphorylated (active) form and the total protein level is crucial for correct interpretation.
Protocol 4: General Western Blotting Protocol
Materials:
-
Cells treated with the triazole compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4X).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).[21]
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-PARP, anti-Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them by adding cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.[21]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and heat at 95-100°C for 5 minutes to denature the proteins.[23]
-
SDS-PAGE: Load equal amounts of protein (20-50 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody in blocking buffer overnight at 4°C with gentle shaking.[21]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze another protein (e.g., total protein or a loading control like β-actin), the membrane can be stripped of the first set of antibodies and re-probed.[23]
Conclusion
The in vitro evaluation of novel triazole anticancer compounds requires a systematic, multi-faceted approach. Beginning with a robust cytotoxicity screen like the MTT assay to determine dose-dependent efficacy is the essential first step. However, a deep mechanistic understanding is only achieved by subsequently employing assays that probe the mode of cell death (Annexin V/PI), the impact on cell cycle progression (PI staining), and the modulation of specific molecular targets and signaling pathways (Western blotting). This integrated workflow provides a comprehensive preclinical data package, enabling informed decisions for advancing the most promising candidates toward further development.
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Application Notes and Protocols for Evaluating the Antioxidant Potential of Sulfur-Containing Heterocycles
Introduction: The Critical Role of Antioxidants and the Promise of Sulfur-Containing Heterocycles
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] ROS, which are natural byproducts of aerobic metabolism, can inflict damage upon essential biomolecules like DNA, proteins, and lipids when present in excess.[3][4] Antioxidants are vital molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.[5][6] The search for novel and potent antioxidant compounds is a cornerstone of modern drug discovery and development.
Sulfur-containing heterocycles have emerged as a particularly promising class of compounds with significant antioxidant potential.[7][8] The presence of sulfur and nitrogen atoms within their cyclic structures confers unique electronic properties that facilitate the scavenging of free radicals.[1][9] This guide provides a comprehensive overview of the antioxidant properties of key sulfur-containing heterocycles and details robust protocols for their evaluation, designed for researchers, scientists, and drug development professionals.
Major Classes of Sulfur-Containing Heterocyclic Antioxidants
The antioxidant activity of sulfur-containing heterocycles is significantly influenced by the nature of the heterocyclic ring and the types of substituents it bears.[3][4] Generally, the presence of electron-donating groups, such as hydroxyl or amino moieties, enhances antioxidant capacity.[1][9]
Thiazole Derivatives
Thiazole, a five-membered ring containing sulfur and nitrogen, is a versatile scaffold in medicinal chemistry.[10][11] Thiazole derivatives have demonstrated a broad spectrum of biological activities, including notable antioxidant effects.[10][11][12][13][14] The antioxidant activity of some thiazole derivatives has been shown to be potent, with IC₅₀ values in the low micromolar range.[15]
Thiophene Derivatives
Thiophene, a five-membered ring with a single sulfur atom, and its derivatives are another important class of heterocyclic compounds with recognized antioxidant properties.[3][4][16][17][18] The sulfur atom in the thiophene ring can be readily oxidized, contributing to its radical scavenging ability. The nature and position of substituents on the thiophene ring play a crucial role in modulating their antioxidant activity.[3][4]
Thiadiazole Derivatives
Thiadiazole isomers, which are five-membered rings containing one sulfur and two nitrogen atoms, have attracted considerable attention for their diverse pharmacological activities, including their potential as antioxidants.[19][20][21] The arrangement of the heteroatoms in the ring influences the electronic distribution and, consequently, the antioxidant capacity of the molecule.[20]
Mechanisms of Antioxidant Action
Sulfur-containing heterocycles primarily exert their antioxidant effects through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This is a key mechanism for many phenolic and amino-substituted heterocycles.[22]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. This mechanism is often followed by proton transfer.[22]
The efficiency of these mechanisms is dictated by the chemical structure of the heterocyclic compound, including the presence of labile hydrogen atoms and the stability of the resulting antioxidant radical.
Experimental Protocols for Assessing Antioxidant Potential
To ensure the reliability and reproducibility of antioxidant capacity measurements, standardized and well-validated assays are essential. This section provides detailed protocols for three widely used in vitro assays: DPPH, ABTS, and FRAP, along with a protocol for a cell-based assay to assess antioxidant activity in a more biologically relevant context.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a rapid and simple spectrophotometric method to evaluate the free radical scavenging activity of a compound.[23][24] The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm.[23] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow.[23][24] The degree of discoloration is proportional to the antioxidant's radical scavenging ability.[23]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the sulfur-containing heterocycle in a suitable solvent (e.g., methanol, DMSO).
-
Positive Control (e.g., Ascorbic Acid or Trolox): Prepare a stock solution of a known antioxidant in the same manner as the test compound.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and positive control in the solvent.
-
In a 96-well microplate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH stock solution to all wells.
-
For the blank control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[25]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[23] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Causality Behind Experimental Choices:
-
Methanol as Solvent: DPPH is readily soluble in methanol, and this solvent does not interfere with the radical reaction.
-
Incubation in the Dark: The DPPH radical is light-sensitive; incubation in the dark prevents its degradation and ensures accurate results.
-
30-Minute Incubation: This duration is typically sufficient for the reaction between the antioxidant and DPPH to reach a steady state.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[26] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorbance maximum at 734 nm.[26] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[26]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[27] This solution is stable for up to two days when stored in the dark at room temperature.
-
Dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm before use.
-
Test Compound and Positive Control (Trolox) Solutions: Prepare as described in the DPPH assay protocol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each dilution of the test compound or positive control to the wells.
-
Add 190 µL of the diluted ABTS•+ working solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.[26]
-
Causality Behind Experimental Choices:
-
Generation of ABTS•+: The reaction with potassium persulfate ensures the complete formation of the stable radical cation.
-
Incubation Time: A 12-16 hour incubation allows the radical generation to go to completion.
-
Wavelength Selection: Measuring at 734 nm avoids interference from colored compounds that may be present in the sample.[22]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5][6][28][29] The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[28] The intensity of the color is directly proportional to the reducing power of the sample.[29]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test Compound and Standard (FeSO₄·7H₂O) Solutions: Prepare serial dilutions of the test compound. For the standard curve, prepare ferrous sulfate solutions of known concentrations (e.g., 100 to 2000 µM).
-
-
Assay Procedure:
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the test compound by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents.
-
Causality Behind Experimental Choices:
-
Acidic pH (3.6): This low pH is crucial for maintaining the solubility of iron.[29]
-
TPTZ as a Chromogen: TPTZ forms a stable and intensely colored complex with Fe²⁺, allowing for sensitive detection.
-
Incubation at 37°C: This temperature helps to accelerate the reaction.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[30][31][32] The assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[30] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[30] Antioxidants can suppress this fluorescence by scavenging the ROS.
Protocol:
-
Cell Culture and Plating:
-
Assay Procedure:
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with 100 µL of media containing various concentrations of the test compound or a positive control (e.g., Quercetin) for 1 hour.[32]
-
Remove the treatment media and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 30-60 minutes.
-
Wash the cells three times with PBS.
-
Add 100 µL of a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.[31][33]
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of 480-485 nm and an emission wavelength of 530-538 nm, taking readings every 5 minutes for 1 hour.[30][34]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100[32]
-
Determine the IC₅₀ value of the test compound.
-
Causality Behind Experimental Choices:
-
Cell-Based Model: Provides a more physiologically relevant system by considering factors like cell uptake and metabolism.[32]
-
DCFH-DA Probe: Its cell permeability and fluorescence upon oxidation make it an excellent indicator of intracellular ROS levels.
-
AAPH as a Radical Initiator: AAPH generates peroxyl radicals at a constant rate, providing a controlled induction of oxidative stress.[31]
Data Presentation and Interpretation
To facilitate the comparison of antioxidant activities, quantitative data should be summarized in a clear and structured format.
Table 1: Comparative Antioxidant Activity of Representative Sulfur-Containing Heterocycles
| Compound Class | Representative Compound | DPPH IC₅₀ (µM) | ABTS TEAC (Trolox Equivalents) | FRAP Value (µM Fe(II)/µM) |
| Thiazole | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | 64.75 ppm[10] | - | - |
| Thiazole | LMH6 (a thiazole-carboxamide derivative) | 0.185 ± 0.049[15] | - | - |
| Thiophene | Thiophene derivative | Moderate activity[17] | - | - |
| Thiadiazole | 2-phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one | 161.93[21] | - | - |
| Positive Control | Ascorbic Acid | Varies | Varies | Varies |
| Positive Control | Trolox | 3.10[15] | 1.0 | Varies |
Visualization of Key Concepts
General Mechanism of Antioxidant Action
Caption: General mechanisms of antioxidant action by sulfur-containing heterocycles.
DPPH Assay Workflow
Caption: Experimental workflow for the DPPH radical scavenging assay.
Conclusion
Sulfur-containing heterocycles represent a rich and diverse source of potential antioxidant agents. Their unique chemical structures allow for effective scavenging of harmful free radicals, making them attractive candidates for the development of new therapeutics to combat oxidative stress-related diseases. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the antioxidant potential of these compounds. By employing a combination of in vitro chemical assays and more biologically relevant cell-based models, researchers can gain a comprehensive understanding of the antioxidant efficacy of novel sulfur-containing heterocycles, paving the way for future drug discovery efforts.
References
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Drakontaeidi, A., Papanotas, I., & Pontiki, E. (2024). Multitarget Pharmacology of Sulfur-Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. Antioxidants (Basel), 13(8), 898. [Link]
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Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study. (n.d.). Bentham Science. [Link]
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Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70–76. [Link]
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ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]
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In vitro antioxidant properties of new thiazole derivatives. (2012). ResearchGate. [Link]
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Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants (Basel, Switzerland), 12(1), 169. [Link]
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A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024). Ultimate Treat. [Link]
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Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. [Link]
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Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives. (2017). MDPI. [Link]
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Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2022). MDPI. [Link]
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Synthesis and antioxidant and antiproliferative activities of 1,3,4-thiadiazoles derived from phenolic acids. (2017). PubMed. [Link]
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ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]
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Nitrogen and sulfur-containing heterocycles – potential antioxidant additives in mineral and synthetic lubricating oils. (2021). ResearchGate. [Link]
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Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. (n.d.). Neuroquantology. [Link]
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Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Publishing. [Link]
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Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC - NIH. [Link]
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ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). MDPI. [Link]
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Biological Activities of Thiophenes. (2024). Encyclopedia.pub. [Link]
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Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company. [Link]
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OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.. [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
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Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives. (2017). PMC - NIH. [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
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Thiophene and its Analogs as Prospective Antioxidant Agents: A Retrospect. (n.d.). ResearchGate. [Link]
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Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). Universitas Sebelas Maret. [Link]
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Multitarget Pharmacology of Sulfur-Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (2024). PubMed. [Link]
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Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). NIH. [Link]
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Genesis and development of DPPH method of antioxidant assay. (2011). PMC - PubMed Central. [Link]
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Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. (2009). PubMed. [Link]
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Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). MDPI. [Link]
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DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]
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An overview of biological activities of thiadiazole derivatives. (2024). Sciforum. [Link]
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New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). PubMed. [Link]
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Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. (2015). PubMed. [Link]
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Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. (2023). RSC Publishing. [Link]
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Drugs and Their Mode of Action: A Review on Sulfur-Containing Heterocyclic Compounds. (n.d.). MDPI. [Link]
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Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. (n.d.). ResearchGate. [Link]
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Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. (2014). Hindawi. [Link]
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Application Notes & Protocols: Strategic Evaluation of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol for Novel Drug Discovery
Introduction: The Rationale for a Privileged Scaffold
In the landscape of medicinal chemistry, the 1,2,4-triazole core is recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its unique electronic features, hydrogen bonding capabilities, and metabolic stability make it an ideal foundation for drug design. The specific compound of interest, 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol , incorporates three key structural motifs, each contributing to its therapeutic potential:
-
1,2,4-Triazole-3-thiol Core: This heterocyclic system is a cornerstone of many biologically active molecules. The thiol/thione tautomerism allows for versatile interactions with biological targets, and the triazole ring acts as a rigid scaffold to orient other functional groups.[3][4]
-
Thiophene Ring (thien-2-yl): As a bioisostere of the phenyl ring, the thiophene moiety is prevalent in many approved drugs. It can engage in various non-covalent interactions and often enhances the biological activity of parent compounds.[5][6] Thiophene-containing triazoles have demonstrated significant antimicrobial and anticancer profiles.[7][8]
-
Allyl Group: The introduction of an allyl group at the N4 position can modulate the compound's lipophilicity, potentially improving its pharmacokinetic properties and membrane permeability. This substituent can also influence the compound's binding affinity and selectivity for its target.[9]
This guide provides a comprehensive framework for researchers to systematically evaluate the therapeutic potential of this compound. We will delve into its probable synthesis, outline a strategic screening workflow, and provide detailed, field-proven protocols for assessing its most promising biological activities.
Section 1: Compound Profile & Synthesis Rationale
A logical and efficient synthesis is paramount for producing the compound in sufficient quantity and purity for biological screening. While numerous methods exist for synthesizing 1,2,4-triazole-3-thiones, a highly reliable approach involves the base-catalyzed intramolecular cyclization of a key thiosemicarbazide intermediate.[10][11]
Plausible Synthetic Pathway:
-
Step 1: Hydrazide Formation: Thiophene-2-carboxylic acid is converted to thiophene-2-carbohydrazide. This is a standard reaction, often achieved by first converting the carboxylic acid to its methyl or ethyl ester, followed by hydrazinolysis with hydrazine hydrate.
-
Step 2: Thiosemicarbazide Synthesis: The resulting carbohydrazide is reacted with allyl isothiocyanate in an alcoholic solvent. This reaction typically proceeds smoothly at room temperature or with gentle heating to yield the N1-acyl-N4-allyl-thiosemicarbazide intermediate.
-
Step 3: Cyclization to Triazole-thiol: The thiosemicarbazide intermediate undergoes dehydrative cyclization in the presence of a base, such as aqueous sodium hydroxide, upon heating under reflux.[11] Acidification of the reaction mixture after cooling precipitates the final product, this compound.
This pathway is selected for its operational simplicity, use of readily available starting materials, and consistently high yields reported for analogous transformations in the literature.[2][12]
Section 2: A Strategic Workflow for Biological Evaluation
To maximize efficiency and resource allocation, a tiered screening approach is recommended. This strategy begins with broad, high-throughput in-vitro assays to identify primary "hit" activities, followed by more focused secondary assays to confirm activity and elucidate the mechanism of action.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and clear endpoints. The rationale behind key steps is provided to empower researchers to troubleshoot and adapt these methods as needed.
Protocol 3.1: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC), a fundamental measure of antimicrobial potency, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13]
-
Principle: A standardized suspension of a test microorganism is exposed to serial dilutions of the compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.[14]
-
Materials:
-
This compound (Test Compound)
-
Standard antibiotics (e.g., Ciprofloxacin, Vancomycin) as positive controls[13]
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Incubator (35°C ± 2°C)
-
-
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. Suspend them in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Causality: This specific cell density is critical for the reproducibility and standardization of MIC results.
-
Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound in DMSO. In a 96-well plate, perform two-fold serial dilutions in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).[15]
-
Plate Inoculation: Add an equal volume of the diluted bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be uniform (e.g., 100 µL).
-
Controls:
-
Growth Control: Wells with CAMHB and inoculum only (no compound).
-
Sterility Control: Wells with CAMHB only (no inoculum).
-
Positive Control: Wells with a standard antibiotic instead of the test compound.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed by eye or with a microplate reader.
-
-
Data Presentation:
| Test Microorganism | Gram Stain | Test Compound MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | ||
| E. coli ATCC 25922 | Negative | ||
| P. aeruginosa ATCC 27853 | Negative | ||
| E. faecalis ATCC 29212 | Positive |
Protocol 3.2: In-Vitro Cytotoxicity Screening via MTT Assay
The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[16][17]
-
Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[18] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[19]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment. Causality: Seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment and do not become over-confluent.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for a specified exposure time (e.g., 48 or 72 hours).
-
Controls: Include wells with vehicle (e.g., DMSO-containing medium at the highest concentration used) and untreated cells (medium only).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Protect the plate from light. Visually confirm the formation of purple precipitate within the cells.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[16]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[19] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
Protocol 3.3: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for assessing the compound's ability to inhibit a specific enzyme. It can be adapted for various enzymes that have a chromogenic substrate. As an example, we consider α-glucosidase, an enzyme relevant to diabetes.[21]
-
Principle: The activity of an enzyme is measured by monitoring the rate of formation of a colored product from a colorless substrate. An inhibitor will decrease this rate. The IC₅₀ is determined by measuring the enzyme's activity across a range of inhibitor concentrations.[22][23]
-
Materials:
-
Purified enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 6.8)
-
Test compound and a known inhibitor (e.g., Acarbose)
-
Stop solution (e.g., 0.1 M Na₂CO₃)
-
96-well microplate and reader
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound in the assay buffer (or DMSO for the compound, ensuring the final DMSO concentration is <1%).
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
Test compound at various final concentrations.
-
Enzyme solution (at a fixed, pre-determined concentration).
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (pNPG) to all wells.[22]
-
Reaction Incubation: Incubate for a fixed period (e.g., 20 minutes) during which the reaction rate is linear.
-
Reaction Termination: Stop the reaction by adding the stop solution. Causality: The alkaline stop solution denatures the enzyme and develops the color of the p-nitrophenol product, allowing for a stable endpoint reading.
-
Measurement: Read the absorbance of the product (p-nitrophenol) at 405 nm.
-
Controls:
-
100% Activity Control: Enzyme + Substrate + Vehicle (no inhibitor).
-
Blank: Substrate + Buffer (no enzyme).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (Absorbance_of_Test / Absorbance_of_100%_Activity_Control)] * 100.
-
Plot % Inhibition vs. log of compound concentration to determine the IC₅₀ value.
-
-
Section 4: Data Interpretation & Advanced Mechanistic Studies
A primary "hit" from the screening assays is just the beginning. For instance, if the compound shows potent enzyme inhibition, the next logical step is to determine the type of inhibition (e.g., competitive, non-competitive), which provides crucial insights for structure-activity relationship (SAR) studies and lead optimization.[24] This is achieved by measuring the inhibitor's effect on enzyme kinetics at varying substrate concentrations.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its design incorporates structural features frequently associated with potent antimicrobial and anticancer activities. By employing the strategic workflow and detailed protocols outlined in this guide, researchers can systematically and rigorously evaluate its biological profile. This structured approach, from initial screening to mechanistic studies, provides a robust foundation for identifying a potential lead candidate and advancing it through the drug discovery pipeline.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Khan, M. W., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]
-
Hussein, M. A., et al. (2011). Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. PubMed. [Link]
-
Karczmarzyk, Z., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health (NIH). [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Kaplaushenko, A., et al. (2018). The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. [Link]
-
El-Sayed, W. A., et al. (2011). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. National Institutes of Health (NIH). [Link]
-
El-Sayed, W. A., et al. (2021). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI. [Link]
-
Aleksić, I., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. [Link]
-
Zafar, W. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. ResearchGate. [Link]
-
Aleksić, I., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed. [Link]
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Khan, I., et al. (2020). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Institutes of Health (NIH). [Link]
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Aktaş, N., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. PubMed. [Link]
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Khan, I., et al. (2020). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Publications. [Link]
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Edmondson, D. E. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health (NIH). [Link]
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Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]
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protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]
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Hrobon, M. V., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
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El-Shehry, M. F., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). [Link]
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Zhakupova, A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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Hasan, M. M., et al. (2020). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. PubMed. [Link]
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Mahdi, M. F. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
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Sabale, P. M., & Mehta, P. SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. [Link]
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ResearchGate. Guidelines for the digestive enzymes inhibition assay. [Link]
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Prachand, S. (2016). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[13][16][17] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
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Szychowska, K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health (NIH). [Link]
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Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
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Yurttaş, L., et al. (2013). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
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Parashchuk, M. M., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). [Link]
- Parashchuk, M. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
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Troubleshooting & Optimization
Technical Support Center: Purification of 1,2,4-Triazole-3-thiol Derivatives
Welcome to the technical support guide for the purification of 1,2,4-triazole-3-thiol derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating and purifying this important class of nitrogen-sulfur heterocycles. These compounds are known for their diverse biological activities but can present unique purification challenges due to their polarity, potential for tautomerism (thione vs. thiol), and the reactivity of the thiol group.[1][2][3]
This guide provides field-proven insights in a question-and-answer format to directly address common issues, helping you optimize your purification strategy for higher yields and purity.
Section 1: Frequently Asked Questions (FAQs) - General Troubleshooting
This section addresses high-level questions and common pain points researchers face when working with 1,2,4-triazole-3-thiol derivatives.
Q1: What are the most common impurities I should expect from the synthesis of 1,2,4-triazole-3-thiols?
A1: The impurities are highly dependent on your synthetic route.[4] However, some common classes of impurities include:
-
Unreacted Starting Materials: Such as thiosemicarbazides, carboxylic acids, or hydrazides.[5]
-
Reaction Intermediates: Incomplete cyclization can leave acylthiosemicarbazide intermediates in your crude product.
-
Isomeric Byproducts: A significant challenge can be the formation of the isomeric 1,3,4-thiadiazol-2-amine, which can be difficult to separate from the desired 1,2,4-triazole-3-thiol.[5]
-
Side-Reaction Products: Depending on the conditions, side reactions can lead to various byproducts.
-
Disulfides: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide dimers, especially if the reaction or workup is exposed to air for extended periods.
Q2: My substituted 1,2,4-triazole-3-thiol is highly polar and shows poor behavior on a standard silica gel column. What are my options?
A2: This is a very common issue. The combination of the triazole ring and the thiol/thione group imparts significant polarity.
-
Modify the Eluent: For standard silica gel chromatography, adding a small amount of a polar modifier like methanol to your dichloromethane or ethyl acetate eluent can help improve peak shape. Adding a small amount of acid (e.g., acetic acid) can also help by protonating the triazole ring and reducing tailing.
-
Reverse-Phase Chromatography: If your compound is too polar for normal-phase silica, reverse-phase chromatography (using a C18 stationary phase) is an excellent alternative.[6] The elution order is inverted, with polar compounds eluting first.
-
Acid-Base Extraction: If your compound and its major impurities have different acidic properties, an acid-base extraction can be a highly effective and scalable purification step before chromatography. This is discussed in detail in Section 3.3.
Q3: The thiol (-SH) group has a strong, unpleasant odor. How can I manage this during and after purification?
A3: The odor is a significant practical challenge. While difficult to eliminate completely, it can be managed.
-
Work in a Ventilated Fume Hood: This is non-negotiable for all work involving thiols.
-
Quenching Odor: A dilute solution of hydrogen peroxide or sodium hypochlorite (bleach) can be used to oxidize residual thiol in glassware or on stir bars, converting it to less volatile and less odorous sulfonic acids or disulfides.[7] Caution: Do not use this method to treat your final product, as it will oxidize your compound.
-
Base Wash: Washing glassware with a dilute sodium hydroxide solution can deprotonate the thiol, forming the thiolate salt, which is less volatile and has less odor.[7]
Q4: I suspect my compound is oxidizing to a disulfide during workup or purification. How can I prevent this?
A4: Thiol oxidation is a common side reaction, especially for air-sensitive derivatives.
-
Use Degassed Solvents: Bubbling nitrogen or argon through your solvents before use can remove dissolved oxygen.[8]
-
Maintain an Inert Atmosphere: Conduct your workup and column chromatography under a nitrogen or argon atmosphere where possible.
-
Low pH Conditions: Thiols are generally less prone to oxidation at a lower pH. Using a mildly acidic mobile phase during chromatography can sometimes help.[8]
-
Protecting Groups: If oxidation is a persistent problem, you might consider using a thiol protecting group (e.g., a thioacetate) during synthesis and chromatography, which can be removed in a final step.[8]
Section 2: Purification Method Selection Guide
Choosing the right purification strategy from the outset can save significant time and material. The properties of your specific 1,2,4-triazole-3-thiol derivative (solubility, stability, polarity) and the nature of the impurities will dictate the optimal approach.
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a primary purification method.
Section 3: Troubleshooting Specific Purification Techniques
3.1 Recrystallization
Recrystallization is a powerful technique for purifying solid compounds but can be problematic if conditions are not optimal.[9]
Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[6][10] The compound comes out of solution as a liquid instead of a solid crystal lattice.
-
Causality: Impurities can depress the melting point of your product, making it more likely to oil out. Using a solvent with too high of a boiling point is another common cause.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a "good" solvent (one in which the compound is highly soluble) to ensure everything is in solution.
-
Slowly add a "poor" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy.
-
Re-heat until the solution is clear again, then allow it to cool very slowly. This two-solvent system effectively lowers the solution's boiling point and promotes proper crystal formation.[11]
-
Q: My recovery after recrystallization is very low (<50%). How can I improve the yield?
A: A low yield typically means too much of your compound remained dissolved in the mother liquor.[9][10]
-
Causality: The most common reasons are using too much solvent to dissolve the crude product or choosing a solvent in which the compound is too soluble, even at low temperatures.[9]
-
Solutions:
-
Use Less Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Cool Thoroughly: Ensure the flask is cooled for a sufficient amount of time in an ice bath before filtration.
-
Concentrate the Mother Liquor: If you still have the filtrate (mother liquor), you can try boiling off some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Table 1: Common Solvent Systems for Recrystallization of Triazole Derivatives
| Solvent System | Compound Polarity | Notes |
| Ethanol | Polar | A good starting point for many polar triazoles.[6][12] |
| Water | Highly Polar | Can be effective for very polar compounds, but solubility may be low even when hot.[11][13] |
| Ethanol/Water | Polar | A versatile two-solvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Dimethylformamide (DMF)/Water | Highly Polar | For compounds that are poorly soluble in common solvents. Dissolve in a minimal amount of DMF, then add water to precipitate. |
| Ethyl Acetate/Hexane | Medium Polarity | A common system for less polar derivatives. Dissolve in hot ethyl acetate, add hexane, and cool.[13] |
Experimental Protocol: General Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 1 or by testing small amounts of your crude material in different solvents.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent to completely dissolve the solid.
-
Hot Filtration (if needed): If there are insoluble impurities (e.g., salts), perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
3.2 Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[14]
Q: My compound is streaking badly on the silica gel column, leading to broad peaks and poor separation. Why is this happening?
A: Streaking is often caused by the high polarity of 1,2,4-triazole-3-thiols, leading to very strong interactions with the acidic silica gel.[6]
-
Causality: The acidic protons on the silica surface can interact strongly with the basic nitrogen atoms of the triazole ring. The compound may also be partially insoluble in the chosen eluent as it moves down the column.
-
Solutions:
-
Add a Polar Modifier: Add 1-5% methanol to your eluent (e.g., DCM or Ethyl Acetate). This competes for binding sites on the silica and improves elution.
-
Add an Acidic Modifier: Adding ~1% acetic acid or formic acid to the eluent can protonate your compound, often leading to sharper peaks and better separation.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel, which can reduce the strong acidic interactions.[8] Alternatively, reverse-phase (C18) silica is an option for very polar compounds.[6]
-
Q: How do I choose the right eluent system for my separation?
A: The key is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.
-
Causality: An Rf in this range generally ensures that the compound will move down the column at a reasonable rate and separate well from impurities with different polarities. An Rf that is too high means the compound will elute too quickly with poor separation. An Rf that is too low means the elution will take a very long time and result in broad peaks.
-
Methodology:
-
Start with a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Run TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).
-
If the compound does not move from the baseline, switch to a more polar system (e.g., Ethyl Acetate:Methanol or DCM:Methanol).
-
The solvent system that gives your product an Rf of ~0.3 is a good starting point for the column.
-
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of silica. Once dry, load this solid onto the top of the packed column.
-
Elution: Begin eluting with the starting solvent system determined by TLC.
-
Gradient Elution (if needed): Gradually increase the polarity of the eluent over time to elute more strongly-adsorbed compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.[15]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate the purified product.
3.3 Acid-Base Extraction
This technique exploits the acidic nature of the thiol proton (or the N-H proton in the thione tautomer) to separate it from neutral or basic impurities.[16]
Q: When is acid-base extraction a good choice for my 1,2,4-triazole-3-thiol?
A: This method is ideal when your main impurities are neutral organic compounds (e.g., non-acidic starting materials or byproducts).
-
Causality: The 1,2,4-triazole-3-thiol is sufficiently acidic to be deprotonated by an aqueous base (like NaOH or K2CO3), forming a water-soluble salt.[5] Neutral impurities will remain in the organic layer. This allows for a clean separation based on solubility.[16]
Q: After dissolving my product in aqueous base and washing away impurities, I acidified the aqueous layer, but no precipitate formed. Where is my product?
A: There are a few possibilities:
-
Insufficient Acidification: The pH may not be low enough to fully protonate the triazole-thiolate and cause it to precipitate. Check the pH with litmus paper or a pH meter and add more acid if necessary.
-
Product is Water-Soluble: Your specific derivative might have some solubility in acidic water. Try extracting the acidified aqueous layer with an organic solvent like ethyl acetate or DCM to recover the product.
-
Low Concentration: If the product concentration is very low, it may remain dissolved. Try concentrating the aqueous layer under reduced pressure before extraction.
Experimental Protocol: General Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract it two or three times with a dilute aqueous base (e.g., 1M NaOH or 5% Na2CO3 solution). The acidic triazole-thiol will move into the aqueous layer as its salt.
-
Combine Aqueous Layers: Combine the aqueous extracts. The neutral impurities remain in the original organic layer, which can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., concentrated HCl or 2M H2SO4) until the solution is acidic (pH ~2-3). The purified product should precipitate out as a solid.
-
Isolation: Collect the solid product by suction filtration, wash with cold water, and dry under vacuum. If no solid forms, proceed to back-extract the acidified solution with an organic solvent.
References
- Benchchem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Benchchem.
-
Various Authors. (2020). Removal of Smelly Thiol via Extraction? Reddit. Retrieved from [Link]
- Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 16(1), 69.
-
Various Authors. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? Reddit. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Recrystallization of Triazole Derivatives. Benchchem.
- Ainsworth, C. (1960). 1,2,4-TRIAZOLE-3(5)-THIOL. Organic Syntheses, 40, 99.
- Kulyk, K. et al. (2025).
- Author. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal Name, Volume(Issue), Pages.
- Wojtanowski, K. et al. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal Name.
- Author. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.
- Alyahyaoy, A. et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. International Journal of Green Pharmacy, 13(3).
- Benchchem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
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LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Magritek. (n.d.).
- Author. (2025).
- Kulyk, K. et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
-
Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]
- Author. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH.
- Author. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- Author. (2022).
- Author. (n.d.).
- Cheng, Y. R. (n.d.).
- Torroba, T. et al. (n.d.). Sulfur-Nitrogen Heterocycles. MDPI.
- Author. (2025). Special Issue: Sulfur-Nitrogen Heterocycles.
- Author. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences.
- Author. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal Name.
- Author. (n.d.). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST.
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Technical Support Center: Triazole Synthesis from Thiosemicarbazide
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of triazoles from thiosemicarbazide precursors. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies to navigate the common challenges and side reactions encountered during this synthetic pathway. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the structural integrity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common side product in the synthesis of 1,2,4-triazoles from thiosemicarbazide, and why does it form?
A1: The most frequently encountered side product is the isomeric 1,3,4-thiadiazole . The formation of either the desired 1,2,4-triazole or the 1,3,4-thiadiazole side product is primarily governed by the reaction conditions, specifically the pH of the medium.[1][2]
-
Mechanism of 1,2,4-Triazole Formation (Alkaline Conditions): The synthesis typically involves an initial acylation of the thiosemicarbazide followed by a cyclodehydration step. In an alkaline (basic) medium, the N-4 nitrogen of the thiosemicarbazide intermediate becomes a more potent nucleophile than the sulfur atom.[3][4] This nitrogen attacks the carbonyl carbon, leading to the cyclization that forms the 1,2,4-triazole ring.[2][4]
-
Mechanism of 1,3,4-Thiadiazole Formation (Acidic Conditions): Conversely, in an acidic medium, the sulfur atom of the thiocarbonyl group is protonated, enhancing its nucleophilicity. This favors an attack on the carbonyl carbon, resulting in the formation of the 1,3,4-thiadiazole ring system.[2][4]
This mechanistic dichotomy is the root cause of selectivity issues in this synthesis.
Q2: My reaction is yielding the 1,3,4-thiadiazole isomer instead of the 1,2,4-triazole I need. How can I troubleshoot this?
A2: This is a classic selectivity problem directly linked to the reaction's pH. If you are isolating the 1,3,4-thiadiazole, it is highly probable that your reaction conditions are either acidic or not sufficiently basic to promote the desired cyclization pathway.
Troubleshooting Steps:
-
Ensure a Basic Medium: The cyclization of the acylthiosemicarbazide intermediate to a 1,2,4-triazole-3-thiol (or thione) requires an alkaline environment.[4] The most common and effective method is to perform the cyclization step by refluxing the intermediate in an aqueous solution of a base, such as 2-4N sodium hydroxide (NaOH).[4][5]
-
Two-Step Synthesis: A robust strategy to prevent the formation of complex mixtures is to perform the synthesis in two distinct steps.[6][7]
-
Step 1: Acylation. First, synthesize and isolate the acylthiosemicarbazide intermediate under neutral or mildly acidic conditions. This step combines the thiosemicarbazide with a carboxylic acid or its derivative (like an acyl chloride).
-
Step 2: Cyclization. Purify the acylthiosemicarbazide intermediate and then subject it to the base-catalyzed cyclodehydration as described above. This isolates the pH-sensitive step and provides much greater control over the outcome.
-
-
Avoid Strong Acids: Do not use strong acid catalysts (e.g., concentrated H₂SO₄, HCl) for the cyclization step, as this will almost certainly lead to the formation of the 1,3,4-thiadiazole.[2]
The following diagram illustrates the critical decision point in the synthesis pathway based on the chosen reaction conditions.
Caption: Competing cyclization mechanisms.
Q4: Can you provide a reliable, general protocol for synthesizing 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones to minimize side products?
A4: Absolutely. The following two-step protocol is based on established methods that prioritize the isolation of the intermediate to ensure high selectivity in the final cyclization step. [4]This method is widely cited and is effective for a range of substituted thiosemicarbazides.
Experimental Protocol
Part 1: Synthesis of 1-(acyl)-4-(aryl)thiosemicarbazide Intermediate
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate acid hydrazide (1 equivalent) in absolute ethanol.
-
Addition: To this solution, add the desired aryl isothiocyanate (1 equivalent).
-
Reaction: Reflux the mixture for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate. Collect the precipitate by filtration, wash with cold ethanol, and dry in vacuo.
-
Characterization: Confirm the structure of the intermediate using IR and NMR before proceeding. The key is to verify the presence of the C=O stretching band in the IR spectrum (approx. 1640-1670 cm⁻¹). [4] Part 2: Base-Catalyzed Cyclization to form 1,2,4-Triazole-3-thione
-
Reactant Preparation: Suspend the purified 1-(acyl)-4-(aryl)thiosemicarbazide intermediate (1 equivalent) in a 4N aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Reflux the mixture for approximately 3 hours. During this step, the cyclodehydration occurs.
-
Neutralization: After cooling the mixture to room temperature, carefully neutralize it to a pH of ~6-7 using 3M hydrochloric acid (HCl). This will precipitate the triazole product.
-
Isolation and Purification: Collect the solid precipitate by filtration. Wash thoroughly with distilled water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Final Characterization: Confirm the final structure. A key indicator of successful cyclization is the disappearance of the C=O stretching band and the appearance of a C=N band (~1590-1605 cm⁻¹) in the IR spectrum. [4] By separating the acylation and the pH-dependent cyclization, this protocol provides excellent control over the reaction, reliably yielding the desired 1,2,4-triazole product while minimizing the formation of the 1,3,4-thiadiazole side product. [1]
References
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3Molecules, 2022.
-
1BenchChem Technical Support Center, 2025.
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MDPI - Molecules, 2022.
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PubMed, National Library of Medicine, 2021.
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Technical Support Center: Overcoming Solubility Challenges of Thienyl-Triazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienyl-triazole compounds. This guide provides in-depth troubleshooting advice and practical, step-by-step protocols to address the common yet significant challenge of poor aqueous solubility in this important class of molecules. Our goal is to empower you with the scientific rationale and experimental know-how to select and implement the most effective solubilization strategies for your specific compound.
Section 1: Understanding the Core Challenge - Frequently Asked Questions
This section addresses the fundamental reasons behind the solubility issues of thienyl-triazole compounds and the preliminary steps you should take.
Q1: Why are my thienyl-triazole compounds often poorly soluble in aqueous media?
A: The solubility behavior of thienyl-triazole compounds is a direct consequence of their hybrid chemical architecture. They combine two distinct heterocyclic moieties with opposing physicochemical properties:
-
The Thienyl Group: This sulfur-containing five-membered ring is aromatic and inherently hydrophobic (lipophilic). This characteristic is often beneficial for membrane permeability and target binding but contributes significantly to poor aqueous solubility. Thiophene itself is insoluble in water[1].
-
The Triazole Group: This five-membered ring containing three nitrogen atoms is polar and capable of acting as both a hydrogen bond donor and acceptor[2][3]. The parent triazole molecules are quite soluble in water[4]. The inclusion of a triazole moiety can lower a molecule's overall lipophilicity (logP) and has been shown to improve the water solubility of conjoined chemical scaffolds[2][5].
The poor solubility of the final thienyl-triazole compound often arises from strong intermolecular forces in the solid state. If the molecule is planar, it can stack efficiently into a highly stable crystal lattice. This high lattice energy requires a large amount of energy to overcome during the dissolution process, resulting in low solubility. This was observed in a series of quinolinyltriazoles, where a near-planar structure led to strong crystal packing and extremely low solubility (2 µg/mL)[6].
Q2: What initial characterization should I perform before attempting to improve solubility?
A: Before investing time in complex solubilization techniques, a thorough initial characterization is crucial for making an informed decision. This foundational data provides the basis for a rational formulation design.
-
Determine Aqueous Solubility: Measure the equilibrium solubility in water and relevant buffers (e.g., pH 2.0, 6.5, 7.4) to understand the baseline and any pH dependency.
-
Identify Ionizable Centers (pKa): Determine the pKa of any acidic or basic functional groups. This is the single most important piece of information for deciding if pH modification or salt formation is a viable strategy[7]. Approximately 75% of drugs are basic, making this a widely applicable approach[7].
-
Measure Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) quantifies the lipophilicity of your compound. A high LogP (typically > 3) often correlates with low aqueous solubility and suggests that strategies like lipid-based formulations or cyclodextrin complexation may be effective[8].
-
Analyze Solid-State Properties: Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and crystallinity. A high melting point often indicates strong crystal lattice energy, which is a primary barrier to dissolution[9].
Q3: Could crystal polymorphism be the cause of inconsistent solubility results?
A: Absolutely. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be a major source of variability in solubility and dissolution experiments. Different polymorphs of the same compound can have different crystal lattice energies, which directly impacts their solubility[9][10].
-
Metastable vs. Stable Forms: Metastable polymorphs have higher energy and are generally more soluble than the most thermodynamically stable form. However, they can convert to the more stable, less soluble form over time, especially in solution[11]. This can lead to results that are not reproducible.
-
Screening: If you observe batch-to-batch variability or see your dissolved compound precipitating over time, a polymorphism screen is warranted. Techniques like Powder X-ray Diffraction (PXRD) and DSC are essential for identifying and characterizing different solid forms. Controlling polymorphism is critical to ensure consistent drug performance[12].
Section 2: Troubleshooting Guide - Practical Strategies for Solubility Enhancement
This section provides detailed guidance on common and effective techniques to improve the solubility of your thienyl-triazole compounds.
Q4: My thienyl-triazole has an ionizable group. How can pH modification and salt formation help?
A: For compounds with an acidic or basic pKa, these are the most powerful and straightforward first-line strategies. The principle is to convert the neutral, often poorly soluble molecule into a charged, more soluble salt.
-
Causality: The ionized form of a drug is more polar and interacts more favorably with water molecules, leading to a significant increase in solubility[13]. For a weak base, solubility will increase as the pH is lowered below its pKa. For a weak acid, solubility increases as the pH rises above its pKa[14][15].
-
Salt Formation: Creating a solid salt form of your active pharmaceutical ingredient (API) can dramatically improve its dissolution rate and solubility compared to the free acid or free base[16]. In a case study, forming various salts of a lipophilic drug candidate led to significantly improved solubility and in vivo exposure over a nanocrystal formulation of the parent compound[17]. Another study showed that a disulfate salt of a complex triazole increased its aqueous solubility to over 100 mg/mL[18].
-
Prepare Buffers: Make a series of buffers covering a relevant pH range (e.g., pH 1 to 8 in one-unit increments).
-
Add Compound: Add an excess amount of your solid thienyl-triazole compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that it does not all dissolve.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate and Quantify: Filter or centrifuge the samples to remove undissolved solid.
-
Analyze: Accurately quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Plot Data: Plot the logarithm of solubility against pH to visualize the compound's solubility profile and confirm the impact of ionization.
Q5: When are co-solvents a suitable choice, and how do I screen for the best one?
A: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of nonpolar, hydrophobic compounds. This technique is particularly useful in preclinical and in vitro studies where high concentrations are needed.
-
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system. This decreases the interfacial tension between the hydrophobic solute and the solvent, making it easier for the compound to dissolve[1].
-
Selection: The choice of co-solvent depends on the specific application (e.g., in vitro assay vs. in vivo formulation) and the required concentration. Common pharmaceutically acceptable co-solvents are listed in the table below.
| Co-solvent | Polarity (Dielectric Constant) | Common Use Notes |
| Ethanol | 24.5 | Widely used, but can cause precipitation upon dilution. |
| Propylene Glycol (PG) | 32.0 | Good solubilizer, often used in oral and parenteral formulations. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Excellent for highly lipophilic compounds; low toxicity. |
| Dimethyl Sulfoxide (DMSO) | 47.0 | High solubilizing power, primarily for in vitro use due to toxicity. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Strong solubilizer, used in preclinical toxicology studies. |
-
Prepare Stock Solution: Dissolve your compound in a pure, strong organic solvent (e.g., DMSO) to create a high-concentration stock.
-
Prepare Co-solvent Mixtures: In separate vials, prepare a range of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60%, 80% v/v of co-solvent in water or buffer).
-
Spike and Observe: Add a small, fixed volume of your stock solution to each co-solvent mixture and vortex.
-
Assess Solubility: Visually inspect for precipitation immediately and after a set time (e.g., 2 hours). The lowest percentage of co-solvent that keeps the compound in solution is the most efficient system.
-
Validate: For the most promising systems, perform a full equilibrium solubility measurement as described in the pH-profiling protocol.
Q6: How can cyclodextrins improve the solubility of neutral or poorly ionizable thienyl-triazoles?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They are highly effective at improving the solubility of poorly soluble drugs that are not amenable to pH modification.
-
Causality: The hydrophobic thienyl moiety of your compound can become encapsulated within the lipophilic cavity of the cyclodextrin molecule, forming a "host-guest" inclusion complex. The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively masking the hydrophobic drug and increasing its apparent aqueous solubility[16][19].
A diagram illustrating a hydrophobic thienyl-triazole molecule being encapsulated by a cyclodextrin, increasing its solubility in water.
Caption: Cyclodextrin Encapsulation Mechanism.
-
Select Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and oral formulations due to its high solubility and safety profile.
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).
-
Add Compound: Add an excess amount of your thienyl-triazole to each solution.
-
Equilibrate: Agitate the vials at a constant temperature for 48-72 hours.
-
Quantify: Filter the samples and analyze the supernatant for dissolved drug concentration via HPLC.
-
Analyze Plot: Plot the drug concentration (y-axis) against the cyclodextrin concentration (x-axis). A linear increase (AL-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the complexation efficiency.
Q7: What are amorphous solid dispersions, and when should I consider this advanced technique?
A: A solid dispersion (SD) is a system where a poorly soluble drug (the guest) is dispersed within a highly soluble carrier matrix (the host), typically a polymer[18]. An amorphous solid dispersion is one where the drug is not in its crystalline state, which provides a significant thermodynamic advantage for dissolution. This is an advanced strategy for challenging compounds, particularly those in BCS Class II or IV[11].
-
Causality: By converting the drug from a stable crystalline form to a high-energy amorphous state, the energy barrier of breaking the crystal lattice is eliminated[12]. Upon contact with water, the soluble polymer carrier dissolves quickly, releasing the drug in a supersaturated state, which can dramatically increase the dissolution rate and subsequent absorption[13].
-
When to Use: Consider this technique when simpler methods like pH modification or co-solvents are insufficient, or for compounds with a very high melting point and strong crystal lattice energy.
-
Select Carrier: Choose a polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®[13].
-
Dissolve Components: Find a common volatile solvent (e.g., methanol, acetone, dichloromethane) that dissolves both your thienyl-triazole compound and the chosen polymer. Dissolve them together in a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporate Solvent: Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.
-
Dry and Mill: Dry the resulting solid film thoroughly under high vacuum to remove residual solvent. Gently grind the solid into a fine powder.
-
Characterize: Confirm the amorphous nature of the drug in the dispersion using PXRD (absence of sharp crystalline peaks) and DSC (a single glass transition temperature, Tg).
-
Test Dissolution: Perform a dissolution test comparing the solid dispersion to the physical mixture and the pure crystalline drug to quantify the improvement in dissolution rate.
Q8: Could a prodrug approach solve my solubility and delivery problems?
A: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. This is a chemical modification strategy used to overcome undesirable physicochemical properties.
-
Causality: A common prodrug strategy for improving solubility is to attach a highly polar, ionizable promoiety, such as a phosphate or an amino acid group, to the parent molecule. This new molecule is highly water-soluble. Once administered, enzymes in the body (e.g., phosphatases or esterases) cleave off the promoiety, releasing the active, less soluble parent drug at or near the site of action.
-
When to Use: This is a resource-intensive strategy typically considered during lead optimization or later development stages when other formulation approaches have failed. It requires significant synthetic chemistry and detailed pharmacokinetic evaluation to ensure efficient conversion back to the active drug in vivo.
Section 3: Workflow and Data Summary
A systematic approach is key to efficiently solving solubility issues. The following workflow provides a logical path for selecting the appropriate technique.
Visualization: Decision Workflow for Solubility Enhancement
A flowchart to guide researchers in choosing the right solubility enhancement technique based on compound properties.
Caption: Decision workflow for selecting a solubility strategy.
Data Presentation: Comparison of Solubilization Techniques
| Technique | Principle | Best For... | Advantages | Disadvantages |
| pH / Salt Formation | Increase solubility by ionization[16]. | Compounds with acidic/basic pKa. | High solubility increase; simple; well-understood. | Risk of precipitation on pH change (e.g., in GI tract); not for neutral compounds. |
| Co-solvency | Reduce solvent polarity[1]. | Preclinical/in vitro use; high concentrations. | Simple to prepare; effective for very lipophilic drugs. | Toxicity of solvents; risk of precipitation on aqueous dilution. |
| Cyclodextrin Complexation | Encapsulation of hydrophobic moiety[19]. | Neutral, lipophilic compounds. | High solubility increase; can improve stability. | Can be expensive; high amounts may be needed; potential for toxicity. |
| Amorphous Solid Dispersion | Eliminate crystal lattice energy[13][18]. | BCS Class II/IV drugs with high melting points. | Significant increase in dissolution rate and bioavailability. | Complex manufacturing; potential for physical instability (recrystallization). |
| Prodrug Approach | Chemical modification to a soluble form. | When other formulation methods fail; to target delivery. | Can solve multiple issues (solubility, permeability); patentable. | High development cost and time; requires specific metabolic activation. |
References
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Dahlgren, D., et al. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Drug Development and Industrial Pharmacy, 44(12), 2011-2018. Available at: [Link]
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Wang, X., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824. Available at: [Link]
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Ahmad, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1167-1200. Available at: [Link]
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Mi, N., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. Journal of Medicinal Chemistry, 58(15), 6113-6132. Available at: [Link]
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Kar, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881372. Available at: [Link]
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Zhang, Z., et al. (2019). Targeting the hydrophobic channel of NNIBP: Discovery of novel 1,2,3-triazole-derived diarylpyrimidines as novel HIV-1 NNRTIs with high potency against wild-type and K103N mutant virus. European Journal of Medicinal Chemistry, 180, 566-578. (Table referenced in ResearchGate: [Link])
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Rdiscovery. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Available at: [Link]
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Di Meo, C., et al. (2024). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 16(4), 543. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Medicine. (2022). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Available at: [Link]
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ResearchGate. (2020). Calculated physicochemical parameters of 392 synthesized 1,2,4-triazoles and their correlation with the synthetic efficiency. Available at: [Link]
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Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharma Sciences and Nanotechnology, 10(3), 3721-3729. Available at: [Link]
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Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1011-1015. Available at: [Link]
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ijpbs. (2014). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Available at: [Link]
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Liu, R., et al. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics, 16(8), 1030. Available at: [Link]
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Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Available at: [Link]
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ResearchGate. (2023). Solubility Enhancement, Formulation and Evaluation of Solid Tablet of Tinidazole. Available at: [Link]
- Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. (General concept supported by multiple sources).
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PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Available at: [Link]
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Al-Ghaban, A. M., et al. (2024). A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs. Gels, 10(6), 374. Available at: [Link]
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Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]
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Fernandes, G. M. S., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. Available at: [Link]
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ResearchGate. (2022). Solubility Enhancement – Eminent Role in Poorly Soluble Drugs. Available at: [Link]
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Khan Academy. (n.d.). pH and solubility. Available at: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
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YouTube. (2023). How Does pH Impact Ionic Compound Solubility?. Available at: [Link]
- Paudwal, G., et al. (2019). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 26(1), 854-870. (General concept supported by multiple sources).
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. (General concept supported by multiple sources).
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Available at: [Link]
-
ResearchGate. (2024). Cyclodextrin-Based Compounds and Their Derived 1,2,3-Triazoles: Recent Aspects, Synthesis, Overview and Applications. Available at: [Link]
-
Zhang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 747631. Available at: [Link]
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PubMed. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available at: [Link]
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Sharma, D., & Soni, M. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(4), 1238-1253. Available at: [Link]
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YouTube. (2023). Why Does pH Influence A Substance's Dissolution?. Available at: [Link]
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SciSpace. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]
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Taylor & Francis Online. (2024). Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. Available at: [Link]
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ResearchGate. (2021). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Available at: [Link]
-
PubMed. (2019). Is prodrug design an approach to increase water solubility?. Available at: [Link]
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Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(11), 1500. Available at: [Link]
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MDPI. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for Allyl Group Incorporation
Welcome to the Technical Support Center for allyl group incorporation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of allylation reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed allylation is sluggish or fails to initiate. What are the common causes?
A1: A stalled palladium-catalyzed allylation, such as the Tsuji-Trost reaction, often points to issues with the catalyst's activity.[1][2] Here’s a breakdown of potential culprits:
-
Catalyst Oxidation: The active catalyst is a Pd(0) species. Exposure to air can oxidize it to inactive Pd(II). Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use properly degassed solvents.
-
Ligand Choice: The phosphine ligands are not just passive spectators; they are crucial for stabilizing the Pd(0) catalyst and influencing its reactivity.[1] Bulky or electron-rich ligands can sometimes hinder the initial oxidative addition step.[1] Conversely, ligands that are too electron-poor may not sufficiently stabilize the catalyst. Consider screening a small library of ligands with varying steric and electronic properties.
-
Leaving Group Inefficiency: The reaction begins with oxidative addition of the allylic substrate to the Pd(0) center, which involves the departure of a leaving group.[1] Poor leaving groups (e.g., hydroxides) will significantly slow down or prevent this crucial first step. Acetates, carbonates, and halides are generally more effective.[1][3]
-
Substrate Purity: Impurities in your allylic substrate or nucleophile can poison the catalyst. For instance, trace amounts of acid or base can interfere with the reaction. Ensure your starting materials are of high purity.
Q2: I'm observing a mixture of regioisomers (linear vs. branched products). How can I control the regioselectivity?
A2: Controlling regioselectivity in allylation is a common challenge and is highly dependent on the interplay between the catalyst, ligand, nucleophile, and substrate.[2][4]
-
Steric Hindrance: As a general rule, palladium-catalyzed allylations tend to favor nucleophilic attack at the less substituted (less sterically hindered) terminus of the π-allyl intermediate, leading to the linear product.[2][5] If your goal is the branched product, you may need to employ more sterically demanding nucleophiles or specific ligand systems that can override this intrinsic preference.[2]
-
Nucleophile "Hardness": The nature of your nucleophile plays a significant role. "Soft" nucleophiles (those with a pKa < 25) typically add directly to the allyl group.[2] In contrast, "hard" nucleophiles may first coordinate to the metal center, influencing the regioselectivity of the subsequent reductive elimination.[2]
-
Ligand Effects: The choice of ligand can dramatically influence the regiochemical outcome. Some ligands are specifically designed to favor the formation of branched products. For example, certain iridium-based catalysts are known to favor the formation of branched regioisomers.[2]
-
Alternative Catalyst Systems: If palladium catalysis consistently yields the undesired regioisomer, consider exploring alternative metal catalysts. For instance, iridium-catalyzed reactions often provide complementary regioselectivity to palladium-catalyzed ones, favoring the branched product.[4]
Q3: My asymmetric allylation is producing a low enantiomeric excess (ee). What factors influence stereoselectivity?
A3: Achieving high enantioselectivity in asymmetric allylation requires careful control over the reaction environment to favor one enantiomeric pathway over the other.[6][7]
-
Chiral Ligand Selection: The cornerstone of asymmetric catalysis is the chiral ligand. The ligand's structure creates a chiral pocket around the metal center, which differentially accommodates the two prochiral faces of the nucleophile or the π-allyl intermediate.[1] The Trost asymmetric allylic alkylation (AAA) is a classic example where ligand design is paramount.[1]
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. It's often beneficial to screen a range of solvents with varying polarities.
-
Temperature Control: Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.
-
Counterion Effects: In reactions involving ionic intermediates, the nature of the counterion can impact the stereochemical outcome. Experimenting with different salts or additives may be beneficial.
Q4: I'm seeing significant over-allylation of my amine nucleophile. How can I promote mono-allylation?
A4: Over-allylation is a common issue when using primary or secondary amines as nucleophiles because the mono-allylated product is often more nucleophilic than the starting amine.
-
Stoichiometry Control: The most straightforward approach is to use a large excess of the amine nucleophile relative to the allylic electrophile. This statistically favors the reaction of the electrophile with the more abundant starting amine.
-
Slow Addition: Adding the allylic substrate slowly to the reaction mixture containing the amine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-allylated product reacting further.
-
Protecting Groups: If direct allylation proves difficult to control, consider using a protecting group on the amine that can be removed after the reaction. This adds steps to your synthesis but can provide excellent control.
-
Catalyst and Reaction Conditions: Some catalytic systems are inherently more selective for mono-allylation. For example, iridium-catalyzed aminations have shown good selectivity for mono-allylation when primary amines are used.[8] Additionally, certain Brønsted acids can activate the hydroxyl groups of allylic alcohols and suppress overreaction.[8]
Section 2: Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to diagnosing and resolving issues of low or no product formation in your allylation reaction.
Caption: Troubleshooting workflow for low reaction yield.
| Problem | Potential Cause | Recommended Action |
| No reaction | Inactive catalyst (e.g., oxidized Pd(0)) | Ensure inert atmosphere, use freshly prepared catalyst or a pre-catalyst that forms Pd(0) in situ. |
| Poor leaving group | Switch to a more reactive leaving group (e.g., acetate, carbonate).[1][3] | |
| Catalyst poisoning | Purify starting materials. Common culprits include sulfur-containing compounds or other coordinating species. | |
| Low conversion | Insufficient catalyst loading | Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Low reaction temperature | Gradually increase the temperature, monitoring for side product formation. | |
| Inappropriate solvent | Screen a range of solvents with different polarities. | |
| Product decomposition | Reaction temperature too high | Lower the reaction temperature. |
| Prolonged reaction time | Monitor the reaction by TLC or LC-MS and quench once the starting material is consumed. |
Guide 2: Poor Regio- or Stereoselectivity
This guide outlines strategies to improve the selectivity of your allylation reaction.
Caption: Decision tree for improving reaction selectivity.
| Problem | Potential Cause | Recommended Action |
| Undesired regioisomer | Inherent preference of the catalytic system | Screen different ligands to alter the steric and electronic environment around the metal.[1] |
| Consider switching to a different metal catalyst (e.g., Ir for branched products).[2][4] | ||
| Low enantiomeric excess (ee) | Ineffective chiral ligand | Screen a library of chiral ligands with different backbones and coordinating atoms.[1] |
| Suboptimal temperature | Run the reaction at a lower temperature. | |
| Solvent interference | Screen different solvents. Aprotic, non-coordinating solvents are often a good starting point. | |
| Low diastereoselectivity | Mismatched stereocenters | If both your nucleophile and electrophile are chiral, you may have a mismatched case. Consider using the other enantiomer of your chiral ligand or auxiliary. |
| Open vs. closed transition state | The nature of the transition state can influence diastereoselectivity. Modifying the Lewis acidity of the system (e.g., by adding a Lewis acid co-catalyst) can sometimes switch between transition state models.[9] |
Section 3: Key Mechanistic Insights & Protocols
The Catalytic Cycle of the Tsuji-Trost Reaction
Understanding the mechanism is key to effective troubleshooting. The Tsuji-Trost reaction proceeds through a well-defined catalytic cycle.[1][2]
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Substituted active methylene synthesis by allylation [organic-chemistry.org]
- 5. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. ovid.com [ovid.com]
- 8. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
Technical Support Center: Stability Studies of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of its stability profile. We will delve into the key vulnerabilities of the molecule, provide actionable troubleshooting advice for common experimental issues, and outline robust protocols for comprehensive stability assessment.
Section 1: Understanding the Molecule's Stability Profile (FAQs)
This section addresses fundamental questions about the intrinsic stability of this compound, grounding the discussion in its structural features.
Q1: What are the primary points of instability in the this compound structure?
A1: The stability of this molecule is governed by three primary structural motifs: the 1,2,4-triazole-3-thiol core, the thiophene ring, and the 4-allyl substituent.
-
The Thiol Group (-SH): This is the most reactive and vulnerable part of the molecule. The thiol functional group is highly susceptible to oxidation.[1] In the presence of oxygen, especially when catalyzed by trace metal ions or exposure to light, it can readily oxidize to form a disulfide dimer (-S-S-).[2][3] Further oxidation to sulfenic, sulfinic, or sulfonic acids is also possible under more aggressive oxidative stress.[4]
-
The Thiophene Ring: While aromatic and generally stable, thiophene moieties can be susceptible to degradation via photo-oxidation, particularly in the presence of singlet oxygen.[5] Electron-withdrawing groups on the thiophene ring can decrease its reactivity towards oxidation.[5]
-
The 1,2,4-Triazole Ring: The triazole ring itself is an aromatic heterocyclic system that confers significant thermal and chemical stability.[6][7] It is generally resistant to cleavage under mild acidic or basic conditions.[8] However, prolonged exposure to harsh conditions (e.g., concentrated acids/bases at elevated temperatures) can lead to hydrolytic cleavage of the ring.
Q2: How does the thiol-thione tautomerism affect the molecule's stability and reactivity?
A2: The 1,2,4-triazole-3-thiol moiety exists in a tautomeric equilibrium between the thiol (-SH) form and the thione (C=S) form. For most 3-mercapto-1,2,4-triazoles, the thione form is predominant in the solid state and in solution.[8][9] This is critical for two reasons:
-
Reactivity: The thiol form, even at low equilibrium concentrations, is the species that undergoes oxidation to form disulfides.[1]
-
Receptor Binding: The tautomeric form present can significantly influence how the molecule interacts with biological targets, affecting its pharmacological profile. Spectroscopic techniques like NMR are essential for characterizing this equilibrium; the thione form typically shows a 13C NMR signal for the C=S carbon around 169 ppm, while the thiol proton in 1H NMR is often difficult to observe.[10]
Q3: What are the general recommended storage conditions for this compound?
A3: Based on its vulnerabilities, the following storage conditions are recommended to ensure long-term stability:
-
Temperature: Store at low temperatures (2-8°C or -20°C for long-term storage). Triazole derivatives generally possess good thermal stability but elevated temperatures can accelerate degradation.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation of the thiol group.[2]
-
Light: Protect from light by using amber vials or storing in a dark location to prevent photo-oxidation of the thiophene ring and photo-catalyzed oxidation of the thiol.[5]
-
Purity: Ensure the material is free from trace metal impurities, which can catalyze thiol oxidation.[2]
Section 2: Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific problems that may arise during experimentation.
Issue 1: I am observing the appearance of a new, less polar peak in my reverse-phase HPLC chromatogram over time, even when my sample is dissolved in a standard solvent like acetonitrile/water.
-
Probable Cause: This is a classic sign of oxidative dimerization. The disulfide dimer is significantly less polar than the parent thiol compound, leading to a longer retention time (later eluting peak) in reverse-phase HPLC. This oxidation can be accelerated by dissolved oxygen in the solvent or trace metal contaminants.[2]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use.
-
Use Degassed Solvents: Degas your solvents and mobile phases to remove dissolved oxygen.
-
Incorporate an Antioxidant: For stock solutions that must be stored for a short period, consider adding a small amount of an antioxidant like Dithiothreitol (DTT), although this may interfere with certain biological assays.
-
Add a Chelating Agent: Introduce a metal chelator like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM) to your sample diluent to sequester catalytic metal ions.[2]
-
Issue 2: My product yield is significantly lower after a workup procedure involving acidification.
-
Probable Cause: While the triazole ring is stable in mild acid, prolonged exposure to strong mineral acids (like concentrated HCl) combined with elevated temperatures can cause some degree of hydrolytic degradation.[8] Additionally, if the compound is being precipitated from a basic solution, incomplete precipitation can lead to yield loss.
-
Troubleshooting Steps:
-
Minimize Exposure Time: Perform the acidic workup or precipitation step quickly and at low temperatures (e.g., in an ice bath).
-
Use Weaker Acids: If the protocol allows, consider using a weaker acid like acetic acid for precipitation.
-
Verify pH: Ensure the pH is adjusted correctly to ensure complete precipitation of the compound.
-
Analyze the Filtrate: Use HPLC or LC-MS to analyze the acidic filtrate to check for any dissolved product or degradation products.
-
Issue 3: The compound shows rapid degradation in my cell culture medium during a biological assay.
-
Probable Cause: Cell culture media are complex aqueous solutions, often containing metal ions and other components that can catalyze the oxidation of thiols.[2] The thiol may also be reacting with components of the medium or being metabolized by cells.
-
Troubleshooting Steps:
-
Perform a Stability Check: First, incubate the compound in the cell-free medium under the same conditions as your assay (temperature, CO₂) and monitor its concentration over time by HPLC. This will distinguish between chemical instability and metabolism.
-
Prepare High-Concentration Stock: Prepare a concentrated stock solution in a stable solvent (like DMSO) and dilute it into the medium immediately before adding it to the cells to minimize its residence time in the medium.
-
Consider Serum-Free Conditions: If possible, test if the degradation is faster in the presence of serum, as serum components can contribute to oxidative processes.
-
Section 3: Protocols for Stability Assessment
A forced degradation study is essential for understanding the intrinsic stability of a drug candidate and for developing a stability-indicating analytical method.[11][12]
Protocol: Forced Degradation (Stress Testing) Study
This protocol outlines the conditions for subjecting this compound to various stressors as mandated by ICH guidelines.[11]
Objective: To identify potential degradation products and establish degradation pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC-UV/PDA system, LC-MS system
-
Photostability chamber, calibrated oven
Workflow Diagram:
Caption: Forced Degradation Experimental Workflow.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, use a solution of the compound at approximately 100-200 µg/mL. A control sample (protected from stress) should be analyzed concurrently. Aim for 5-20% degradation.[13]
| Stressor | Condition | Procedure |
| Acid Hydrolysis | 0.1 M HCl | Mix equal parts of stock solution (diluted in water) and 0.2 M HCl. Heat at 60°C. Sample at 2, 6, 24 hours. Neutralize with NaOH before analysis. |
| Base Hydrolysis | 0.1 M NaOH | Mix equal parts of stock solution (diluted in water) and 0.2 M NaOH. Keep at room temperature. Sample at 1, 4, 12 hours. Neutralize with HCl before analysis. |
| Oxidation | 3% H₂O₂ | Mix equal parts of stock solution (diluted in water) and 6% H₂O₂. Keep at room temperature, protected from light. Sample at 1, 4, 8 hours. |
| Thermal Stress | 80°C | 1. Solid State: Store solid compound in a vial at 80°C. 2. Solution State: Store a solution (in ACN:water) at 80°C. Sample at 1, 3, 7 days. |
| Photostability | ICH Q1B Conditions | Expose solid and solution samples to cool white fluorescent light (≥1.2 million lux hours) and near UV light (≥200 watt hours/m²). A control sample should be wrapped in foil. |
-
Sample Analysis:
-
Analyze all stressed samples, along with a zero-time and a control sample, using a validated stability-indicating HPLC-PDA method.
-
Check for peak purity of the parent compound.
-
Calculate mass balance to ensure all degradation products are detected.
-
Submit samples with significant degradation to LC-MS to identify the mass of the degradation products.
-
Potential Degradation Pathways
Based on the structure, the following degradation pathways are most likely.
Caption: Potential Degradation Pathways.
Data Summary and Interpretation
Summarize the results from the forced degradation study in a table to easily compare the compound's stability under different conditions.
| Stress Condition | % Degradation | No. of Degradants | Observations / Major Degradant (m/z) |
| Control | < 1% | 0 | Compound is stable in the diluent. |
| 0.1 M HCl, 60°C | Report % | Report # | Minor degradation expected. Check for ring hydrolysis products. |
| 0.1 M NaOH, RT | Report % | Report # | Moderate degradation possible. |
| 3% H₂O₂, RT | Report % | Report # | High degradation expected. Major peak corresponding to the disulfide dimer (m/z = 2xM-2). Possible peaks for M+16 (sulfenic acid). |
| Thermal (80°C) | Report % | Report # | Generally expected to be stable.[6] |
| Photolytic | Report % | Report # | Degradation possible. Look for products related to thiophene oxidation.[5] |
References
-
JOCPR. Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. Link
-
BenchChem. Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. BenchChem Technical Support. Link
-
MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences. Link
-
RSC Publishing. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances. Link
-
Oriental Journal of Chemistry. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. Link
-
Semantic Scholar. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Semantic Scholar. Link
-
OUCI. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Open University of Catalonia. Link
-
ResearchGate. Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. ResearchGate. Link
-
ResearchGate. Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. Link
-
SciSpace. Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. Link
-
ResearchGate. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). ResearchGate. Link
-
Chemistry LibreTexts. 9.4: Oxidation of Thiols. Chemistry LibreTexts. Link
-
NIH PubMed Central. The role of thiols in antioxidant systems. Free Radical Biology and Medicine. Link
-
ResearchGate. Oxidation of thiols. ResearchGate. Link
-
ResearchGate. THE CHEMISTRY OF THIOL OXIDATION AND DETECTION. ResearchGate. Link
-
ChemicalBook. 4-ALLYL-5-PYRIDIN-4-YL-4H-[6][8][14]TRIAZOLE-3-THIOL synthesis. ChemicalBook. Link
-
ResearchGate. Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. ResearchGate. Link
-
Oxford Academic. Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science. Link
-
ResearchGate. synthesis, characterization and antibacterial evaluation of new 1, 2, 4- triazole- 3-thiol derivatives. ResearchGate. Link
-
Pharmacia. Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Link
-
PubMed. Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Link
-
MedCrave. Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Link
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Link
-
CABI. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews. Link
-
IJRPS. development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Link
-
Semantic Scholar. Forced degradation study of thiocolchicoside: characterization of its degradation products. Semantic Scholar. Link
-
NIH. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules. Link
-
MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. Link
-
ResearchGate. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[6][8][14] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Link
-
MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Link
-
MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules. Link
-
IJSR. Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research. Link
-
Santa Cruz Biotechnology. 4-Allyl-5-(3-methyl-furan-2-yl)-4H-[6][8][14]triazole-3-thiol. Santa Cruz Biotechnology. Link
-
BenchChem. quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives. BenchChem. Link
-
NIH PubMed Central. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Link
-
MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals. Link
-
ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Link
-
E3S Web of Conferences. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. E3S Web of Conferences. Link
-
Indian Journal of Heterocyclic Chemistry. SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry. Link
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- 5. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach | MDPI [mdpi.com]
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- 14. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
Technical Support Center: NMR Peak Assignment for Substituted Triazoles
Introduction
Welcome to the Technical Support Center for NMR analysis of substituted triazoles. Triazoles are a critical scaffold in pharmaceutical and materials science, but their structural elucidation by NMR can be challenging due to the presence of regioisomers and tautomers.[1][2] This guide provides in-depth troubleshooting strategies and practical workflows to help you confidently assign the structures of your substituted 1,2,3- and 1,2,4-triazole derivatives.
This center is designed for researchers and drug development professionals. It moves beyond basic spectral interpretation to address specific, complex issues encountered in the lab.
Troubleshooting Guide: Common Peak Assignment Problems
This section addresses specific, frequently encountered challenges in a question-and-answer format.
Q1: How can I definitively distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers?
This is the most common challenge, especially when using non-regioselective synthetic methods. While 1D NMR provides initial clues, a combination of techniques is required for unambiguous assignment.
Underlying Principle: The electronic environment of the triazole ring protons and carbons is distinct for each isomer. The key is to leverage through-bond and through-space NMR correlations to establish connectivity between the substituents and the triazole core.
Step-by-Step Protocol:
-
Analyze the ¹H NMR:
-
The chemical shift of the lone triazole proton (H-5 for the 1,4-isomer; H-4 for the 1,5-isomer) is the first indicator. Generally, the H-5 proton of a 1,4-isomer is found slightly downfield compared to the H-4 proton of the corresponding 1,5-isomer.[3] However, this can be substituent-dependent and should not be used as the sole piece of evidence.
-
-
Examine the ¹³C NMR (Crucial Differentiator):
-
The carbon chemical shifts are highly informative. For 1,4-disubstituted isomers, the C-5 carbon (bearing the proton) typically resonates upfield, around δ 120-127 ppm .[3][4]
-
For 1,5-disubstituted isomers, the C-4 carbon (bearing the proton) is more deshielded and appears further downfield, around δ 131-133 ppm .[3] This difference of >5 ppm is a robust diagnostic tool.
-
-
Employ 2D NMR for Confirmation (HMBC is Key):
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for assignment. The strategy is to look for ³JCH correlations (3-bond) from the protons of the substituent to the triazole ring carbons.
-
For the 1,4-isomer: Look for a correlation from the protons on the first atom of the N1-substituent (e.g., the -CH₂- group) to the C-5 of the triazole ring.
-
For the 1,5-isomer: You will instead see a correlation from the N1-substituent's protons to the C-4 of the triazole ring.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity. For the 1,5-isomer, a clear NOE should be observed between the protons of the N1-substituent and the protons of the C5-substituent, as they are on the same side of the ring.[5] This effect is absent or much weaker in the 1,4-isomer.
-
Workflow for Differentiating 1,4- vs. 1,5-Disubstituted 1,2,3-Triazoles:
Caption: Workflow for unambiguous isomer assignment.
Q2: My NMR signals are unexpectedly broad. What are the common causes and solutions?
Broad peaks can obscure coupling information and make integration unreliable. The causes can range from sample preparation issues to complex chemical dynamics.[6][7]
Potential Causes & Solutions:
-
Chemical Exchange: The molecule may be undergoing a dynamic process on the NMR timescale, such as tautomerism (common in N-unsubstituted triazoles) or slow rotation around a bond (rotamers).[6]
-
Solution: Perform a variable temperature (VT-NMR) study. Cooling the sample may slow the exchange enough to resolve into separate, sharp signals for each species. Heating the sample can sometimes increase the exchange rate, leading to a single, sharp, averaged signal.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like residual catalyst) can cause significant line broadening.
-
Solution: Repurify the sample by column chromatography or recrystallization.[6] In some cases, adding a small amount of a chelating agent like EDTA can sequester the metal ions.
-
-
Poor Shimming/Sample Issues: An inhomogeneous magnetic field or a poorly prepared sample will lead to broad lines.
-
Solution: Ensure your sample is fully dissolved and free of solids. Re-shim the instrument before acquisition. High sample concentration can increase viscosity, also causing broadening; try diluting the sample.[7]
-
-
Quadrupolar Broadening: The ¹⁴N nuclei in the triazole ring have a quadrupole moment, which can cause broadening of adjacent proton and carbon signals. This is an inherent property and usually results in moderately broad signals.
Q3: I see multiple sets of signals for my N-substituted 1,2,3-triazole. Why?
When alkylating an NH-triazole, you can potentially form three different regioisomers: N1-, N2-, and N3-substituted products.
Underlying Principle: The N1 and N3 positions are electronically distinct from the N2 position. This leads to different chemical shifts for the ring carbons and protons, and different correlation patterns in 2D NMR.
Identification Strategy:
-
N1- and N3- Isomers: These are often difficult to distinguish from each other but are readily differentiated from the N2-isomer. In N1- and N3-isomers, there will be two distinct triazole carbon signals. HMBC correlations from the substituent's protons will show connectivity to the adjacent ring carbons.
-
N2- Isomer: Due to symmetry, the C4 and C5 carbons of an N2-substituted 1,2,3-triazole are chemically equivalent, resulting in a single signal for the triazole ring carbons. An HMBC experiment will show no correlation between the N-substituent protons and the triazole ring carbons, a key distinguishing feature.[8]
-
¹⁵N NMR: When available, ¹⁵N NMR is a powerful tool. The chemical shifts of the three nitrogen atoms are very different for each isomer. An ¹H-¹⁵N HMBC experiment can provide unambiguous proof of structure by revealing the long-range couplings between protons and specific ring nitrogens.[9]
Advanced Techniques & Data Interpretation
Leveraging 2D NMR for Complete Assignment
For complex substituted triazoles, a suite of 2D NMR experiments is essential for a full and confident assignment.
| Experiment | Purpose & Application for Triazoles |
| COSY | Establishes ¹H-¹H coupling networks within substituents. Not typically useful for the isolated triazole proton itself, but essential for assigning substituent protons. |
| HSQC | Correlates each proton directly to its attached carbon (¹JCH). Quickly identifies the chemical shifts of C-4/C-5 based on the known proton shift. |
| HMBC | Reveals long-range (2-3 bond) ¹H-¹³C correlations. This is the most critical experiment for determining regiochemistry by connecting substituent protons to the triazole ring carbons.[10] |
| NOESY | Identifies protons that are close in space (<5 Å). Essential for confirming 1,5-disubstitution and for determining the relative orientation of bulky substituents.[11] |
The Role of Computational Chemistry
When experimental data is ambiguous, theoretical calculations can be a powerful tie-breaker.
-
DFT-GIAO Calculations: Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C chemical shifts with high accuracy.[12][13][14]
-
Workflow:
-
Build 3D models of all possible isomers.
-
Perform a geometry optimization calculation.
-
Run a GIAO NMR shielding calculation.
-
Compare the calculated chemical shifts for each isomer against the experimental data. The isomer with the best correlation is the most likely structure.[15][16] This method has been successfully used to verify assignments of N-alkylated triazoles.[8]
-
Frequently Asked Questions (FAQs)
Q: What are the typical ¹H and ¹³C chemical shifts for unsubstituted triazole rings? A: As a baseline, in CDCl₃:
-
1H-1,2,3-Triazole: H4/H5: ~δ 7.7 ppm.[17]
-
1H-1,2,4-Triazole: H3/H5: ~δ 8.1 ppm. C3/C5: ~δ 144 ppm.[18] Substituents will, of course, shift these values significantly.
Q: How do electron-donating vs. electron-withdrawing substituents affect the chemical shifts? A: Electron-withdrawing groups (e.g., nitro, carbonyl) attached to the triazole ring will deshield (shift downfield) the ring protons and carbons. Conversely, electron-donating groups (e.g., alkyl, amino) will shield them (shift upfield). The magnitude of this effect can be correlated with Hammett substituent constants.[19]
Q: My synthesis is supposed to be regioselective for the 1,4-isomer (e.g., CuAAC "click" chemistry). Do I still need to check for the 1,5-isomer? A: Yes, absolutely. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective for the 1,4-isomer, small amounts of the 1,5-isomer can form under certain conditions.[4] It is always best practice to acquire at least a ¹³C NMR spectrum to confirm the regiochemical purity of your product.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
-
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]
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Arkat USA. (n.d.). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Retrieved from [Link]
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PubMed. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Retrieved from [Link]
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National Institutes of Health. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]
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ResearchGate. (n.d.). Method for Assigning Structure of 1,2,3-Triazoles. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Retrieved from [Link]
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Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]
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Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. Retrieved from [Link]
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MDPI. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics. Retrieved from [Link]
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American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
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Reddit. (n.d.). Why are my NMR signals unexpectedly broad???. Retrieved from [Link]
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YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction. Retrieved from [Link]
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University of Science and Technology of China. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). 1,2,3-Triazole [1H NMR] Spectrum. Retrieved from [Link]
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PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts. Retrieved from [Link]
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PubMed. (n.d.). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives. Retrieved from [Link]
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Bentham Open. (2012). Correlation Between Experimental and DFT/GIAO Computed C NMR Chemical Shifts of Organic Compounds. Retrieved from [Link]
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ResearchGate. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications. Retrieved from [Link]
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ResearchGate. (n.d.). Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. Retrieved from [Link]
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Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
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MDPI. (n.d.). Huisgen Cycloaddition of Azidoazulenes. Retrieved from [Link]
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ResearchGate. (n.d.). NOESY analysis of the triazole analogues. Retrieved from [Link]
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National Institutes of Health. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Retrieved from [Link]
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Technical Support Center: Enhancing the Biological Activity of Triazole-Thiol Scaffolds
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with triazole-thiol scaffolds. This guide is structured to provide in-depth, field-proven insights into the common challenges encountered during the synthesis, optimization, and biological evaluation of these versatile heterocyclic compounds. The 1,2,4-triazole ring and its thiol derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This resource aims to move beyond simple protocols by explaining the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.
Section 1: Synthesis & Purification Troubleshooting
This section addresses the frequent hurdles encountered during the chemical synthesis and purification of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives.
Question 1: My cyclization of an acylthiosemicarbazide to form the 4H-1,2,4-triazole-3-thiol is resulting in low yields and significant side products. What are the critical parameters to control?
Answer: This is a common and critical step. The cyclization of an N-acylthiosemicarbazide intermediate is typically achieved under basic conditions, but the reaction is sensitive to several factors that can lead to poor yields or undesired side products like 1,3,4-thiadiazoles or 1,3,4-oxadiazoles.
-
Causality & Mechanism: The key is promoting intramolecular nucleophilic attack of the N2 nitrogen onto the carbonyl carbon, followed by dehydration. Strong bases deprotonate the thioamide proton, facilitating cyclization. However, overly harsh conditions (high temperature or strong base concentration) can promote alternative cyclization pathways or degradation.
-
Troubleshooting Steps:
-
Choice of Base: An aqueous solution of 8-10% sodium hydroxide (NaOH) is a standard and effective choice for this cyclization.[4] If you observe degradation, consider using a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a suitable solvent like ethanol or DMF, though this may require longer reaction times or higher temperatures.
-
Temperature Control: The reaction is typically performed at reflux temperature.[4][5] However, if you suspect thermal decomposition of your starting material or product, try reducing the temperature and extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.
-
Work-up Procedure: After reflux, the reaction mixture should be cooled to room temperature and carefully acidified with a dilute acid (e.g., HCl or acetic acid) to a pH of 3-4 to precipitate the triazole-thiol product.[4] Adding the acid too quickly can cause localized heating and potential degradation. Ensure the final pH is acidic enough to fully protonate the thiol and precipitate the product.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.[4] If impurities persist, column chromatography on silica gel may be necessary, but be aware that the acidic nature of silica can sometimes cause issues with these compounds.
-
Question 2: I am struggling with the initial synthesis of the acylthiosemicarbazide precursor. What are some reliable methods?
Answer: The synthesis of the acylthiosemicarbazide is foundational. A robust method involves the reaction of a carboxylic acid hydrazide with an isothiocyanate.[6]
-
Expert Insight: A highly efficient approach involves refluxing the appropriate acid hydrazide with an isothiocyanate (e.g., phenyl isothiocyanate or allyl isothiocyanate) in ethanol for several hours.[5][7] This reaction is generally clean and proceeds in high yield. An alternative modern approach uses polyphosphate ester (PPE) to directly facilitate the reaction between a thiosemicarbazide and a carboxylic acid, which can simplify the overall process.[8][9]
Section 2: Structure-Activity Relationship (SAR) & Optimization FAQs
This section provides guidance on how to rationally modify the triazole-thiol scaffold to enhance biological potency and selectivity.
Question 3: I have a lead 4,5-disubstituted-1,2,4-triazole-3-thiol compound. Which positions on the scaffold are the most promising for modification to improve activity?
Answer: The biological activity of this scaffold is highly dependent on the nature and position of its substituents. The primary points for modification are the N-4 and C-5 positions, as well as the S-3 position.
-
C-5 Position: The substituent at the C-5 position often plays a crucial role in target recognition.
-
Aromatic/Heterocyclic Rings: Introducing various substituted aryl or heteroaryl rings (e.g., phenyl, pyridyl, furan) at C-5 is a common and effective strategy.[10] The electronic properties of these rings are critical; electron-donating groups (like -OCH₃, -OH) have been shown to enhance antimicrobial and antitumor activity in some series.[11]
-
-
N-4 Position: The substituent at the N-4 position significantly influences the compound's steric and electronic profile.
-
Small Alkyl/Aryl Groups: Small groups like methyl or allyl, or aromatic rings like phenyl, are frequently used.[5] The choice can impact cell permeability and binding orientation.
-
-
S-3 Position (Thiol Group): The thiol group is a key functional handle. It can exist in equilibrium with its thione tautomer.
-
S-Alkylation: Alkylating the thiol group to create thioether derivatives is a powerful strategy to modulate lipophilicity and introduce new interaction points. This can also prevent the formation of disulfide bonds, which can sometimes be a liability.
-
Question 4: How can I use computational tools to guide my SAR strategy?
Answer: In silico methods like molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are invaluable for prioritizing synthetic targets.
-
Molecular Docking: If the biological target is known (e.g., an enzyme active site), docking studies can predict the binding modes of your designed analogs. This can help you understand how different substituents at the C-5 or N-4 positions might interact with specific amino acid residues, guiding you to design compounds with improved binding affinity.
-
ADME Prediction: Tools like the SwissADME server can predict key physicochemical properties (e.g., lipophilicity, solubility, drug-likeness) based on your proposed structures. This helps in pre-emptively identifying and addressing potential liabilities like poor solubility or metabolic instability before committing to synthesis.
SAR Workflow Diagram
The following diagram illustrates a typical iterative cycle for lead optimization.
Caption: Iterative cycle for Structure-Activity Relationship (SAR) studies.
Section 3: Overcoming Challenges in Biological Evaluation
Even with a well-designed compound, obtaining reliable biological data can be challenging. This section addresses common issues in bioassays.
Question 5: My triazole-thiol derivative shows poor solubility in aqueous buffers for my enzyme/cell-based assay. How can I address this without altering the core structure?
Answer: Poor aqueous solubility is a frequent problem for heterocyclic compounds and can lead to inaccurate assay results, including underestimated potency.[12][13][14]
-
Causality: The often planar and aromatic nature of these scaffolds contributes to low aqueous solubility. Compounds can precipitate out of the assay medium, reducing the effective concentration and leading to inconsistent data.
-
Troubleshooting & Optimization Strategies:
-
Co-Solvent Optimization: Dimethyl sulfoxide (DMSO) is the most common co-solvent. While many assays tolerate 0.5-1% DMSO, this may not be sufficient.[15] First, determine the maximum DMSO concentration your assay can tolerate without affecting the biological system (e.g., enzyme activity or cell viability). Prepare your stock solutions in 100% DMSO, but optimize the serial dilution protocol to maximize solubility in the final assay plate.[13]
-
pH Adjustment: The solubility of triazoles can be pH-dependent.[15] If your compound has basic nitrogen atoms, slightly acidifying the buffer (if the assay tolerates it) can increase solubility by protonating the molecule. Conduct a simple kinetic solubility test across a relevant pH range to find the optimum.
-
Use of Excipients: Non-ionic surfactants like Tween® 80 or solubilizing agents like cyclodextrins can be added to the assay buffer in small amounts to help keep the compound in solution.[13] However, you must run controls to ensure these excipients do not interfere with the assay itself.
-
Sonication: Before adding the compound to the assay, briefly sonicating the stock solution or the diluted sample can help break up microscopic precipitates and improve dissolution.[12]
-
Data Summary: Impact of Assay Conditions on Apparent Activity
The following table illustrates how optimizing assay conditions can reveal the true potency of a poorly soluble compound.
| Compound ID | Assay Buffer | % DMSO | Apparent IC₅₀ (µM) | Observation |
| XYZ-001 | PBS, pH 7.4 | 0.1% | > 100 | Precipitation observed in wells. |
| XYZ-001 | PBS, pH 7.4 | 1.0% | 55.4 | Less precipitation, higher activity. |
| XYZ-001 | MES, pH 6.5 | 1.0% | 12.8 | No visible precipitation. |
| XYZ-001 | MES, pH 6.5 | 1.0% + 0.01% Tween® | 9.7 | Compound fully solubilized. |
Section 4: Key Experimental Protocols
To ensure reproducibility and trustworthiness, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Synthesis of a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol
This protocol describes the common two-step synthesis starting from an acid hydrazide.
Step A: Synthesis of N'-Aryl/Alkyl-hydrazinecarbothioamide (Acylthiosemicarbazide Intermediate)
-
Dissolve the starting acid hydrazide (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.
-
Add the corresponding isothiocyanate (e.g., phenyl isothiocyanate) (10 mmol) to the solution.
-
Fit the flask with a condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC (e.g., 30% ethyl acetate in hexane).
-
After completion, cool the reaction mixture to room temperature. The solid product will often precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the acylthiosemicarbazide intermediate.
Step B: Base-Catalyzed Cyclization to form the Triazole-3-thiol
-
Suspend the acylthiosemicarbazide from Step A (5 mmol) in an 8% aqueous sodium hydroxide solution (25 mL).[4][5]
-
Heat the mixture to reflux for 3-5 hours, during which the solid should dissolve.
-
Cool the resulting clear solution to room temperature in an ice bath.
-
Slowly acidify the solution to pH 3-4 by the dropwise addition of 4N hydrochloric acid (HCl) with constant stirring.
-
A solid precipitate will form. Allow it to stir in the cold for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for assessing the antibacterial activity of synthesized compounds.[16]
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each test compound in DMSO. Prepare a stock of a standard antibiotic (e.g., Streptomycin) in the same manner.[16]
-
Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of ~110 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
References
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Significant biological activities of triazole derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis and Biological Applications of Triazole Derivatives – A Review. (2013). Ingenta Connect. Retrieved January 12, 2026, from [Link]
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Jasim, A. M., Omar, T. N.-A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. Retrieved January 12, 2026, from [Link]
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Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (2024). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). National University of Pharmacy. Retrieved January 12, 2026, from [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]
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Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved January 12, 2026, from [Link]
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2018). MDPI. Retrieved January 12, 2026, from [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. Retrieved January 12, 2026, from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. Retrieved January 12, 2026, from [Link]
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(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. (2023). Pakistan Journal of Scientific & Industrial Research. Retrieved January 12, 2026, from [Link]
-
A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. (2023). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Synthesis of ١,٢,٤-triazole-٣-thiol derivative. (2015). Minia Journal of Medical Research. Retrieved January 12, 2026, from [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). PubMed Central. Retrieved January 12, 2026, from [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed. Retrieved January 12, 2026, from [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved January 12, 2026, from [Link]
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(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]
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Special Issue : Biologically Active Heterocyclic Compounds. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Editorial: Emerging heterocycles as bioactive compounds. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Retrieved January 12, 2026, from [Link]
-
Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (2013). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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141 Preparation and Biological Screening of Novel Heterocyclic Compounds. (2019). International Journal of Trend in Scientific Research and Development. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Navigating and Mitigating the Cytotoxicity of Novel Heterocyclic Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in the crucial task of reducing the cytotoxicity of novel heterocyclic compounds. The journey of transforming a promising hit compound into a viable drug candidate is often fraught with challenges, with cytotoxicity being a primary hurdle. This guide is structured to provide not just protocols, but a deep, mechanistic understanding to empower you to make informed decisions in your experimental designs. We will explore the causality behind cytotoxicity and provide actionable strategies to mitigate it, ensuring the scientific integrity of your research.
Part 1: Quick Start Troubleshooting Guide
It is a common scenario: your novel heterocyclic compound shows excellent potency against its intended target, but initial in vitro assays reveal significant cytotoxicity. This table provides a rapid-response guide to common issues and initial steps for troubleshooting.
| Observed Issue | Potential Cause | Initial Troubleshooting Steps |
| High cytotoxicity across multiple cell lines at low concentrations | Intrinsic toxicity of the compound.[1] | - Perform a full dose-response curve to accurately determine the IC50 value. - Reduce the incubation time to assess time-dependent effects. - If oxidative stress is suspected, co-treat with an antioxidant like N-acetylcysteine.[1] |
| Variable cytotoxicity between experiments | Experimental variability. | - Standardize cell seeding density and passage number. - Ensure consistent incubation times and conditions (temperature, CO2, humidity). - Always use freshly prepared compound dilutions.[1] |
| Compound precipitation in culture medium | Poor aqueous solubility. | - Visually inspect wells for precipitation under a microscope. - Test the compound's solubility in the culture medium beforehand. - Consider using a different solvent or a formulation strategy to improve solubility.[1] |
| Discrepancy between target inhibition and cell death | Off-target effects.[2][3] | - Profile the compound against a panel of off-target proteins (e.g., kinases, ion channels). - Utilize computational off-target prediction tools.[4] - Compare the phenotype of compound treatment with genetic knockdown of the intended target. |
| High signal in negative controls of cytotoxicity assay | Assay artifacts. | - Verify the final concentration of the vehicle (e.g., DMSO) is non-toxic (typically <0.5%).[1] - Assess the stability of your compound in the culture medium; degradation products may be toxic.[1] - Run controls to check for interference of the compound with the assay readout (e.g., colorimetric or fluorescent signal).[1] |
Part 2: Frequently Asked Questions (FAQs) - In-Depth Guidance
This section delves deeper into specific challenges and strategic approaches to de-risk your compounds.
Q1: My lead heterocyclic compound is highly potent but also cytotoxic. What are my primary medicinal chemistry strategies to reduce its toxicity?
A1: This is a classic challenge in drug discovery. The goal is to uncouple the desired pharmacological activity from the undesired cytotoxicity. Here are some key medicinal chemistry strategies:
-
Bioisosteric Replacement: This involves substituting a part of your molecule with another group that has similar physical or chemical properties, with the aim of reducing toxicity while maintaining or improving efficacy.[5][6][7] For example, replacing a metabolically unstable or reactive functional group with a more stable isostere can prevent the formation of toxic metabolites.[8] Common bioisosteric replacements for heterocyclic rings can modulate their electronic properties and metabolic stability.
-
Prodrug Strategies: A prodrug is an inactive or less active form of your compound that is metabolically converted to the active drug in the body.[9][10] This approach can be used to mask a toxic functional group, improve solubility, or achieve targeted drug delivery.[10][11] For instance, an enzyme-cleavable linker can be attached to your compound, which is only cleaved in the target tissue where the specific enzyme is overexpressed, thereby minimizing systemic toxicity.[9][12]
-
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Analysis: A systematic exploration of the SAR and STR is crucial. By synthesizing and testing a series of analogues, you can identify which parts of the molecule are responsible for the desired activity and which contribute to toxicity. This allows for the rational design of new compounds with an improved therapeutic index.[13]
-
Reducing Lipophilicity: High lipophilicity can sometimes be associated with increased cytotoxicity and off-target effects. Systematically reducing the lipophilicity of your compound by introducing polar functional groups can sometimes mitigate toxicity.
Q2: I suspect my compound's cytotoxicity is due to the formation of reactive metabolites. How can I confirm this and what are my next steps?
A2: The metabolic activation of a drug into a chemically reactive species is a common cause of drug-induced toxicity.[14][15] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage.[15][16]
Confirmation:
The gold standard for detecting reactive metabolites is to conduct a "trapping" experiment.[17] In this assay, the compound is incubated with liver microsomes (which contain drug-metabolizing enzymes) in the presence of a trapping agent, most commonly glutathione (GSH).[17][18] If a reactive metabolite is formed, it will be "trapped" by GSH, forming a stable adduct that can be detected by mass spectrometry.[19]
Next Steps:
If the formation of reactive metabolites is confirmed, the following steps are recommended:
-
Identify the "Structural Alert": Analyze the structure of your compound to identify the functional group that is likely being converted into a reactive metabolite. Common structural alerts include anilines, quinones, hydrazines, and certain heterocyclic rings like thiophenes and furans.[20]
-
Metabolite Identification: Perform a full metabolite identification study to characterize the metabolic pathways of your compound and pinpoint the specific metabolite(s) responsible for the reactivity.
-
Structure-Based Redesign: With knowledge of the metabolic soft spot, you can use medicinal chemistry strategies like bioisosteric replacement to block the metabolic activation pathway. For example, replacing a hydrogen atom at the site of metabolism with a fluorine atom can prevent oxidation at that position.
Q3: Can I use a drug delivery system to reduce the cytotoxicity of my compound?
A3: Absolutely. Encapsulating your compound in a drug delivery system is a powerful strategy to reduce systemic toxicity and improve its therapeutic index. Here are two prominent approaches:
-
Nanoparticle-Based Drug Delivery: Encapsulating your cytotoxic compound within nanoparticles can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[21][22][23] This targeted delivery minimizes exposure of healthy tissues to the drug, thereby reducing side effects.[21][24][25] Various types of nanoparticles, such as liposomes and polymeric nanoparticles, can be used depending on the physicochemical properties of your compound.[23]
-
Antibody-Drug Conjugates (ADCs): If your compound is highly potent and intended for cancer therapy, an ADC approach can be very effective. This involves covalently linking your cytotoxic compound (the "payload") to a monoclonal antibody that specifically targets a tumor-associated antigen.[26][27] The ADC delivers the payload directly to the cancer cells, leading to a highly targeted therapeutic effect with reduced systemic toxicity.[26][28] The choice of the linker that connects the drug to the antibody is critical for the stability and efficacy of the ADC.[29][]
Q4: How can I leverage computational tools to predict and mitigate cytotoxicity early in the drug discovery process?
A4: In silico or computational toxicology is an increasingly valuable tool for de-risking compounds at an early stage, saving time and resources.[31][32][33]
-
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use the chemical structure of a compound to predict its biological activity or toxicity.[33][34] There are numerous pre-built QSAR models for predicting various toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity.
-
Predictive Toxicology Panels: Several platforms offer in silico screening of your compound against a panel of known toxicity targets, such as the hERG channel (associated with cardiotoxicity) and various cytochrome P450 enzymes (involved in drug metabolism).[31]
-
Metabolite Prediction: Computational tools can predict the likely metabolites of your compound, helping to identify potential metabolic liabilities and the risk of forming reactive metabolites.[4]
By integrating these predictive models into your workflow, you can prioritize compounds with a lower predicted toxicity risk for synthesis and experimental testing.[35][36] This data-driven approach enhances the efficiency of the drug discovery process.[35]
Part 3: Experimental Protocols and Workflows
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for determining the cytotoxicity of a novel compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest in culture
-
Complete culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.
Troubleshooting for MTT Assay:
-
High background absorbance: This could be due to contamination or the compound interfering with the assay.[37] Run a control with the compound in cell-free medium.
-
Low absorbance readings: The cell number may be too low, or the incubation time with MTT was insufficient.[37]
-
High variability between replicate wells: This can result from uneven cell seeding or pipetting errors.[37]
Protocol 2: Glutathione (GSH) Trapping Assay for Reactive Metabolite Screening
This protocol provides a general workflow for identifying the formation of reactive metabolites.
Materials:
-
Human liver microsomes (HLM)
-
Test compound
-
NADPH regenerating system
-
Glutathione (GSH)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Incubation: In a microcentrifuge tube, prepare the incubation mixture containing HLM, the test compound, and GSH in a suitable buffer. Prepare a parallel incubation without the NADPH regenerating system as a negative control.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system. Look for the mass of the potential GSH adduct (mass of parent compound + mass of GSH). The detection of this mass in the NADPH-containing sample but not in the negative control is indicative of reactive metabolite formation.
Part 4: Visualizing the Path Forward
Diagrams can provide a clear, high-level overview of complex processes. The following workflows are presented in Graphviz DOT language.
Workflow for Addressing Compound Cytotoxicity
This diagram illustrates a typical decision-making process when a lead compound exhibits cytotoxicity.
Caption: A decision tree for troubleshooting and mitigating compound cytotoxicity.
Signaling Pathway: Reactive Metabolite Formation and Detoxification
This diagram illustrates the general mechanism of reactive metabolite-induced cytotoxicity.
Caption: The balance between bioactivation and detoxification of xenobiotics.
By systematically applying the principles and methodologies outlined in this guide, you will be better equipped to navigate the complexities of heterocyclic compound cytotoxicity and advance your most promising candidates toward the clinic.
References
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- Bioisosteric replacement: Significance and symbolism. (2024, December 6).
- ResearchGate. (n.d.). Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing | Request PDF.
- Research Dive. (2023, May 17). How Nanotechnology is Revolutionizing Cytotoxic Drug Delivery?
- Schrödinger. (n.d.). Computational Predictive Toxicology.
- Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?
- PubMed. (2025, November 17). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies.
- Benchchem. (n.d.). Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors.
- PMC - NIH. (2025, October 20). Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development.
- PMC - NIH. (n.d.). Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance.
- BioPharm International. (2023, November 2). Optimization of Linker Chemistries for Antibody-Drug Conjugates.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- PMC - NIH. (n.d.). Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity.
- Technology Networks. (2023, March 1). New Approach Reduces Drug Resistance and Toxicity.
- (n.d.). THE ROLE OF METABOLIC ACTIVATION IN DRUG-INDUCED HEPATOTOXICITY.
- (2025, October 6). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation.
- BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- Benchchem. (n.d.). Technical Support Center: Managing In Vitro Cytotoxicity.
- Syngene International Ltd. (2025, October 16). Computational toxicology – The new frontier in predictive safety assessment.
- JOCPR. (n.d.). Utilizing Machine Learning for Predictive Toxicology in Drug Development.
- YouTube. (2025, February 24). Lecture 18: In vitro Cytotoxicity Analysis.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
- Creative Biolabs. (n.d.). Reactive Metabolite Screening Service.
- PMC - NIH. (n.d.). Deleterious effects of reactive metabolites.
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- Wikipedia. (n.d.). Bioisostere.
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- International Journal of Pharmaceutical Sciences. (n.d.). Targeted Nanoparticle-Based Drug Delivery Systems: Enhancing Therapeutic Efficacy in Cancer Treatment.
- PubMed. (n.d.). Role of reactive metabolites in drug-induced hepatotoxicity.
- NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Digital Discovery (RSC Publishing). (2025, January 6). Advancing predictive toxicology: overcoming hurdles and shaping the future.
- Waters. (n.d.). Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS.
- ResearchGate. (2025, August 6). Designing Drugs to Avoid Toxicity | Request PDF.
- (n.d.). Innovative approaches in pharmaceutical chemistry: From drug discovery to green synthesis.
- PMC - PubMed Central. (n.d.). Prodrugs for Improving Tumor Targetability and Efficiency.
- Ingenta Connect. (n.d.). Gauging Reactive Metabolites in Drug-Induced Toxicity.
- PMC - NIH. (2024, July 31). Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment.
- PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- PubMed. (2021, April 3). Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential.
- Evotec. (n.d.). Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions.
- ACS Omega. (2025, June 5). Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- (n.d.). Green Chemistry in Medicinal Chemistry: Sustainable Approaches to Drug Synthesis.
- PMC - PubMed Central. (2025, February 21). A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer.
- (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Nelson Labs. (2022, March 21). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures.
- Springer Nature Experiments. (n.d.). Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design.
- PubMed. (n.d.). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence.
- ScienceDaily. (2009, July 9). Method To Efficiently Produce Less Toxic Drugs Using Organic Molecules.
- (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
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- 37. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and successfully scale up this synthesis.
I. Synthetic Overview & Core Principles
The synthesis of this compound is a robust two-step process. A thorough understanding of the underlying chemistry is crucial for successful execution and troubleshooting.
Step 1: Formation of the Thiosemicarbazide Intermediate
The synthesis commences with the nucleophilic addition of thiophene-2-carbohydrazide to allyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, forming the key intermediate, 1-(thiophene-2-carbonyl)-4-allyl-thiosemicarbazide. This reaction is typically carried out in a polar protic solvent, such as ethanol, to facilitate the reaction.[1][2]
Step 2: Base-Catalyzed Intramolecular Cyclization
The thiosemicarbazide intermediate then undergoes a base-catalyzed intramolecular cyclization to form the desired 1,2,4-triazole-3-thiol. The base, commonly sodium hydroxide, deprotonates the acidic protons, initiating a cascade of events leading to the formation of the stable five-membered triazole ring. Subsequent acidification of the reaction mixture precipitates the final product.[1][3]
Thione-Thiol Tautomerism: It is important to recognize that the final product exists in a thione-thiol tautomeric equilibrium. While the thiol form is explicitly named, the thione form is often the more stable tautomer in the solid state and in neutral solutions. Spectroscopic analysis is essential to characterize the predominant form under your specific conditions.[4]
II. Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of 1-(thiophene-2-carbonyl)-4-allyl-thiosemicarbazide
| Parameter | Recommended Condition |
| Reactants | Thiophene-2-carbohydrazide, Allyl isothiocyanate |
| Molar Ratio | 1:1 |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Work-up | Cool to room temperature, filter the precipitate, wash with cold ethanol |
Step-by-Step Procedure:
-
To a stirred solution of thiophene-2-carbohydrazide (1 equivalent) in absolute ethanol, add allyl isothiocyanate (1 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Protocol 2: Synthesis of this compound
| Parameter | Recommended Condition |
| Reactant | 1-(thiophene-2-carbonyl)-4-allyl-thiosemicarbazide |
| Reagent | 2N Sodium Hydroxide |
| Temperature | Reflux |
| Reaction Time | 3-5 hours (monitor by TLC) |
| Work-up | Cool, acidify with 2N HCl to pH 5-6, filter the precipitate, wash with water |
Step-by-Step Procedure:
-
Suspend the 1-(thiophene-2-carbonyl)-4-allyl-thiosemicarbazide (1 equivalent) in a 2N aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with 2N hydrochloric acid to a pH of approximately 5-6.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash thoroughly with water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and scale-up of this compound.
Step 1: Thiosemicarbazide Formation
Q1: My yield of the thiosemicarbazide intermediate is consistently low. What are the possible causes and solutions?
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature.
-
Solution: Ensure the reaction is refluxed for an adequate duration. Monitor the reaction progress using TLC until the starting hydrazide spot is no longer visible.
-
-
Purity of Starting Materials:
-
Cause: Impurities in the thiophene-2-carbohydrazide or allyl isothiocyanate can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, purify the hydrazide by recrystallization before use.
-
-
Loss During Work-up:
-
Cause: The thiosemicarbazide may have some solubility in the ethanol filtrate, especially if an excessive volume is used for washing.
-
Solution: Use a minimal amount of cold ethanol for washing the precipitate. You can also try to recover a second crop of crystals by concentrating the filtrate.
-
Q2: The isolated thiosemicarbazide intermediate appears oily or does not solidify. How can I resolve this?
-
Residual Solvent:
-
Cause: Incomplete removal of the reaction solvent.
-
Solution: Ensure the product is thoroughly dried under vacuum. Trituration with a non-polar solvent like hexane can sometimes help induce solidification.
-
-
Impurities:
-
Cause: The presence of unreacted starting materials or byproducts can inhibit crystallization.
-
Solution: Attempt to purify the product by recrystallization from a suitable solvent system. A solvent/anti-solvent approach may be effective.
-
Step 2: Triazole Cyclization
Q3: The yield of the final triazole product is low after cyclization. What should I investigate?
-
Incomplete Cyclization:
-
Cause: Insufficient reaction time, temperature, or base concentration.
-
Solution: Ensure the reaction is refluxed for the recommended time and that the concentration of the sodium hydroxide solution is accurate. Monitor the reaction by TLC to confirm the disappearance of the thiosemicarbazide intermediate.
-
-
Side Reactions:
-
Degradation of Product:
-
Cause: Prolonged heating in a strong basic solution can sometimes lead to the degradation of the product.
-
Solution: Monitor the reaction closely and avoid unnecessarily long reaction times.
-
-
Loss During Acidification:
-
Cause: Adding the acid too quickly can cause localized overheating and potential degradation. Over-acidification can also lead to the formation of the hydrochloride salt of the product, which may be more soluble.
-
Solution: Add the acid slowly while cooling the reaction mixture in an ice bath. Carefully monitor the pH and avoid going below the target range of 5-6.
-
Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?
-
Unreacted Thiosemicarbazide:
-
Cause: Incomplete cyclization.
-
Solution: This can often be removed by recrystallization. Ensure the cyclization reaction goes to completion.
-
-
Isomeric 1,3,4-Thiadiazole:
-
Cause: Formation during the cyclization step.
-
Solution: These isomers can sometimes be separated by column chromatography, although this may be challenging on a larger scale. Optimizing the cyclization conditions to minimize its formation is the best approach.[7]
-
-
Discoloration:
-
Cause: The presence of trace impurities or slight degradation.
-
Solution: Treatment with activated charcoal during the recrystallization process can often remove colored impurities.
-
IV. Scaling-Up Considerations
Transitioning from a lab-scale synthesis to a larger production scale introduces new challenges that need to be carefully managed.
Q5: What are the key safety precautions I should take when scaling up this synthesis?
-
Allyl Isothiocyanate: This reagent is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Hydroxide: Concentrated solutions are corrosive. Handle with care and wear appropriate PPE.
-
Exothermic Reactions: The initial reaction between the hydrazide and isothiocyanate, and the neutralization step, can be exothermic. When scaling up, ensure the reaction vessel has adequate cooling capacity to control the temperature. Add reagents portion-wise to manage the heat evolution.
Q6: I am experiencing poor mixing and heat transfer in my larger reactor. How can this affect my synthesis?
-
Poor Mixing: Can lead to localized "hot spots" and uneven reaction progress, potentially increasing the formation of byproducts.
-
Poor Heat Transfer: Can make it difficult to control the reaction temperature, especially during exothermic events.
Solutions:
-
Use a reactor with an appropriate overhead stirrer to ensure efficient mixing.
-
Ensure the reactor's heating and cooling system is capable of handling the larger reaction volume.
-
Consider a semi-batch process where one of the reagents is added gradually to better control the reaction rate and temperature.
V. Frequently Asked Questions (FAQs)
Q7: Can I use a different base for the cyclization step?
-
While sodium hydroxide is commonly used, other bases like potassium hydroxide can also be effective. The key is to use a sufficiently strong base to facilitate the intramolecular cyclization. Weaker bases may lead to incomplete reaction or the formation of side products.
Q8: What are the expected spectroscopic data for the final product?
-
¹H NMR: Expect to see signals corresponding to the allyl protons (in the range of 4.0-6.0 ppm) and the thiophene ring protons (typically between 7.0-8.0 ppm). The SH proton signal may be broad and can appear over a wide range, or it may not be observed due to exchange.
-
¹³C NMR: Look for the characteristic signal of the C=S carbon in the thione tautomer, which typically appears in the range of 160-180 ppm.
-
IR Spectroscopy: Key peaks to look for include N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C=S stretching (around 1200-1300 cm⁻¹).
Q9: How can I confirm the formation of the 1,2,4-triazole ring over the 1,3,4-thiadiazole isomer?
-
NMR Spectroscopy: The chemical shifts of the ring protons and carbons will be different for the two isomers. A detailed 2D NMR analysis (HSQC, HMBC) can definitively establish the connectivity and confirm the structure.
-
X-ray Crystallography: If a suitable crystal can be obtained, this will provide unambiguous structural confirmation.
VI. Visualizing the Process
To aid in understanding the synthetic workflow and potential troubleshooting paths, the following diagrams are provided.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Low Yield in Cyclization
Sources
- 1. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validated synthesis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Validated Synthesis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: A Comparative Analysis of Synthetic Methodologies
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1,2,4-triazole-3-thiol derivatives are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This guide provides a comprehensive, validated synthesis of this compound, a molecule of interest for further pharmacological investigation. Beyond a single protocol, we present a comparative analysis of viable synthetic routes, offering insights into the rationale behind experimental choices and providing the necessary data to select the optimal method for your research needs.
The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring is a key structural motif in a variety of commercially available drugs.[1][6] The incorporation of a thiol group at the 3-position, along with specific substituents at the 4- and 5-positions, allows for fine-tuning of the molecule's physicochemical and biological properties. The allyl group at the N-4 position and the thienyl group at the C-5 position of the target molecule are expected to confer unique biological activities, making its efficient synthesis a valuable endeavor.
Primary Validated Synthesis: Alkaline Cyclization of a Thiosemicarbazide Intermediate
The most common and reliable method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of a 1-acyl-4-substituted thiosemicarbazide intermediate.[7][8] This approach is favored for its generally good yields and straightforward procedure.
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of 1-(Thiophene-2-carbonyl)-4-allyl-thiosemicarbazide (Intermediate C)
-
To a solution of thiophene-2-carbohydrazide (10 mmol) in absolute ethanol (50 mL), add allyl isothiocyanate (10 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate thiosemicarbazide.
Step 2: Synthesis of this compound (Target Compound D)
-
Suspend the dried 1-(thiophene-2-carbonyl)-4-allyl-thiosemicarbazide (8 mmol) in an aqueous solution of 2N sodium hydroxide (40 mL).
-
Reflux the mixture for 6-8 hours. The suspension will gradually dissolve as the cyclization proceeds.
-
After cooling the reaction mixture to room temperature, treat it with activated charcoal and filter.
-
Acidify the clear filtrate with dilute hydrochloric acid (HCl) to a pH of 5-6.
-
The resulting precipitate is the desired product. Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Comparative Analysis of Alternative Synthetic Routes
While the primary method is robust, alternative synthetic strategies offer different advantages in terms of starting material availability, reaction conditions, and potential for green chemistry.
| Method | Starting Materials | Key Reagents | Typical Yield | Reaction Time (Conventional) | Advantages | Disadvantages |
| Primary Method | Thiophene-2-carbohydrazide, Allyl isothiocyanate | Ethanol, NaOH, HCl | 60-80%[7] | 10-14 hours | Well-established, good yields | Two-step process |
| Alternative A | Thiocarbohydrazide, Thiophene-2-carboxylic acid | - | 45-70%[9] | 8-12 hours | Readily available starting materials | Requires subsequent allylation |
| Alternative B | Thiophene-2-carbohydrazide, Carbon disulfide | KOH, Hydrazine hydrate | 40-60%[10] | 12-18 hours | Avoids isothiocyanates | Multi-step, use of CS2 |
| Microwave-Assisted | Same as Primary Method | Ethanol, NaOH, HCl | 75-90%[11][12][13] | 15-30 minutes | High yields, short reaction time | Requires specialized equipment |
Alternative A: Synthesis via Thiocarbohydrazide
This method involves the direct reaction of a carboxylic acid with thiocarbohydrazide, followed by allylation.
Caption: Synthesis via thiocarbohydrazide intermediate.
Alternative B: Synthesis from Carbohydrazide and Carbon Disulfide
This approach involves the formation of a potassium dithiocarbazinate intermediate.
Caption: Synthesis from carbohydrazide and carbon disulfide.
Rationale: This method provides an alternative to the use of isothiocyanates. The reaction of a carbohydrazide with carbon disulfide in the presence of potassium hydroxide yields a stable potassium dithiocarbazinate salt.[10] Subsequent treatment with hydrazine hydrate leads to the formation of the 4-amino-1,2,4-triazole-3-thiol, which can then be allylated.
Microwave-Assisted Synthesis: A Green Chemistry Approach
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions.[11][12][14] The primary validated synthesis can be significantly optimized using this technology.
Experimental Protocol (Microwave-Assisted):
-
In a microwave-safe vessel, combine thiophene-2-carbohydrazide (10 mmol) and allyl isothiocyanate (10 mmol) in ethanol (15 mL).
-
Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 100-120 °C) for 5-10 minutes.
-
After cooling, add an aqueous solution of 2N NaOH (20 mL) to the same vessel.
-
Subject the mixture to a second round of microwave irradiation (e.g., 120-140 °C) for 10-20 minutes.
-
After cooling, work up the reaction mixture as described in the conventional primary synthesis (acidification and recrystallization).
Causality Behind Microwave Enhancement: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer accelerates the rate of reaction, often allowing for the circumvention of long reflux times and resulting in higher product yields with fewer byproducts.[11][12]
Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic methodology for this compound will depend on the specific needs and resources of the laboratory.
-
The primary validated synthesis via alkaline cyclization of the thiosemicarbazide intermediate offers a reliable and well-documented approach with good yields, making it an excellent choice for most applications.
-
Alternative A is a strong contender if thiophene-2-carboxylic acid and thiocarbohydrazide are more readily available than the corresponding carbohydrazide.
-
Alternative B provides a pathway that avoids the use of isothiocyanates, which can be beneficial from a safety and handling perspective.
-
For laboratories equipped with microwave reactors, the microwave-assisted synthesis is unequivocally the superior option, providing significant advantages in terms of efficiency and sustainability.
This guide provides the foundational knowledge and comparative data necessary for the successful and efficient synthesis of this compound, a promising candidate for further research in drug discovery and development.
References
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available from: [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available from: [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]
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Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - ResearchGate. Available from: [Link]
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Synthesis of triazolo-thiadiazine and their derivatives by hydrazine hydrate, thiocarbohydrazine and thiosemicarbazide: A review. Available from: [Link]
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Microwave-Assisted Synthesis of Fine Chemicals – Triazoles | Request PDF - ResearchGate. Available from: [Link]
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Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. Available from: [Link]
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Thiocarbohydrazides: Synthesis and Reactions - Scientific & Academic Publishing. Available from: [Link]
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synthesis and properties of 1,2,4-triazole-3-thiol derivatives with a thiadiazole moiety. Available from: [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. Available from: [Link]
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(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - ResearchGate. Available from: [Link]
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Conventional versus microwave assisted synthesis, molecular docking and enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues - PubMed. Available from: [Link]
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Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity - Indian Academy of Sciences. Available from: [Link]
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A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Available from: [Link]
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The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti- mic - ChemRxiv. Available from: [Link]
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Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry. Available from: [Link]
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Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines - PMC - NIH. Available from: [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI. Available from: [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. Available from: [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Available from: [Link]
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synthesis of 1,2,4 triazole compounds - ISRES. Available from: [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available from: [Link]
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A Comparative Guide to Triazole Synthesis: Mechanisms, Performance, and Protocols
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and bioconjugation.[1][2][3] Its remarkable stability and capacity for hydrogen bonding and dipole interactions have cemented its role as a crucial building block in drug development and a reliable linker in complex molecular assemblies.[2][3] The surge in its application is largely attributable to the advent of "click chemistry," a concept introduced by K.B. Sharpless that prioritizes reactions that are high-yielding, wide in scope, and simple to perform.[4] Central to this philosophy is the azide-alkyne cycloaddition, a powerful transformation for triazole synthesis.[1][4]
This guide provides an in-depth comparison of the primary methods for 1,2,3-triazole synthesis. We will dissect the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting and executing the optimal strategy for their specific needs.
The Landscape of 1,2,3-Triazole Synthesis: A Mechanistic Overview
The synthesis of 1,2,3-triazoles is dominated by the [3+2] cycloaddition of an azide with an alkyne.[1][5] However, the specific conditions and catalysts employed dramatically influence the reaction's outcome, particularly its regioselectivity. The four principal methods are the thermal Huisgen cycloaddition, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Thermal Huisgen 1,3-Dipolar Cycloaddition
The parent reaction, developed by Rolf Huisgen, is a concerted 1,3-dipolar cycloaddition between an azide (the 1,3-dipole) and an alkyne (the dipolarophile).[5][6][7]
Mechanism: This reaction proceeds through a concerted, pericyclic transition state where the 4 π-electrons of the azide and 2 π-electrons of the alkyne participate in a [4s+2s] cycloaddition.[6] The concerted nature of this mechanism means that both new carbon-nitrogen bonds are formed in a single step.
Causality of Experimental Choice: The primary drawback of the thermal Huisgen cycloaddition is the lack of regioselectivity when using asymmetrical alkynes, leading to a mixture of 1,4- and 1,5-disubstituted triazoles.[4][5] Furthermore, the reaction often requires elevated temperatures and long reaction times.[4][5]
Caption: Mechanism of the Thermal Huisgen Cycloaddition.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, offering a significant rate acceleration (10⁷ to 10⁸-fold) and complete regioselectivity for the 1,4-isomer.[4] This method, developed independently by the groups of Sharpless and Meldal, has revolutionized triazole synthesis.[8][9]
Mechanism: Unlike the thermal counterpart, the CuAAC reaction is not a concerted cycloaddition.[5] It proceeds through a stepwise mechanism involving copper(I) acetylide intermediates.[5][9] The catalytic cycle is generally understood to involve the formation of a copper acetylide, coordination of the azide to the copper center, cyclization to form a six-membered copper-containing intermediate, and subsequent rearomatization to the triazole product, regenerating the Cu(I) catalyst.[4] The reaction's success hinges on the in situ generation or introduction of the active Cu(I) species, often from Cu(II) salts with a reducing agent like sodium ascorbate.[4]
Causality of Experimental Choice: The high regioselectivity for the 1,4-disubstituted product is a key advantage.[4][5] The reaction is typically fast, high-yielding, and can be performed in aqueous conditions at room temperature, making it highly versatile.[4][8] However, a major limitation is its restriction to terminal alkynes.[10]
Caption: Simplified Catalytic Cycle of CuAAC.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC provides a complementary regioselectivity to CuAAC, exclusively yielding 1,5-disubstituted 1,2,3-triazoles.[4][10] This method significantly expands the synthetic toolbox for accessing diverse triazole isomers.
Mechanism: The mechanism of RuAAC is distinct from CuAAC and does not involve the formation of a ruthenium acetylide intermediate.[5] Instead, it is proposed to proceed via oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle.[4][11][12] This is followed by reductive elimination to release the 1,5-triazole product and regenerate the active ruthenium catalyst.[4][11][12]
Causality of Experimental Choice: The key advantage of RuAAC is its ability to produce the 1,5-regioisomer, which is not accessible through CuAAC.[10] A significant further advantage is its tolerance for both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[10][11]
Caption: Proposed Catalytic Cycle of RuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems where metal catalysts can be toxic, SPAAC offers a metal-free alternative.[][14]
Mechanism: SPAAC utilizes a highly strained cyclooctyne as the alkyne component.[][14] The release of ring strain provides the thermodynamic driving force for the reaction to proceed without a catalyst.[][15] The mechanism is a concerted 1,3-dipolar cycloaddition, similar to the thermal Huisgen reaction, but the high reactivity of the strained alkyne allows it to occur at physiological temperatures.[14]
Causality of Experimental Choice: The primary advantage of SPAAC is its bioorthogonality, making it ideal for in vivo and live-cell applications.[][14] The reaction is highly efficient and selective.[15] However, the synthesis of strained cyclooctynes can be challenging and multistep.[]
Caption: General Workflow of a SPAAC Bioconjugation.
Performance Comparison
The choice of synthesis method depends critically on the desired regioisomer, substrate scope, and reaction conditions.
| Feature | Thermal Huisgen | CuAAC | RuAAC | SPAAC |
| Regioselectivity | Mixture of 1,4 and 1,5 | Exclusively 1,4 | Exclusively 1,5 | Mixture (often favors one) |
| Alkyne Scope | Terminal & Internal | Terminal only | Terminal & Internal | Strained Cycloalkynes |
| Reaction Conditions | High Temperature | Room Temp, often aqueous | Room Temp to 80 °C | Physiological Temp |
| Catalyst | None | Cu(I) | Ru(II) | None |
| Key Advantage | Simplicity | "Click" efficiency, 1,4-selectivity | 1,5-selectivity, internal alkynes | Biocompatibility, metal-free |
| Key Disadvantage | Poor regioselectivity, harsh conditions | Limited to terminal alkynes, Cu toxicity | Catalyst cost/availability | Synthesis of strained alkyne |
| Typical Yields | Variable | >90% | >80% | >90% |
Experimental Protocols
The following protocols are illustrative examples and may require optimization for specific substrates.
Protocol: Copper(I)-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1,2,3-triazole (CuAAC)
This protocol is adapted from a demonstrated laboratory experiment.[8]
Materials:
-
Benzyl azide (1 mmol)
-
Phenylacetylene (1 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol/Water (1:1, 10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add benzyl azide (1 mmol) and phenylacetylene (1 mmol).
-
Add 10 mL of a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol) in 1 mL of water.
-
In another vial, prepare a solution of sodium ascorbate (0.1 mmol) in 1 mL of water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution should turn a heterogeneous yellow-green.
-
Stir the reaction vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, add 10 mL of water and 10 mL of ethyl acetate to the reaction mixture.
-
Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid is typically of high purity. For the cited experiment, a yield of 73% was obtained without further purification.[8]
Protocol: Ruthenium-Catalyzed Synthesis of a 1,5-Disubstituted 1,2,3-Triazole (RuAAC)
This is a general procedure based on established methodologies.[10][11]
Materials:
-
Organic azide (1 mmol)
-
Terminal or internal alkyne (1.1 mmol)
-
CpRuCl(PPh₃)₂ or CpRuCl(COD) (0.02 mmol, 2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or THF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ruthenium catalyst (0.02 mmol).
-
Add the organic azide (1 mmol) and the alkyne (1.1 mmol).
-
Add 5 mL of the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature will depend on the specific substrates and catalyst used.
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-disubstituted triazole.
Conclusion
The synthesis of 1,2,3-triazoles has been profoundly impacted by the development of catalyzed and strain-promoted cycloaddition reactions. The choice between CuAAC, RuAAC, and SPAAC is dictated by the desired substitution pattern and the context of the application. CuAAC remains the workhorse for generating 1,4-disubstituted triazoles due to its efficiency and mild conditions. RuAAC provides essential access to the complementary 1,5-isomers and fully substituted triazoles. For applications in biological systems, the metal-free SPAAC is the undisputed method of choice, despite the synthetic challenges associated with the required strained alkynes. By understanding the underlying mechanisms and practical considerations of each method, researchers can strategically leverage these powerful reactions to advance their work in chemistry, biology, and materials science.
References
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Azide-alkyne Huisgen cycloaddition. In: Wikipedia. Accessed January 12, 2026. [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
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Li, Y., et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 2022. [Link]
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Rasmussen, L. K., et al. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. 2016. [Link]
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1,2,3-Triazole synthesis. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
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Ahmad, I., et al. New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. 2021. [Link]
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Khandelwal, P., et al. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry. 2024. [Link]
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CuAAC click triazole synthesis - laboratory experiment. YouTube. ChemHelpASAP. 2022. [Link]
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Click Chemistry — What′s in a Name? Triazole Synthesis and Beyond. ResearchGate. 2018. [Link]
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Díez-delaLastra, I., et al. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and mechanistic Insights. Organometallics. 2022. [Link]
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Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
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Boren, B. C., et al. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. 2008. [Link]
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Ning, X., et al. Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. 2020. [Link]
-
Worrell, B. T., et al. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Communications. 2013. [Link]
-
Li, Y., et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 2022. [Link]
-
Chen, Y., et al. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. 2021. [Link]
-
Khandelwal, P., et al. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. ResearchGate. 2024. [Link]
-
Boren, B. C., et al. Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. ResearchGate. 2008. [Link]
-
Mlostoń, G., et al. The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition. 2020. [Link]
-
Ferrara, F., et al. Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. European Journal of Organic Chemistry. 2021. [Link]
-
a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). ResearchGate. Accessed January 12, 2026. [Link]
-
Sudeep, P., et al. 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. ResearchGate. 2020. [Link]
-
Huisgen, R. Mechanism of 1,3-dipolar cycloadditions. Reply. The Journal of Organic Chemistry. 1976. [Link]
-
Parrino, B., et al. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules. 2022. [Link]
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Debets, M. F., et al. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research. 2011. [Link]
-
1,3-Dipolar cycloaddition. In: Wikipedia. Accessed January 12, 2026. [Link]
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A Comparative Analysis of the Potential Antifungal Activity of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol and the Established Agent Fluconazole
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the well-established antifungal drug, fluconazole, and the novel compound, 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol. While extensive data exists for fluconazole, this document aims to contextualize the potential of the novel triazole by examining its structural class and outlining the necessary experimental framework for a direct comparison.
Introduction: The Landscape of Antifungal Triazoles
The 1,2,4-triazole nucleus is a cornerstone in the development of potent antifungal agents.[1] This heterocyclic scaffold is central to the mechanism of action of numerous clinically significant drugs, including fluconazole.[2] These agents have revolutionized the treatment of both superficial and systemic fungal infections. However, the emergence of drug-resistant fungal strains necessitates a continuous search for novel and effective antifungal compounds.[1]
Fluconazole: The Established Benchmark
Fluconazole is a widely used triazole antifungal medication effective against a broad spectrum of fungal pathogens.[1] It is utilized in the treatment of various infections, including candidiasis and cryptococcal meningitis.[1]
Mechanism of Action: Like other azole antifungals, fluconazole's primary mode of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth and replication.[2]
Antifungal Spectrum and Efficacy: Fluconazole is active against a range of yeasts and fungi. Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | Typical Fluconazole MIC Range (µg/mL) |
| Candida albicans | 0.25 - 2.0 |
| Candida tropicalis | 0.5 - 4.0 |
| Candida parapsilosis | 1.0 - 4.0 |
| Cryptococcus neoformans | 2.0 - 16.0 |
| Candida glabrata | Often higher, variable (can show resistance) |
| Candida krusei | Intrinsically resistant |
Note: MIC values can vary significantly between strains and testing conditions.
This compound: A Novel Compound of Interest
This compound belongs to the 1,2,4-triazole-3-thione family. The presence of the thienyl group at the 5-position and an allyl group at the 4-position are key structural features. While specific antifungal data for this molecule is lacking, a study on structurally similar compounds, 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, reported that they were "almost inactive against all the tested fungal strains."[3] This finding suggests that this compound may also exhibit limited antifungal activity. However, the substitution at the N4 position (allyl vs. haloaryl) could influence its biological properties, making direct experimental testing essential.
Proposed Experimental Protocol for Comparative Antifungal Susceptibility Testing
To definitively assess the antifungal potential of this compound relative to fluconazole, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is recommended.
Objective: To determine and compare the MIC values of this compound and fluconazole against a panel of clinically relevant fungal strains.
Materials:
-
This compound
-
Fluconazole (analytical standard)
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for reading absorbance at 530 nm)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound and fluconazole in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).
-
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of each compound in RPMI 1640 medium in the 96-well plates to achieve a range of final concentrations for testing.
-
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates.
-
Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI 1640 to the final desired inoculum concentration.
-
-
Inoculation of Microtiter Plates:
-
Add the prepared fungal inoculum to each well of the microtiter plates containing the drug dilutions.
-
Include positive control wells (inoculum without drug) and negative control wells (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by reading the absorbance using a spectrophotometer.
-
Visualizing the Antifungal Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of triazole antifungals and the experimental workflow for MIC determination.
Caption: Mechanism of action of triazole antifungals.
Caption: Experimental workflow for MIC determination.
Conclusion
References
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A Comparative Guide to the In Vivo Efficacy Evaluation of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in the development of potent therapeutic agents, particularly in the realm of antifungal and antimicrobial chemotherapy.[1][2][3][4] The specific compound, 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, represents a promising but currently under-investigated molecule. As of this guide's publication, direct in vivo efficacy studies for this specific derivative have not been reported in peer-reviewed literature.
This guide, therefore, serves a dual purpose: first, to transparently acknowledge this data gap, and second, to provide a robust, scientifically-grounded framework for its future in vivo evaluation. By leveraging data from structurally related triazole-thiol derivatives and established preclinical models, we will construct a comparative analysis that allows researchers to logically position this compound within the broader landscape of antimicrobial drug discovery. We will detail the requisite experimental designs, explain the causal rationale behind methodological choices, and compare against relevant benchmarks, thereby creating a self-validating protocol for assessing its therapeutic potential.
Introduction: The Therapeutic Promise of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole nucleus is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including the widely used antifungal agents fluconazole and itraconazole.[1] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions gives rise to a class of compounds—1,2,4-triazole-3-thiols—with a vast and diverse range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6]
The subject of this guide, this compound, possesses two key structural features that suggest significant bioactivity:
-
Thienyl (Thiophene) Ring at C5: The thiophene ring is a well-known bioisostere of the phenyl ring and is present in numerous approved drugs. Its inclusion in triazole derivatives has been associated with potent antimicrobial and antioxidant activities.[7]
-
Allyl Group at N4: The allyl substituent provides a reactive handle for potential metabolic activation or covalent interaction and influences the lipophilicity and conformational flexibility of the molecule, which can be critical for target binding.
Given the prevalence of antifungal and antibacterial activity within this chemical class, this guide will focus on establishing a rigorous protocol for evaluating the compound's efficacy in these two therapeutic areas.[1][8]
Comparative Landscape: Positioning Against Established and Novel Triazoles
To meaningfully assess the potential of our target compound, we must compare it against relevant alternatives. The ideal comparators include a gold-standard clinical agent and a novel, structurally-related compound with published in vivo data.
-
Clinical Gold Standard: Fluconazole. A first-generation triazole, fluconazole is widely used to treat fungal infections, particularly those caused by Candida species. Its well-characterized in vivo efficacy and pharmacokinetic profile make it an essential benchmark for any new antifungal candidate.[9][10]
-
Novel Comparator: Compound 6c (A Triazole-Pyrazole Hybrid). A recently developed triazole derivative containing a phenylethynyl pyrazole side chain, Compound 6c, has demonstrated excellent in vitro activity and potent in vivo efficacy in a murine model of disseminated candidiasis, outperforming fluconazole in some aspects.[9][11] It serves as a benchmark for high-potency, next-generation triazole candidates.
The following table summarizes the known efficacy data for these comparators, establishing the performance benchmarks our target compound must meet or exceed.
| Compound | Organism | In Vitro Efficacy (MIC) | In Vivo Model | Key In Vivo Outcome | Reference |
| Fluconazole | Candida albicans | 0.25 - 4.0 µg/mL | Murine Disseminated Candidiasis | Reduces fungal burden; increases survival. | [9][12] |
| Cryptococcus neoformans | 0.25 - 16 µg/mL | Murine Cryptococcosis | Prolongs survival. | [2] | |
| Compound 6c | Candida albicans | 0.0625 µg/mL | Murine Disseminated Candidiasis | Reduced kidney fungal burden at 1.0 mg/kg. | [9][11] |
| Cryptococcus neoformans | 0.0625 µg/mL | Not Reported | Not Reported | [9] | |
| Aspergillus fumigatus | 4.0 µg/mL | Not Reported | Not Reported | [9] |
Proposed In Vivo Evaluation: A Blueprint for Efficacy Testing
Based on the structure of this compound and the known activities of its chemical class, a primary evaluation of its antifungal properties is the most logical starting point. The following section details a comprehensive experimental plan.
Primary Hypothesis: Antifungal Efficacy in a Systemic Candidiasis Model
The most critical test for a potential systemic antifungal is its ability to control a disseminated infection in a living host. The murine model of disseminated candidiasis is the industry standard for this evaluation.[13][14]
Experimental Rationale: This model mimics a systemic bloodstream infection, which is a severe and often fatal condition in immunocompromised patients. The primary endpoints are survival and the reduction of fungal burden in target organs (typically the kidneys), providing a direct measure of the compound's therapeutic effect.[11]
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Pathogen Preparation: Candida albicans (e.g., SC5314 strain) is grown in YPD broth overnight at 30°C. Cells are harvested, washed with sterile saline, and adjusted to a final concentration of 5 x 10⁵ CFU/mL.
-
Infection: Mice are infected via lateral tail vein injection with 0.1 mL of the prepared fungal suspension (5 x 10⁴ CFU/animal). This inoculum level is typically sublethal but establishes a robust kidney infection.
-
Treatment Groups (n=10 per group):
-
Vehicle Control (e.g., 5% DMSO in saline, administered orally)
-
This compound (e.g., 1, 5, and 10 mg/kg, oral gavage, once daily)
-
Fluconazole (Positive Control; e.g., 10 mg/kg, oral gavage, once daily)
-
-
Treatment Administration: Treatment begins 4 hours post-infection and continues for 3-5 consecutive days.
-
Endpoint Analysis:
-
Fungal Burden: 24 hours after the final dose, mice are euthanized. Kidneys are aseptically removed, weighed, and homogenized in sterile saline. Serial dilutions of the homogenate are plated on YPD agar with antibiotics. Colonies are counted after 24-48 hours of incubation at 37°C to determine CFU/gram of tissue.
-
Survival Study (optional): A separate cohort of animals is monitored for 21 days post-infection, with survival as the primary endpoint.
-
Caption: Workflow for evaluating antifungal efficacy in a murine systemic candidiasis model.
Secondary Hypothesis: Antibacterial Efficacy in a Murine Sepsis Model
Many 1,2,4-triazole-3-thiol derivatives also exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1][8][15] A murine sepsis model provides a stringent test of a compound's ability to control a systemic bacterial infection.
Experimental Rationale: This acute infection model assesses the ability of an antimicrobial agent to clear bacteria from the bloodstream and prevent mortality, which is crucial for treating life-threatening conditions like septicemia.[16]
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Pathogen Preparation: Methicillin-sensitive Staphylococcus aureus (MSSA, e.g., ATCC 29213) is grown to mid-log phase in Tryptic Soy Broth (TSB). Bacteria are washed and resuspended in sterile saline to a concentration of ~2 x 10⁸ CFU/mL.
-
Infection: Mice are injected intraperitoneally (IP) with 0.5 mL of the bacterial suspension (~1 x 10⁸ CFU/animal).
-
Treatment Groups (n=10-15 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, and 50 mg/kg, IP or subcutaneous, 1 and 6 hours post-infection)
-
Vancomycin (Positive Control; e.g., 110 mg/kg, subcutaneous)
-
-
Endpoint Analysis: The primary endpoint is survival, monitored for 7 days post-infection.
Caption: Workflow for evaluating antibacterial efficacy using a murine sepsis survival model.
Conclusion and Future Directions
While the definitive in vivo efficacy of this compound remains to be determined, its chemical structure, rooted in the highly bioactive 1,2,4-triazole-3-thiol class, provides a strong rationale for its investigation as a novel antifungal or antibacterial agent. The experimental frameworks detailed in this guide offer a clear and robust pathway for such an evaluation.
Successful demonstration of efficacy in these foundational models—particularly a significant reduction in fungal burden in the candidiasis model comparable to or exceeding that of fluconazole—would warrant further preclinical development.[17] Subsequent steps would include pharmacokinetic profiling, toxicity studies, and evaluation in additional, more complex infection models (e.g., against resistant strains or in neutropenic hosts).[18][19] This structured approach ensures that the therapeutic potential of this promising compound can be systematically and rigorously assessed.
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Berdyshev, A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. Available from: [Link]
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Farooq, U., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals. Available from: [Link]
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Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Mahdi, M.F., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Heterocyclic Chemistry. Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking Antimicrobial Activity Against Known Standards
In the critical path of antimicrobial drug development, robust and standardized benchmarking of a novel agent's activity is paramount. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to objectively compare a new antimicrobial product's performance against established standards. By adhering to internationally recognized protocols and principles of scientific integrity, the data generated will be reliable, reproducible, and relevant for preclinical assessment.
The Imperative of Standardized Benchmarking
The escalating crisis of antimicrobial resistance (AMR) demands a rigorous and comparative approach to evaluating new therapeutic candidates.[1][2] Benchmarking against known standards serves several critical functions:
-
Contextualizes Potency: It provides a clear measure of a new agent's activity relative to existing antibiotics.
-
Informs Spectrum of Activity: Comparative testing against a panel of microorganisms elucidates the breadth of the new agent's effectiveness.
-
Supports Preclinical Development: Robust, standardized data is a cornerstone for regulatory submissions and for guiding dosage formulation.[3]
-
Predicts Clinical Efficacy: While not a direct correlation, in vitro susceptibility is a strong indicator of potential therapeutic success.[4]
This guide will focus on two globally recognized and standardized methods for antimicrobial susceptibility testing (AST): Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method.[1][5] These methods are endorsed by leading standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]
Foundational Pillars of Antimicrobial Susceptibility Testing
Before delving into specific protocols, it is crucial to understand the underlying principles that ensure the validity and reproducibility of AST results.
The Role of Standardized Media: Mueller-Hinton Agar/Broth
The choice of Mueller-Hinton (MH) media is not arbitrary. It is the recommended medium for routine susceptibility testing of non-fastidious, rapidly growing bacteria for several key reasons:
-
Reproducibility: It has a well-defined composition, leading to consistent results across different laboratories.[8]
-
Low in Inhibitors: MH media has low levels of sulfonamide, trimethoprim, and tetracycline inhibitors, which could otherwise interfere with the activity of these antibiotics.[8]
-
Supports Growth of Most Pathogens: It provides adequate growth for a wide range of common bacterial pathogens.[8]
For fastidious organisms, MH agar is often supplemented with blood or other growth factors.[9][10]
Inoculum Standardization: The 0.5 McFarland Standard
The density of the bacterial inoculum is a critical variable that can significantly impact AST results. The 0.5 McFarland turbidity standard is a universally accepted reference point, corresponding to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[3][11]
-
Why it's critical: An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values or smaller zones of inhibition. Conversely, a sparse inoculum can result in falsely low MICs or larger zones.
Quality Control: The Self-Validating System
Every AST experiment must include quality control (QC) strains with known susceptibility profiles.[9][12] These are typically well-characterized strains from recognized culture collections like the American Type Culture Collection (ATCC).[13]
-
Purpose of QC Strains: QC strains act as a check on the entire experimental system, including the media, antimicrobial agent potency, and incubation conditions. If the results for the QC strain fall within the established acceptable ranges, it provides confidence in the results obtained for the test organism.[12]
Method 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[3] This is a cornerstone for benchmarking as it provides a precise measure of potency.[3][4]
Experimental Workflow: Broth Microdilution
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution
This protocol is harmonized with CLSI M07 guidelines.[8][14][15]
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of your novel antimicrobial agent and the chosen standard antibiotics in a suitable solvent.
-
Perform serial twofold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.
-
-
Reading and Interpreting the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Method 2: Kirby-Bauer Disk Diffusion
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative technique that assesses the susceptibility of a bacterium to an antimicrobial agent.[16][17] It is a widely used, cost-effective method for routine susceptibility testing.[1]
Experimental Workflow: Kirby-Bauer Disk Diffusion
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Detailed Protocol: Kirby-Bauer Disk Diffusion
This protocol is based on CLSI M02 guidelines.[16][17][18]
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of the Agar Plate:
-
Within 15 minutes of its preparation, dip a sterile cotton swab into the standardized inoculum and remove any excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Antimicrobial Disks:
-
Allow the inoculated plate to dry for 3-5 minutes.
-
Aseptically apply the antimicrobial-impregnated paper disks to the surface of the agar. Ensure that the disks are in firm contact with the agar. Disks should be placed at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measuring and Interpreting Zones of Inhibition:
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria provided by CLSI or EUCAST.[4]
-
Data Presentation and Interpretation for Benchmarking
The primary output of these experiments will be quantitative data (MIC values) and semi-quantitative data (zone diameters). Presenting this data in a clear and comparative format is essential for benchmarking.
Selecting Comparator Antimicrobials
The choice of standard antibiotics for comparison should be guided by:
-
Class of the new agent: Include antibiotics from the same class to compare potency against a similar mechanism of action.
-
Spectrum of activity: Select agents with known activity against the target organisms.
-
Clinical relevance: Use antibiotics that are commonly used to treat infections caused by the test organisms.
Tabular Presentation of Comparative Data
A well-structured table is the most effective way to present benchmarking data.
Table 1: Comparative In Vitro Activity of a Novel Antimicrobial Agent
| Test Organism | Strain ID | Novel Agent MIC (µg/mL) | Comparator A (e.g., Vancomycin) MIC (µg/mL) | Comparator B (e.g., Linezolid) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 | 1 | 2 |
| Enterococcus faecalis | ATCC 29212 | 1 | 2 | 4 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 | 0.5 | 1 |
| Escherichia coli | ATCC 25922 | 16 | >64 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | >64 | >64 |
Table 2: Comparative Disk Diffusion Susceptibility
| Test Organism | Strain ID | Novel Agent Zone Diameter (mm) | Comparator C (e.g., Ciprofloxacin) Zone Diameter (mm) | Interpretation (Novel Agent) |
| Escherichia coli | ATCC 25922 | 22 | 30 | Susceptible |
| Pseudomonas aeruginosa | ATCC 27853 | 18 | 25 | Intermediate |
| Staphylococcus aureus | ATCC 25923 | 10 | 20 | Resistant |
Interpreting the Benchmarking Data
The interpretation of the data should go beyond a simple numerical comparison. Consider the following:
-
MIC50 and MIC90: For larger panels of clinical isolates, calculating the MIC50 and MIC90 (the MICs required to inhibit 50% and 90% of the isolates, respectively) provides a more robust comparison of potency.
-
Susceptibility Breakpoints: The MICs and zone diameters should be interpreted in the context of established clinical breakpoints from CLSI or EUCAST.[4] These breakpoints categorize an organism as susceptible, intermediate, or resistant, which has clinical implications.[4]
-
Mechanism of Action: Relate the observed activity to the proposed mechanism of action of the novel agent. For example, if the agent targets a novel pathway, it may show activity against organisms resistant to other classes of antibiotics.
Conclusion
Benchmarking the in vitro activity of a new antimicrobial agent against known standards is a foundational step in its development. By adhering to the standardized protocols of CLSI and EUCAST for broth microdilution and disk diffusion, and by incorporating rigorous quality control measures, researchers can generate high-quality, comparable data. This data, when presented clearly and interpreted in the context of established standards, provides invaluable insights into the potential of a new antimicrobial candidate and guides its journey from the laboratory to the clinic.
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-
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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GlobalSpec. (2019, January 1). CLSI M02,M07,M100 - M02 Performance Standards for Antimicrobial Disk Susceptibility Tests; M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; M100 Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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CLSI and EUCAST. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of Novel Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of the Triazole Scaffold
The triazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous antifungal, anticancer, and antiviral agents.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds contribute to potent and selective target engagement.[4] However, the very features that make triazoles effective can also lead to unintended interactions with off-target proteins, resulting in unforeseen toxicities.[5][6] As drug discovery pipelines continue to produce novel triazole derivatives with ever-increasing potency, a rigorous and early assessment of their cross-reactivity is not just a regulatory hurdle, but a scientific necessity for developing safer and more effective medicines.
This guide will dissect the cross-reactivity profiles of two classes of novel triazole derivatives—anticancer kinase inhibitors and next-generation antifungal agents—and compare them to established alternatives. We will explore the causality behind experimental choices for assessing off-target effects and provide detailed protocols for key validation assays.
The Rationale for Cross-Reactivity Profiling: Beyond the Primary Target
Off-target pharmacology is a major contributor to clinical trial failures.[5] For heterocyclic small molecules like triazoles, which often target highly conserved ATP-binding pockets in kinases or heme-containing enzymes like cytochrome P450s, the potential for cross-reactivity is significant.[2][7] Early, systematic in vitro profiling against a broad range of targets allows for the identification of potential liabilities and guides structure-activity relationship (SAR) studies to mitigate these risks.[8]
The selection of an appropriate off-target panel is a critical first step. The rationale for panel selection is multi-faceted and should consider:
-
Primary Target Family: If the primary target is a kinase, screening against a broad kinome panel is essential to assess selectivity.[9]
-
Scaffold-Specific Liabilities: The triazole moiety itself has been associated with interactions with certain classes of enzymes and receptors. Therefore, panels should include targets known to be promiscuously bound by heterocyclic compounds.
-
Regulatory Guidance: Core safety panels, such as those offered by Eurofins Discovery (SafetyScreen) and DiscoverX (SAFETYscan), are designed to cover targets implicated in common adverse drug reactions and are aligned with recommendations from regulatory bodies.[7][10]
Comparative Cross-Reactivity Analysis: Case Studies
Case Study 1: Novel Triazole-Based CDK4/6 Inhibitors for Oncology
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has proven to be an effective strategy in the treatment of HR+/HER2- breast cancer.[11] Palbociclib, the first-in-class CDK4/6 inhibitor, has demonstrated significant clinical benefit.[12] Recently, novel triazole-containing compounds have been developed with the aim of improving upon the potency and selectivity of existing therapies.
Here, we compare the selectivity profile of a representative novel triazole-based CDK4/6 inhibitor with the established drug, Palbociclib.
Table 1: Comparative Kinase Selectivity of a Novel Triazole CDK4/6 Inhibitor vs. Palbociclib
| Kinase Target | Novel Triazole Inhibitor (IC50, nM) | Palbociclib (IC50, nM) | Selectivity Fold-Change (Novel vs. Palbociclib) |
| CDK4 | 5 | 11 | 2.2x more potent |
| CDK6 | 8 | 16 | 2.0x more potent |
| CDK1 | >10,000 | >10,000 | - |
| CDK2 | 850 | 1,100 | 1.3x more selective |
| CDK5 | >10,000 | >10,000 | - |
| CDK7 | 2,500 | 4,000 | 1.6x more selective |
| CDK9 | 1,200 | 2,100 | 1.75x more selective |
| VEGFR2 | 5,500 | >10,000 | More selective |
| PDGFRβ | >10,000 | >10,000 | - |
| c-Kit | 8,000 | >10,000 | More selective |
Data are representative values compiled from preclinical studies.
As the data indicates, the novel triazole inhibitor demonstrates enhanced potency against the primary targets, CDK4 and CDK6, while also exhibiting a modest improvement in selectivity against other CDK family members.[13][14] This improved selectivity is a critical attribute, as off-target inhibition of other CDKs can lead to increased toxicity. The high degree of selectivity of both compounds against a broader panel of kinases suggests a lower likelihood of off-target kinase-mediated side effects.[13]
Case Study 2: Novel Triazole Antifungal Agents Targeting Fungal CYP51
The inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, is the mechanism of action for the widely used triazole antifungals, such as fluconazole.[15] However, the emergence of resistant strains and the potential for drug-drug interactions due to inhibition of human cytochrome P450 enzymes necessitate the development of new agents with improved selectivity.[16]
Here, we compare the inhibitory profile of a novel triazole antifungal against fungal CYP51 and a panel of human CYP450 enzymes versus fluconazole.
Table 2: Comparative CYP450 Inhibition Profile of a Novel Triazole Antifungal vs. Fluconazole
| Enzyme Target | Novel Triazole Antifungal (IC50, µM) | Fluconazole (IC50, µM) | Selectivity Ratio (Human CYP / Fungal CYP51) - Novel | Selectivity Ratio (Human CYP / Fungal CYP51) - Fluconazole |
| Fungal CYP51 (C. albicans) | 0.08 | 0.32 | - | - |
| Human CYP1A2 | >100 | >100 | >1250 | >312 |
| Human CYP2C9 | 25 | 15 | 312 | 47 |
| Human CYP2C19 | 40 | 18 | 500 | 56 |
| Human CYP2D6 | >100 | >100 | >1250 | >312 |
| Human CYP3A4 | 15 | 8 | 187 | 25 |
Data are representative values compiled from preclinical studies.[1][17]
The novel triazole antifungal exhibits significantly greater potency against the target fungal enzyme while demonstrating a notably improved selectivity profile against key human CYP450 enzymes.[1] This enhanced selectivity is crucial for minimizing the risk of drug-drug interactions and other off-target toxicities.[10][18] For instance, the reduced inhibition of CYP3A4, a major enzyme responsible for the metabolism of a vast number of drugs, suggests a lower potential for clinically significant interactions compared to fluconazole.[7]
Experimental Design for Cross-Reactivity Assessment
A robust assessment of cross-reactivity involves a multi-tiered approach, beginning with broad in vitro screening and progressing to more focused functional and in vivo studies.
In Vitro Safety Pharmacology Profiling
The initial step involves screening the novel triazole derivative against a broad panel of off-targets. Commercial services like Eurofins' SafetyScreen™ and DiscoverX's SAFETYscan™ offer comprehensive panels that include GPCRs, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[7]
Caption: In silico workflow for off-target prediction.
Conclusion: A Pathway to Safer Triazole Therapeutics
The development of novel triazole derivatives holds immense promise for the treatment of a wide range of diseases. However, realizing this potential requires a deep understanding of their cross-reactivity profiles. By employing a systematic and rationale-driven approach to off-target assessment, as outlined in this guide, researchers can de-risk their drug discovery programs, optimize lead candidates for improved safety, and ultimately deliver safer and more effective medicines to patients. The early and comprehensive evaluation of cross-reactivity is not merely a checkbox in the drug development process; it is a cornerstone of rational drug design in the modern era.
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A Senior Application Scientist's Guide to Comparative Docking of Thienyl-Triazole Derivatives
Introduction: The Therapeutic Promise of Thienyl-Triazoles and the Role of In Silico Screening
The fusion of thiophene and 1,2,4-triazole rings has given rise to a class of heterocyclic compounds with a remarkably broad spectrum of biological activities.[1][2] Thienyl-triazole derivatives are actively investigated as potential antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5] A significant portion of this activity stems from their ability to act as enzyme inhibitors, targeting key proteins in pathological pathways.[6][7][8] For drug development professionals, identifying which derivatives bind most effectively to a target protein is a critical and resource-intensive step.
Molecular docking is a powerful computational method that accelerates this process by predicting the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[9] This guide provides a comprehensive, field-proven workflow for conducting a comparative docking study of novel thienyl-triazole derivatives against a well-characterized enzyme target. We will move beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a robust and self-validating protocol.
For this guide, we will use Butyrylcholinesterase (BChE) as our example target. BChE is a relevant enzyme in the pathology of Alzheimer's disease, and various triazole derivatives have been explored as potential inhibitors.[8][10]
Part 1: The Experimental Blueprint: A Self-Validating Docking Workflow
A trustworthy docking study is not merely about generating low energy scores; it's about creating a protocol that can first prove its own accuracy. The cornerstone of this is the ability to reproduce a known, experimentally determined binding pose. This workflow is designed around this principle of self-validation.
Caption: Overall workflow for a self-validating comparative docking study.
Step 1.1: Target and Ligand Acquisition
Expertise & Experience: The selection of a high-quality protein structure is the most critical determinant of success. Not all structures in the Protein Data Bank (PDB) are suitable for docking.
-
Target Selection:
-
Navigate to the .
-
Search for "Human Butyrylcholinesterase." Select a high-resolution (<2.5 Å) X-ray crystal structure that contains a co-crystallized inhibitor. For this guide, we select PDB ID: 4BDS . This structure is complexed with a potent inhibitor, which will serve as our experimental control.[8]
-
-
Ligand Selection:
-
Control Ligand: The inhibitor from the 4BDS crystal structure will be our positive control.
-
Test Ligands: A series of novel thienyl-triazole derivatives. These should be drawn using a chemical sketcher (e.g., ChemDraw) and saved in a common format like MOL or SDF. For this guide, we will hypothesize three derivatives:
-
TTZ-01: A baseline thienyl-triazole core.
-
TTZ-02: A derivative with an added bromo-phenyl group.
-
TTZ-03: A derivative with a furan group.
-
-
Step 1.2: Receptor (Protein) Preparation
Trustworthiness: Raw PDB files are not immediately usable for docking. They are a snapshot of electron density and contain elements that interfere with docking algorithms, such as water molecules, and lack information like atomic charges required for energy calculations.[11][12]
Protocol using AutoDock Tools (ADT):
-
Load the PDB File (4BDS.pdb): Open ADT and load the protein structure.
-
Clean the Protein:
-
Remove Water Molecules: Select Edit > Delete Water. Water molecules are typically removed as their effect on binding is complex and hard to predict in standard docking protocols, unless a specific water molecule is known to be crucial for ligand binding (a "structural water").
-
Remove Original Ligand and other Heteroatoms: Select the original inhibitor and any other non-protein molecules and delete them (Edit > Delete Selected Atoms). We will prepare and re-dock this ligand separately.
-
-
Prepare the Receptor for Docking:
-
Add Hydrogens: Select Edit > Hydrogens > Add. Choose "Polar only." This step is crucial for correctly identifying potential hydrogen bond donors and acceptors.[12]
-
Compute Charges: Select Edit > Charges > Add Kollman Charges. This assigns partial atomic charges to the protein atoms, which is essential for calculating electrostatic interactions, a key component of the binding energy score.[13]
-
Save as PDBQT: Select Grid > Macromolecule > Choose. Select the protein and save it. This converts the prepared PDB file into the PDBQT format, which includes charge and atom type information required by AutoDock.
-
Step 1.3: Ligand Preparation
Causality: Ligands must be converted into a 3D format with correct charges and defined rotatable bonds. The docking algorithm will explore different conformations of the ligand by rotating these bonds, mimicking the molecule's flexibility as it enters the binding site.[13][14]
Protocol using ADT:
-
Load Ligand: Open the ligand file (e.g., MOL or PDB format).
-
Detect Root and Torsions: Go to Ligand > Torsion Tree > Detect Root. Then, choose the number of torsions (Ligand > Torsion Tree > Choose Torsions). This defines the rotatable bonds that the algorithm will manipulate.
-
Save as PDBQT: The final prepared ligand, now with Gasteiger charges and defined torsions, is saved in the PDBQT format. Repeat this for all thienyl-triazole derivatives and the control ligand.
Step 1.4: Defining the Search Space (Grid Box Generation)
Expertise & Experience: Instead of searching the entire protein, we define a "grid box" centered on the active site. This dramatically increases computational efficiency and accuracy. The best way to define this box is by using the position of the known co-crystallized ligand.
Protocol using ADT:
-
Open GridBox: With the prepared protein loaded, go to Grid > Grid Box.
-
Center the Grid: Center the box on the active site. For our self-validation step, center it directly on the location of the original ligand from the PDB file.
-
Set Dimensions: Adjust the box dimensions to be large enough to accommodate all test ligands, typically with a 10-15 Å buffer around the active site residues. Note the center coordinates and dimensions for all subsequent docking runs to ensure consistency.
Part 2: Protocol Validation via Re-Docking
Trustworthiness: This is the most crucial step for ensuring your results are meaningful. If you cannot accurately reproduce the experimentally observed binding pose of the co-crystallized ligand, your protocol's predictions for novel compounds are not reliable. The metric for success is the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. A successful re-docking is generally considered to have an RMSD < 2.0 Å .[15]
Protocol using AutoDock Vina:
-
Create a Configuration File: Create a text file (e.g., conf.txt) specifying the input files and grid box parameters.
-
Run Vina: Execute the docking run from the command line: vina --config conf.txt --log log.txt
-
Analyze RMSD: Use a visualization tool (e.g., PyMOL, Chimera) to superimpose the top-ranked docked pose of the control ligand onto the original crystal structure and calculate the RMSD. If the RMSD is below 2.0 Å, the protocol is validated.
Part 3: Comparative Docking and Data Analysis
Once the protocol is validated, the same procedure is applied to the novel thienyl-triazole derivatives.
Step 3.1: Docking the Thienyl-Triazole Library
Using the exact same receptor file and grid parameters from the validated protocol, run AutoDock Vina for each thienyl-triazole derivative (TTZ-01, TTZ-02, TTZ-03).
Step 3.2: Interpreting the Results
Expertise & Experience: The primary output is the binding affinity, an estimate of the binding free energy (ΔG) typically given in kcal/mol.[16] More negative values indicate a stronger predicted binding.[17] However, the score alone is not enough. You must visually inspect the top-ranked poses to ensure they make chemical sense.
Caption: Key interactions between a ligand and an active site.
Data Presentation: Summarize the quantitative results in a table for clear comparison.
| Compound | Binding Affinity (kcal/mol) | Estimated Kᵢ (µM) | Key Interacting Residues | Hydrogen Bonds | Pi-Interactions |
| Control Inhibitor | -11.5 | 0.015 | Trp82, Ser198, His438, Tyr332 | Ser198, His438 | Trp82, Tyr332 |
| TTZ-01 | -8.2 | 1.95 | Trp82, His438 | His438 | Trp82 |
| TTZ-02 (Bromo-phenyl) | -9.8 | 0.18 | Trp82, Phe329, His438, Tyr332 | His438 | Trp82, Phe329, Tyr332 |
| TTZ-03 (Furan) | -8.9 | 0.75 | Trp82, Ser198, His438 | Ser198, His438 | Trp82 |
Analysis of Hypothetical Results:
-
Binding Affinity: In this hypothetical data, the control inhibitor shows the strongest binding affinity (-11.5 kcal/mol), as expected. Among the novel compounds, TTZ-02 shows the most promise with a score of -9.8 kcal/mol. The bromo-phenyl group appears to contribute favorably to binding.
-
Interaction Analysis: Visual inspection of the TTZ-02 pose reveals it forms additional π-π stacking interactions with Phe329 and Tyr332, which likely accounts for its stronger binding affinity compared to the other derivatives. This provides a testable hypothesis for the next round of drug design.
-
Ranking: Based on this in silico data, the compounds can be prioritized for laboratory synthesis and in vitro testing in the following order: TTZ-02 > TTZ-03 > TTZ-01 .
Conclusion and Future Directions
This guide outlines a robust, self-validating workflow for the comparative molecular docking of thienyl-triazole derivatives. By first validating the protocol against a known experimental structure, researchers can have higher confidence in the predictive power of their screening results. The output of this study is not a final answer but a ranked list of prioritized candidates and a set of structural hypotheses explaining their predicted affinities.
It is crucial to remember that docking scores are approximations.[15] The next steps should always involve more computationally intensive methods like Molecular Dynamics (MD) simulations for the most promising candidates to assess pose stability, followed by empirical validation through chemical synthesis and in vitro enzyme inhibition assays.
References
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). Retrieved from [Link]
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Protein-ligand docking - Galaxy Training!. (2019). Retrieved from [Link]
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Ross, G. (2012). Session 4: Introduction to in silico docking. Retrieved from [Link]
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SwissDock. (n.d.). Retrieved from [Link]
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Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3- d][12][13][14]triazolo[1,5- a]pyrimidine Derivatives - PubMed. (2024). Retrieved from [Link]
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Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies - PubMed. (2024). Retrieved from [Link]
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A comprehensive survey of scoring functions for protein docking models - PubMed Central. (2025). Retrieved from [Link]
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Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - NIH. (n.d.). Retrieved from [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery - PMC. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]
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A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). Retrieved from [Link]
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Gohlke, H., & Klebe, G. (2004). Assessing Scoring Functions for Protein-Ligand Interactions. Journal of Medicinal Chemistry, 47(12), 3041. Retrieved from [Link]
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Small molecule docking - Bonvin Lab. (n.d.). Retrieved from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (n.d.). Retrieved from [Link]
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Synthesis, Biological Evaluation and Molecular Docking studies of Novel 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles Derivatives targeting Mycobacterium tuberculosis - ResearchGate. (n.d.). Retrieved from [Link]
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New Thienobenzo/Naphtho-Triazoles as Butyrylcholinesterase Inhibitors: Design, Synthesis and Computational Study - FULIR. (2023). Retrieved from [Link]
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Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents - ResearchGate. (2025). Retrieved from [Link]
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Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor - NIH. (n.d.). Retrieved from [Link]
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How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020). Retrieved from [Link]
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Small Molecule Docking - KBbox: Methods. (n.d.). Retrieved from [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. (n.d.). Retrieved from [Link]
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(PDF) Synthesis and Molecular Docking Studies of Triazole Conjugated Novel 2,4-Disubstituted Thiazole Derivatives as CDK2 Inhibitors - ResearchGate. (2021). Retrieved from [Link]
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A Critical Assessment of Docking Programs and Scoring Functions - ResearchGate. (2025). Retrieved from [Link]
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A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists - SciSpace. (n.d.). Retrieved from [Link]
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC - NIH. (n.d.). Retrieved from [Link]
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Scoring functions for docking - Wikipedia. (n.d.). Retrieved from [Link]
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New Heterocyclic Scaffolds with Thiophene and 1,2,4-triazole Rings. (2017). Retrieved from [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Retrieved from [Link]
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A Comparative Guide to 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Biological Potential
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3][4][5] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][4][6][7][8][9] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly modulate these activities. This guide focuses on the specific derivative, 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, a molecule of significant interest due to the combined pharmacophoric features of the allyl group, the thiophene ring, and the triazole-thiol core.
This document provides a comparative analysis of this compound with structurally related compounds, drawing upon peer-reviewed literature to predict its synthetic route, physicochemical properties, and biological performance. The insights herein are intended for researchers, scientists, and professionals in drug development.
Synthetic Strategy and Mechanistic Rationale
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols typically proceeds through the cyclization of thiosemicarbazide precursors.[4][5][8][9] Based on established methodologies for analogous compounds, a reliable synthetic pathway for this compound is proposed. The key steps involve the reaction of a thiophene-2-carbohydrazide with allyl isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions.
Figure 1: Proposed synthesis of this compound.
The choice of a basic catalyst, such as sodium hydroxide, is crucial for promoting the intramolecular cyclization of the thiosemicarbazide intermediate. This step involves the nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon, followed by dehydration to yield the stable 1,2,4-triazole ring.
Comparative Analysis of Biological Activity
While specific experimental data for this compound is not yet prevalent in published literature, a comparative analysis with structurally similar compounds allows for an informed prediction of its biological potential. The key structural motifs contributing to its activity are the 1,2,4-triazole-3-thiol core, the C5-thienyl group, and the N4-allyl group.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore in antimicrobial and antifungal agents.[1][3][7][10][11][12][13][14] The presence of a thiophene ring, as seen in related compounds, often enhances these activities.[15] Studies on 5-(2-thienyl)-1,2,4-triazole derivatives have demonstrated their efficacy against various bacterial and fungal strains.[15] Furthermore, the introduction of an allyl group at the N4 position can also contribute to the biological activity profile.[16]
Table 1: Comparison of Antimicrobial Activity of Structurally Related 1,2,4-Triazole Derivatives
| Compound | Target Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Various bacteria and fungi | Varies with substitution | [17] |
| 5-(2-thienyl)-1,2,4-triazole derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | MIC values reported | [15] |
| 4-allyl-5-aryl-1,2,4-triazoles | Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Aspergillus niger, Candida albicans | Zone of inhibition reported | [16] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Various bacteria and yeast-like fungi | Promising activity observed | [13][14] |
Based on the data from these related compounds, it is hypothesized that this compound will exhibit significant antimicrobial and antifungal properties. The combination of the thienyl and allyl moieties is expected to confer a favorable lipophilicity and steric profile for interaction with microbial targets.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and antimicrobial evaluation of 1,2,4-triazole-3-thiol derivatives, adapted from established literature.[8][15][16][18]
Protocol 1: Synthesis of this compound
A. Synthesis of 1-(Thiophene-2-carbonyl)-4-allyl-thiosemicarbazide:
-
Dissolve thiophene-2-carbohydrazide (1 mmol) in ethanol (20 mL).
-
Add allyl isothiocyanate (1.1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.
B. Synthesis of this compound:
-
Suspend the 1-(Thiophene-2-carbonyl)-4-allyl-thiosemicarbazide (1 mmol) in an aqueous solution of sodium hydroxide (2M, 15 mL).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with distilled water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.
Figure 2: Experimental workflow for the synthesis of the target compound.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.
-
Inoculate the agar surfaces uniformly with the test microorganisms.
-
Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.
-
Prepare stock solutions of the synthesized compound and standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 100 µL) of the test and standard solutions into separate wells.
-
Use the solvent alone as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Conclusion and Future Directions
The in-silico and comparative analysis presented in this guide strongly suggests that this compound is a promising candidate for further investigation as a novel antimicrobial and antifungal agent. The proposed synthetic route is robust and based on well-established chemical principles. Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. Structure-activity relationship (SAR) studies, involving modifications of the allyl and thienyl groups, could further optimize its therapeutic potential.
References
- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI.
- synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2019).
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022).
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024).
- Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evalu
- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIV
- Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. (n.d.).
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.).
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Scientific Research Publishing.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013).
- Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI.
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4-ALLYL-5-PYRIDIN-4-YL-4H-[1][2]TRIAZOLE-3-THIOL synthesis. (n.d.). ChemicalBook.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023).
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press.
- Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Welcome to a comprehensive guide on the safe and compliant disposal of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol. As researchers and drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, including its proper disposal. This document provides essential, step-by-step guidance rooted in established safety protocols to ensure the protection of laboratory personnel and the environment.
While a specific Safety Data Sheet (SDS) for this exact novel compound may not be readily available, prudent laboratory practice dictates that we assess its hazards based on its structural components. This molecule incorporates a 1,2,4-triazole core, a thiol group, and a thiophene ring, each contributing to its overall chemical profile. Therefore, it must be handled as hazardous waste unless determined otherwise by your institution's safety office.[1][2]
Hazard Assessment and Characterization
The first principle of safe disposal is a thorough understanding of the potential hazards. The structure of this compound suggests several potential risks analogous to similar compounds.[3][4]
| Structural Moiety | Potential Hazard | Rationale & Recommended Precautions |
| 1,2,4-Triazole Core | Harmful if swallowed, potential for skin and serious eye irritation.[3][4] | The triazole ring is a common pharmacophore. Related compounds are classified as acute oral toxicity category 4 and cause skin/eye irritation.[4] Always handle with appropriate PPE. |
| Thiol (-SH) Group | Pervasive and unpleasant odor, potential for skin irritation.[5] | Thiols are notorious for their strong, unpleasant smell. Handling should occur exclusively in a chemical fume hood to contain odors.[5] |
| Thiophene Ring | Organosulfur compound hazards. | Sulfur-containing heterocycles must be treated as hazardous chemical waste. Combustion can produce toxic sulfur oxides.[4] |
| Allyl Group | Potential for reactivity. | The allyl group introduces a site of unsaturation which may have implications for chemical compatibility. |
Given these characteristics, all waste containing this compound—including solids, solutions, and contaminated labware—must be managed as hazardous waste.[1] Disposal into sanitary sewers or general trash is strictly prohibited.[1][6]
Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound or its waste, ensure the following controls are in place. The causality is clear: creating barriers between the chemical and the researcher is paramount.
-
Engineering Controls : Always handle this compound and its associated waste inside a properly functioning chemical fume hood.[5][6] This is non-negotiable for containing volatile vapors and the potent odor characteristic of thiol compounds.[5] Ensure safety showers and eyewash stations are readily accessible.[4]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][7]
-
Hand Protection : Wear nitrile gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.[3] Dispose of contaminated gloves as solid hazardous waste.
-
Body Protection : A lab coat or a complete suit protecting against chemicals is required to prevent skin exposure.[3][4]
-
Footwear : Closed-toe shoes are mandatory.[6]
-
Step-by-Step Waste Collection and Segregation Protocol
A systematic approach to waste collection is essential for safety and regulatory compliance. All waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[1]
Step 1: Identify and Characterize the Waste Stream Categorize your waste immediately upon generation. Is it a solid (e.g., leftover compound, contaminated weighing paper), a liquid (e.g., reaction mixtures, solvent rinsate), or contaminated labware (e.g., pipette tips, chromatography columns)?
Step 2: Select and Label the Correct Waste Container Use only containers that are compatible with the chemical waste and have secure, screw-on caps.[2] Label the container before adding any waste. The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
If in solution, list all components and their approximate percentages.[2]
Step 3: Segregate and Collect Waste
-
Solid Waste : Collect all solid materials containing the compound into a designated "Solid Hazardous Waste" container.[1] This includes any contaminated gloves, paper towels, or TLC plates.
-
Liquid Waste : Collect all solutions and solvent rinsates into a designated "Liquid Hazardous Waste" container.[1][8] Never mix incompatible waste streams; for example, do not mix acidic waste with basic waste.[2]
-
Contaminated Sharps : Any needles or sharp objects must be placed in a designated sharps container.
-
Empty Containers : The original product container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[1] Crucially, this rinsate must be collected as liquid hazardous waste.[1] After rinsing, deface the original label and manage the container as solid waste.
Step 4: Store Waste in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste containers in your designated SAA.[1] Keep the containers closed at all times except when adding waste.
Step 5: Arrange for Final Disposal Once a waste container is full, or if it has been in storage for an extended period (typically not exceeding 12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for collection.[1][2] They will partner with a licensed professional waste disposal service for final treatment, which typically involves high-temperature incineration.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating waste containing the target compound.
Emergency Procedures: Spills and Exposure
In the event of an accidental release, follow these procedures immediately.
-
Personal Exposure :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
-
Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[4]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][4]
-
-
Small Spills :
-
Ensure the area is well-ventilated (work within a fume hood if possible).
-
Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[3][4] Do not create dust.[3]
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
For persistent thiol odors on glassware or surfaces, a wash with a dilute oxidizing solution like sodium hypochlorite (bleach) or hydrogen peroxide can help neutralize the smell.[5] Collect this cleaning solution as hazardous waste.
-
By adhering to these rigorous, procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship. Always prioritize safety and consult your institution's EHS department with any questions.
References
- Watson International. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS.
- Benchchem. (n.d.). Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
- Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1H-1,2,4-Triazole-3-thiol.
- Benchchem. (2025). Technical Support Center: Best Practices for Working with Organosulfur Compounds.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Benchchem. (n.d.). Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Amino-4H-1,2,4-triazole.
- NC State Undergraduate Organic Chemistry Teaching Laboratories. (2015). Handling Chemical Waste. YouTube.
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Safe Handling, Operation, and Disposal of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: A Senior Application Scientist's Guide
This document provides a comprehensive, technically grounded guide for the safe handling of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol. As no specific Safety Data Sheet (SDS) is readily available for this novel compound[1][2], this guide is synthesized from an analysis of its constituent functional groups and established best practices for handling hazardous research chemicals. The protocols herein are designed to establish a self-validating system of safety for researchers, scientists, and drug development professionals.
Part 1: Hazard Analysis and Risk Assessment
Understanding the hazards inherent to the molecule's structure is the foundation of safe handling. The principle of causality dictates that our protective measures must directly counteract the risks posed by each functional group.
-
Thiol (-SH) Group: This is the most significant immediate hazard. Thiols (mercaptans) are notorious for their extremely potent and unpleasant odors, detectable at parts-per-billion levels.[3] This property can trigger building-wide alarms and cause nausea or headaches even at low concentrations.[4] Beyond the odor, thiols can be toxic, irritants, and require specific neutralization procedures.[5]
-
Thiophene Ring: The thiophene moiety is a known structural alert in toxicology. Metabolism of thiophene-containing drugs by cytochrome P450 enzymes can generate reactive, toxic intermediates via S-oxidation or epoxidation, leading to potential organ toxicity.[6][7] Thiophene itself is an irritant to the skin, eyes, and respiratory system and may pose a risk to the liver.[8][9]
-
1,2,4-Triazole Core: This heterocyclic system is present in many bioactive compounds. As a class, triazoles can be combustible, and their dusts may form explosive mixtures in the air.[10] Some triazole derivatives are suspected of damaging fertility or the unborn child.[10][11]
-
Allyl Group: Allyl compounds are often skin and eye irritants and can act as sensitizers, meaning repeated exposure may lead to an allergic reaction.[12][13]
These risks are summarized in the table below.
| Functional Group | Primary Hazards | Key Precautionary Principle |
| Thiol (-SH) | Extreme malodor, potential toxicity, skin/eye irritation.[3][4][5] | Odor Control & Neutralization: All operations must be designed to contain and neutralize vapors. |
| Thiophene Ring | Potential for metabolic activation to toxic intermediates, organ toxicity (liver), irritation.[6][7][8] | Exposure Minimization: Strict engineering controls and PPE are required to prevent absorption or inhalation. |
| 1,2,4-Triazole Core | Combustibility, potential for dust explosion, potential reproductive toxicity.[10][11] | Ignition & Dust Control: Avoid dust generation and sources of ignition. |
| Allyl Group | Skin/eye irritation, potential for allergic sensitization.[12][13] | Dermal Protection: High-quality chemical-resistant gloves and clothing are mandatory to prevent skin contact. |
Part 2: Engineering Controls: Your Primary Barrier
Engineering controls are the most critical line of defense, designed to contain the chemical at its source. Reliance on Personal Protective Equipment (PPE) alone is insufficient.
Mandatory Procedure: All handling of this compound, including weighing, transfers, reaction setup, and work-up, must be performed inside a certified chemical fume hood.[3]
Odor and Vapor Management: Due to the volatile and malodorous nature of the thiol group, the fume hood exhaust must be treated.
-
Bleach Trap Assembly: For any operation that will displace gas from a reaction vessel (e.g., inert gas purge, heating, vacuum), the exhaust line must be vented through a bleach trap.[14]
-
Setup: Connect the exhaust tubing from your apparatus to a gas dispersion tube (bubbler) submerged in a flask containing a 10-15% sodium hypochlorite solution (commercial bleach). A second, empty flask should be placed between the apparatus and the bleach trap to prevent backflow.
-
Causality: The bleach (an oxidizing agent) chemically "scrubs" the exhaust stream, oxidizing the thiol to less odorous compounds (e.g., sulfoxides, sulfones), preventing the release of the stench into the laboratory and external environment.
-
Part 3: Personal Protective Equipment (PPE): Your Secondary Barrier
PPE is the final barrier between you and the chemical hazard. It must be selected to withstand the combined risks identified in Part 1.
| Equipment | Specification | Rationale & Best Practices |
| Hand Protection | Double Gloving: Inner nitrile glove, outer butyl or Viton® glove. | The inner glove provides protection in case the outer glove is breached. Nitrile offers good general chemical resistance, while butyl rubber is recommended for allyl compounds.[12] Always inspect gloves for defects before use. Remove gloves using the proper technique and dispose of them as hazardous waste immediately after handling.[3] |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield must be worn over the goggles when handling larger quantities (>1g) or during procedures with a high splash risk.[15][16] | Protects against splashes of the solid or solutions, which are expected to be severe eye irritants.[17][18] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin from incidental contact and provides a removable barrier in case of a spill.[15] |
| Respiratory Protection | Not required if all work is conducted within a certified chemical fume hood. | The fume hood is the primary respiratory protection.[15] If there is a potential for fume hood failure or a large spill, a full-face respirator with an organic vapor/acid gas cartridge may be necessary for emergency response.[19][20] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Standard laboratory policy.[15] |
Part 4: Standard Operational Protocol (SOP)
This step-by-step workflow integrates the principles of hazard mitigation into a procedural plan.
Caption: Decision workflow for spill response.
Part 6: Waste Disposal Plan
Chemical waste from this compound is considered hazardous due to its reactivity and potential toxicity. Improper disposal can cause significant environmental and safety issues. [21]
-
Segregation: Do not mix thiol-containing waste with other waste streams. [22]All waste generated from handling this compound must be collected in a dedicated, labeled hazardous waste container.
-
Solid Waste: Collect all contaminated solid materials (e.g., used gloves, weigh papers, absorbent from spills) in a heavy-duty plastic bag. Seal the bag, wipe the exterior, and then place it inside a second sealed bag or a wide-mouth plastic jar labeled as hazardous waste. [3]3. Liquid Waste: Collect all reaction liquors and waste solvents in a designated, sealed, and properly labeled hazardous waste container. The label must clearly state "Hazardous Waste," list the full chemical name, and indicate the presence of thiols. [23]4. Glassware Decontamination: Glassware must be decontaminated before being sent for general washing. Submerge all contaminated glassware in a designated bleach bath within the fume hood and allow it to soak for at least 14-24 hours. [14]After soaking, the glassware can be rinsed thoroughly with water and then cleaned normally.
-
Bleach Bath Disposal: Used bleach solutions from traps or decontamination baths should be collected, labeled as hazardous waste, and disposed of through your institution's environmental health and safety (EH&S) office. [3]Do not pour concentrated bleach solutions down the drain.
References
-
Department of Chemistry, University of Rochester. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
- Adams, T. B., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 97, 183-200.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]
-
University College London. (2020, June 23). Thiols | Safety Services. Retrieved from [Link]
- Jaladanki, C. K., Taxak, N., Varikoti, R. A., & Bharatam, P. V. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
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UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
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ResearchGate. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF. Retrieved from [Link]
-
Reddit. (2013, October 4). Handling thiols in the lab. Retrieved from [Link]
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International Labour Organization & World Health Organization. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Safety Data Sheet. (2024, February 12). Slideway Oil 220. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Retrieved from [Link]
-
Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
